molecular formula C65H103N19O17S2 B15573125 Allatotropin CAS No. 75831-28-6

Allatotropin

Cat. No.: B15573125
CAS No.: 75831-28-6
M. Wt: 1486.8 g/mol
InChI Key: VOQFXDFZGBDKIR-CTUBCELVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allatotropin is a useful research compound. Its molecular formula is C65H103N19O17S2 and its molecular weight is 1486.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72)/t36-,37+,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQFXDFZGBDKIR-CTUBCELVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H103N19O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1486.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Neuropeptide: A Technical Guide to the Pleiotropic Functions of Allatotropin in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the diverse roles of the neuropeptide Allatotropin (AT) in insect physiology has been released. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of AT's functions, from hormonal regulation to muscle stimulation, and its potential as a target for novel insecticide development.

This compound, first identified for its role in stimulating the production of juvenile hormone (JH), is now recognized as a pleiotropic signaling molecule with a wide array of functions crucial to insect survival, development, and reproduction. This guide synthesizes current research to present a detailed overview of its physiological effects, the underlying signaling mechanisms, and the experimental protocols used to study them.

The Pleiotropic Nature of this compound

Initially discovered in the tobacco hornworm, Manduca sexta, for its potent stimulation of juvenile hormone biosynthesis in the corpora allata (CA), this compound's role has expanded significantly.[1][2] Research has unveiled its involvement in a variety of critical life processes across numerous insect orders.

  • Regulation of Juvenile Hormone (JH) Synthesis: The most well-known function of AT is the stimulation of JH production, a key hormone regulating metamorphosis, reproduction, and behavior.[1][3] However, this effect is not universal; for instance, in the silkworm Bombyx mori, AT can indirectly inhibit JH synthesis.[4]

  • Myotropic and Cardioacceleratory Functions: AT is a potent myotropin, directly stimulating the contraction of visceral muscles, including the hindgut, foregut, and reproductive tissues.[5][6][7] This action is vital for digestion and oviposition. Furthermore, it exhibits cardioacceleratory effects, increasing the heart rate and thereby modulating hemolymph circulation, a function that can be synergistic with other neurohormones like serotonin.[8][9][10][11][12]

  • Neuromodulation and Behavior: Evidence suggests AT acts as a neuromodulator within the central nervous system, potentially influencing feeding behavior and circadian rhythms.[1]

  • Digestion and Metabolism: AT is implicated in the control of digestive processes, including the release of digestive enzymes and the modulation of gut motility to facilitate food processing.[5]

  • Ion Transport: In some species, AT has been shown to inhibit active ion transport across the midgut epithelium.[6]

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells. This receptor is orthologous to the mammalian orexin/hypocretin receptors. Activation of the AT receptor initiates a well-defined intracellular signaling cascade.

The primary signaling pathway involves the activation of a Gq alpha subunit . This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a critical step that leads to downstream physiological responses such as muscle contraction and hormone synthesis.

Allatotropin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AT This compound (AT) ATR This compound Receptor (GPCR) AT->ATR Binds Gq Gq Protein ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Muscle Contraction, JH Synthesis) PKC->Response Modulates Ca_cyto Ca²⁺ ER->Ca_cyto Release Ca_ER Ca²⁺ Ca_cyto->Response Triggers

Caption: this compound GPCR signaling via the Gq/PLC/Ca²⁺ pathway.

Quantitative Data on this compound Activity

The biological activity of this compound varies significantly depending on the insect species, developmental stage, and target tissue. The following tables summarize quantitative data from various studies.

Table 1: Allatotropic Activity (Juvenile Hormone Synthesis)
Insect Species Developmental Stage AT Concentration Effect on JH Synthesis
Pseudaletia unipunctaAdult Female (Day 0)10⁻⁶ M15-fold increase[12]
Pseudaletia unipunctaAdult Female (Day 6)10⁻⁶ M10-fold increase[12]
Manduca sextaAdult Female20 nM3 to 8-fold increase[2]
Table 2: Myotropic & Cardioacceleratory Activity
Insect Species Tissue AT Concentration Observed Effect
Rhodnius prolixusAorta (Dorsal Vessel)10⁻⁹ MSynergistic increase in contraction frequency with Serotonin[8]
Rhodnius prolixusAorta (Dorsal Vessel)10⁻⁹ M & 10⁻⁶ MNo significant effect on basal contraction frequency[8][11]
Triatoma infestansAorta & Anterior MidgutWide rangeDose-dependent increase in contraction rate[10]

Key Experimental Protocols

Elucidating the functions of this compound relies on a set of specialized in vitro and in vivo techniques. Detailed methodologies for the most common assays are provided below.

In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis

This assay directly measures the rate of JH synthesis by isolated corpora allata (CA) in response to AT. It is the gold standard for quantifying allatotropic activity.

Methodology:

  • Gland Dissection: Dissect corpora allata from the insect of interest in a suitable physiological saline.

  • Incubation: Incubate individual pairs of glands at 30°C for 3 hours in a culture medium (e.g., TC-199) containing a radiolabeled JH precursor, typically L-[methyl-³H]methionine.

  • Stimulation: For the experimental group, add synthetic this compound to the incubation medium at the desired concentration. A control group without AT should be run in parallel.

  • Extraction: After incubation, terminate the reaction and add a known amount of cold JH as a carrier. Extract the synthesized radiolabeled JH from the medium using an organic solvent like iso-octane.

  • Quantification: Separate the extracted JH using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

  • Scintillation Counting: Quantify the amount of radiolabeled JH in the relevant fractions using liquid scintillation counting. The rate of synthesis is typically expressed as femtomoles or picomoles of JH produced per hour per pair of glands (fmol/pr/h).[3][13][14]

RCA_Workflow start Start dissect 1. Dissect Corpora Allata (CA) from insect head capsule start->dissect incubate 2. Incubate CA in medium with L-[³H]methionine dissect->incubate split Split into Control and Experimental Groups incubate->split add_at 3a. Add this compound (Experimental) split->add_at add_buffer 3b. Add Buffer (Control) split->add_buffer incubate_3h 4. Incubate for 3 hours at 30°C add_at->incubate_3h add_buffer->incubate_3h extract 5. Terminate reaction and extract lipids with iso-octane incubate_3h->extract hplc 6. Separate JH from precursor using HPLC extract->hplc quantify 7. Quantify radioactivity in JH fraction via liquid scintillation counting hplc->quantify end End quantify->end

Caption: Workflow for the Radiochemical Assay (RCA) of JH biosynthesis.
In Vitro Muscle Contraction (Organ Bath) Assay

This technique measures the myotropic effect of AT on isolated muscle tissues, such as the hindgut or dorsal vessel (heart).

Methodology:

  • Tissue Dissection: Isolate the target muscle tissue (e.g., hindgut, dorsal vessel) in a physiological saline solution.

  • Mounting: Suspend the tissue in an organ bath chamber containing oxygenated saline maintained at a constant temperature (e.g., 37°C). Attach one end of the tissue to a fixed point and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate under a slight resting tension until spontaneous contractions become regular and stable.

  • Drug Application: Add this compound to the organ bath at various concentrations to establish a dose-response relationship. Record the changes in contraction frequency and amplitude.

  • Data Recording: The force transducer converts the mechanical contractions into an electrical signal, which is amplified and recorded by a data acquisition system for analysis.[15][16][17]

Intracellular Calcium Imaging

This method visualizes the AT-induced increase in intracellular calcium, confirming the activation of the signaling pathway.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or insect-derived Sf9 cells) that has been engineered to express the this compound receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active dye inside.[18][19][20]

  • Imaging Setup: Place the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Stimulation: Perfuse the cells with a buffer containing this compound.

  • Data Acquisition: Excite the Fura-2 dye at two wavelengths (typically 340 nm for Ca²⁺-bound and 380 nm for Ca²⁺-free forms) and measure the fluorescence emission at ~510 nm. The ratio of the emission intensities (F340/F380) is proportional to the intracellular calcium concentration. An increase in this ratio upon AT application indicates receptor activation.[18][19][20]

RNA Interference (RNAi) Mediated Knockdown

RNAi is used to silence the expression of the this compound receptor gene in vivo to study the physiological consequences of a loss of AT signaling.

Methodology:

  • dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a specific sequence of the AT receptor mRNA. A control dsRNA (e.g., targeting GFP) should also be prepared.[21][22][23]

  • dsRNA Injection: Inject the dsRNA solution (typically 0.5-1 µg/µl) into the hemocoel of the insect at an appropriate developmental stage (e.g., late-instar larva or pupa).[24][25]

  • Incubation: Allow several days for the RNAi machinery to degrade the target mRNA.

  • Validation: Confirm the knockdown of the AT receptor transcript levels using quantitative real-time PCR (qRT-PCR) on tissue samples from a subset of injected insects.

  • Phenotypic Analysis: Assess the physiological or behavioral effects of the gene knockdown. This could involve performing JH biosynthesis assays, muscle contraction studies, or observing developmental and reproductive success compared to control-injected insects.

This compound System as a Target for Pest Control

The critical and diverse roles of this compound in insect physiology make its signaling system an attractive target for the development of novel and specific insecticides. Disrupting AT signaling could impair development, inhibit reproduction, disrupt feeding and digestion, and impede muscle function. Strategies include the development of potent, stable agonists that overstimulate and desensitize the system, or antagonists that block the receptor, thereby preventing the action of endogenous AT. The discovery of a potent Manse-AT antagonist with an IC50 value of 0.9 nM highlights the feasibility of this approach.[18] Research into peptidomimetics and small molecules that can target the AT receptor is a promising avenue for creating next-generation pest management tools.

References

Allatotropin's role in juvenile hormone biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Allatotropin in Juvenile Hormone Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Juvenile hormones (JHs) are a group of sesquiterpenoid hormones critical to many aspects of insect physiology, including the regulation of development, reproduction, metamorphosis, and behavior.[1][2] The biosynthesis and secretion of JH occur in the corpora allata (CA), a pair of endocrine glands located behind the brain.[1][3] The precise control of JH titers is paramount for normal physiological function and is achieved through a balance of biosynthesis and degradation.[2]

The rate of JH biosynthesis in the CA is modulated by several neuroendocrine factors, broadly classified as allatostatins (inhibitors) and allatotropins (stimulators).[4][5] this compound (AT), a neuropeptide originally isolated from the tobacco hornworm, Manduca sexta, was the first identified peptide with a demonstrated ability to stimulate JH synthesis.[6][7] Subsequent research has revealed that AT is a pleiotropic peptide with multiple functions, but its role in regulating the CA remains a key area of study.[6][8] This document provides a comprehensive technical overview of the role of this compound in JH biosynthesis, its mechanism of action, quantitative effects, and the experimental protocols used in its study.

The Juvenile Hormone Biosynthetic Pathway

The synthesis of JH is a complex enzymatic process that can be divided into two main parts: the early mevalonate (MVA) pathway and the late, JH-branch specific steps.[4][9]

  • Early Steps (Mevalonate Pathway): This pathway begins with three molecules of acetyl-CoA, which are converted to farnesyl pyrophosphate (FPP). This sequence is analogous to the early stages of cholesterol synthesis in vertebrates.[1][4]

  • Late Steps (JH-Branch): The final steps are specific to JH synthesis. FPP is hydrolyzed to farnesol, which is then oxidized to farnesoic acid. In the final two steps, farnesoic acid is epoxidized and then methylated to form the active JH molecule.[9][10]

This compound is inferred to stimulate one or more rate-limiting enzymes in the biosynthesis of farnesoate and its homologues, but it does not appear to affect the final epoxidation and methylation steps.[10][11]

JH_Biosynthesis_Pathway cluster_early Early Steps (Mevalonate Pathway) cluster_late Late Steps (JH-Branch) cluster_regulation Site of AT Action AcetylCoA 3x Acetyl-CoA MVA Mevalonate AcetylCoA->MVA HMGS/R FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Multiple Steps Farnesol Farnesol FPP->Farnesol FPPase FarnesoicAcid Farnesoic Acid Farnesol->FarnesoicAcid Oxidation JH_Acid JH Acid (Epoxidized FA) FarnesoicAcid->JH_Acid Epoxidase JH Juvenile Hormone JH_Acid->JH JHAMT (Methylation) AT_Action AT_Action->FarnesoicAcid this compound Stimulation

Figure 1. Simplified Juvenile Hormone (JH) biosynthetic pathway.[10][11]

This compound's Mechanism of Action: A Signaling Cascade

This compound exerts its effects by binding to a specific this compound receptor (ATR) on the surface of CA cells.[12][13] The ATR is a G protein-coupled receptor (GPCR), homologous to the vertebrate orexin/hypocretin receptors.[4][14][15]

Upon binding of AT, the receptor activates intracellular signaling cascades. Studies suggest that the ATR can couple to at least two distinct pathways:

  • Gq/Phospholipase C (PLC) Pathway: Activation of the Gq protein stimulates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and this increase in cytosolic Ca2+ is a key event in stimulating JH synthesis.[12][16]

  • Gs/Adenylyl Cyclase (AC) Pathway: The receptor can also activate Gs proteins, leading to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[12][15]

The elevation of these second messengers, Ca2+ and cAMP, ultimately leads to the activation of the rate-limiting enzymes in the early stages of the JH biosynthetic pathway.[15][16]

AT_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_gq Gq Pathway cluster_gs Gs Pathway ATR {this compound Receptor (ATR)}|GPCR Gq Gq Protein ATR->Gq activates Gs Gs Protein ATR->Gs activates AT This compound (AT) AT->ATR:port PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca Ca²⁺ (intracellular) IP3->Ca releases JH_Pathway JH Biosynthetic Pathway Enzymes Ca->JH_Pathway stimulates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP generates cAMP->JH_Pathway stimulates

Figure 2. This compound (AT) signaling pathway in corpora allata cells.[12][15][16]

Quantitative Effects of this compound on JH Biosynthesis

The stimulatory effect of this compound on JH biosynthesis has been quantified in several insect species using in vitro assays. The magnitude of the response is dose-dependent and varies significantly between species and developmental stages. While some species show a robust stimulation, others, like Bombyx mori, exhibit an inhibitory response, highlighting the diverse roles of this neuropeptide.[17]

Insect SpeciesThis compound Type/AnalogueConcentrationObserved Effect on JH BiosynthesisReference
Manduca sexta (Adult Female)Mas-AT Analogues (ATANA, ATAA)20 nM3 to 8-fold increase[10]
Lacanobia oleracea (Larva)Manduca sexta AT (Mas-AT)Not specifiedStimulation up to 3 times basal rate[18]
Lacanobia oleraceaManduca sexta AT (Mas-AT)Not specified37% stimulation[19][20]
Heliothis virescens (Virgin Female)Manduca sexta AT (Mas-AT)Dose-dependentSignificant dose-dependent stimulation[11][16]
Pseudaletia unipunctaManduca sexta AT (Manse-AT)Not specifiedSignificant increase (strongest in Azores strain)[21]
Romalea micropteraBrain Extract (AT activity)Low concentrationsStimulation[22]
Bombyx mori (Adult Female)This compound (AT)Not specifiedInhibition/Prevention of JH synthesis[17]
Manduca sexta (Larva)Manduca sexta AT (Mas-AT)Not specifiedNo effect[23]

Experimental Protocols for Studying this compound's Role

The investigation of this compound's function relies on a combination of in vitro organ culture, biochemical assays, and modern analytical techniques.

In Vitro Corpora Allata (CA) Incubation

This is the foundational method for studying the direct effects of allatoregulators on JH synthesis.

  • Dissection: The retrocerebral complex, containing the corpora cardiaca (CC) and corpora allata (CA), is carefully dissected from the insect head in a physiological saline solution.[4]

  • Incubation: Individual or pooled glands are transferred to a small volume of incubation medium (e.g., TC-199) supplemented with nutrients.

  • Treatment: The glands are incubated for a defined period (typically 2-4 hours) in the presence or absence of synthetic this compound or its analogues.

  • Extraction: Following incubation, the medium and/or the glands are collected, and the newly synthesized JH is extracted using an organic solvent like hexane.

Quantification of JH Biosynthesis

The RCA is a highly sensitive method for measuring the rate of JH synthesis.[24]

  • Radiolabeling: The incubation medium is supplemented with a radiolabeled precursor, typically L-[methyl-³H]methionine. The methyl group from methionine is transferred to JH acid in the final step of biosynthesis, thereby radiolabeling the newly synthesized JH.

  • Extraction & Cleanup: After incubation, the radiolabeled JH is extracted. A cleanup step, often using thin-layer chromatography (TLC), is performed to separate JH from the unincorporated radiolabeled precursor.

  • Quantification: The amount of radioactivity in the JH fraction is measured using liquid scintillation counting. This value is directly proportional to the rate of JH synthesis.

Modern analytical methods provide direct quantification of JH homologs without the need for radioisotopes.[25]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): JH and its precursors can be derivatized with fluorescent tags, allowing for highly sensitive detection and quantification after separation by HPLC.[9][24]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique allows for the identification and precise quantification of different JH homologs (e.g., JH I, II, and III) produced by the CA.[11][25]

Experimental_Workflow cluster_prep Preparation cluster_incubation In Vitro Incubation cluster_analysis Quantification & Analysis Dissection 1. Dissect Corpora Allata (CA) from insect Isolation 2. Isolate CA glands in physiological buffer Dissection->Isolation Control 3a. Incubate in medium (Control) Isolation->Control Treatment 3b. Incubate in medium + this compound (AT) Isolation->Treatment Radiolabel Add L-[methyl-³H]methionine (for RCA method) Extraction 4. Extract Juvenile Hormone from medium/glands Control->Extraction Treatment->Extraction Quantify 5. Quantify JH Produced Extraction->Quantify RCA Radiochemical Assay (RCA) Quantify->RCA Method 1 HPLC HPLC-FD / GC-MS Quantify->HPLC Method 2 Analysis 6. Compare JH synthesis rates (Control vs. AT) RCA->Analysis HPLC->Analysis

Figure 3. General experimental workflow for assessing AT's effect on JH synthesis.

Conclusion and Future Directions

This compound is a principal neuroendocrine stimulator of juvenile hormone biosynthesis in many insect species. It acts via a specific G protein-coupled receptor on the corpora allata, triggering intracellular Ca2+ and/or cAMP signaling pathways to upregulate rate-limiting enzymes in the JH biosynthetic pathway. The discovery of species-specific differences, such as the inhibitory role of AT in Bombyx mori, underscores the evolutionary plasticity of this regulatory system.

For professionals in drug development, the this compound signaling pathway presents a potential target for the creation of novel, species-specific insect control agents. Developing agonists or antagonists for the ATR could disrupt the hormonal balance controlling insect development and reproduction. Future research should focus on:

  • Elucidating the precise downstream targets of the AT signaling cascade.

  • Solving the crystal structure of the this compound receptor to facilitate structure-based drug design.

  • Exploring the regulatory interplay between this compound and other allatoregulators, like allatostatins, to build a complete model of JH synthesis control.

References

Allatotropin Signaling and the Inositol Trisphosphate Cascade: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Allatotropin (AT) is a pleiotropic neuropeptide crucial to the regulation of numerous physiological processes in invertebrates, most notably the biosynthesis of juvenile hormone (JH).[1][2] Its actions are mediated by the this compound receptor (ATR), a G protein-coupled receptor (GPCR) that, upon activation, predominantly engages the Gq signaling pathway.[3][4] This initiates the canonical Phospholipase C (PLC) cascade, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and a subsequent release of intracellular calcium.[4][5] This technical guide provides an in-depth exploration of the AT signaling pathway, with a specific focus on its coupling with the IP3 cascade. It summarizes key quantitative data, presents detailed experimental protocols for studying this pathway, and includes visual diagrams to elucidate complex mechanisms and workflows, serving as a comprehensive resource for researchers in entomology, neurobiology, and drug development.

The this compound Signaling Pathway: From Receptor to Second Messenger

The this compound signaling cascade is a classic example of GPCR-mediated signal transduction. The process begins when the this compound peptide binds to its specific receptor on the cell surface. The ATR is a Class A GPCR, sharing structural and functional homology with the mammalian orexin/hypocretin receptors.[5][6] This binding event induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the α-subunit of an associated heterotrimeric Gq protein.

The now-active Gαq subunit dissociates from the Gβγ dimer and activates the membrane-bound enzyme Phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner plasma membrane, into two distinct second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[7][8]

While DAG remains in the membrane to activate other signaling molecules like Protein Kinase C (PKC), the small, water-soluble IP3 molecule diffuses through the cytosol.[8] It binds to and activates IP3 receptors (IP3R), which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum (ER).[9][10] The opening of these channels allows for the rapid efflux of stored Ca2+ from the ER into the cytosol, leading to a transient, sharp increase in the intracellular calcium concentration.[7][9] This Ca2+ signal is the critical downstream effector that triggers a wide range of physiological responses, including the modulation of key enzymes involved in juvenile hormone synthesis.[11][12]

Allatotropin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol AT This compound ATR This compound Receptor (GPCR) AT->ATR Binds Gq Gq Protein (α, β, γ) ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves to IP3 Inositol 1,4,5-Trisphosphate (IP3) PLC->IP3 Cleaves to PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., JH Biosynthesis) PKC->Response IP3R IP3 Receptor (Ca2+ Channel) Ca_Cytosol Increased Cytosolic Ca2+ IP3R->Ca_Cytosol Releases Ca_ER Ca2+ Store Ca_ER->IP3R IP3->IP3R Binds & Opens Ca_Cytosol->PKC Activates Ca_Cytosol->Response

Fig 1. The this compound-Gq-IP3 Signaling Cascade.

Quantitative Analysis of this compound Signaling

The functional output of the this compound signaling pathway has been quantified in several insect species. The primary endpoints measured are the rate of juvenile hormone (JH) biosynthesis and the intracellular concentration of second messengers like Ca2+.

Table 1: Effect of this compound and Analogues on Juvenile Hormone (JH) Biosynthesis

Insect Species Preparation Agonist (Concentration) Observed Effect Citation
Manduca sexta Corpora Allata (adult female) ATANA (20 nM) 3- to 8-fold increase in JH production [11]
Manduca sexta Corpora Allata (adult female) ATAA (20 nM) 3- to 8-fold increase in JH production [11]
Lacanobia oleracea Corpora Allata (Vth stadium larvae) Mas-AT (dose-dependent) Up to 3-fold stimulation of JH synthesis [12]

| Pseudaletia unipuncta | Corpora Allata (adult female) | Manse-AT | Significant increase in JH biosynthesis rate |[13] |

Table 2: Pharmacological Profile of the Manduca sexta this compound Receptor (Manse-ATR) Functional analysis of Manse-ATR expressed in vertebrate cell lines demonstrated coupling to both Ca2+ and cAMP pathways.[5]

Ligand Rank Order of Potency (Ca2+ Mobilization)
Manse-AT and related peptides ATL-I > ATL-II > ATL-III > AT

Note: Specific EC50 values were not provided in the source material, but a clear rank order of potency was established.[5]

Key Experimental Protocols

Investigating the this compound-IP3 pathway requires a suite of specialized techniques. The following sections detail the core methodologies for measuring the key events in this cascade.

Measurement of Juvenile Hormone (JH) Biosynthesis (In Vitro Radiochemical Assay)

This protocol is the standard method for quantifying the rate of JH synthesis by the corpora allata (CA) and assessing the effects of stimulatory (allatotropins) or inhibitory (allatostatins) factors.[14]

  • Principle: The final step in JH biosynthesis is the methylation of farnesoic acid. The assay measures the incorporation of a radiolabeled methyl group from [methyl-³H]methionine into JH, which is then extracted and quantified by liquid scintillation counting.

  • Materials:

    • Insect Ringer's solution or appropriate tissue culture medium (e.g., TC-199)

    • [methyl-³H]methionine

    • This compound peptide

    • Isooctane (or other organic solvent for extraction)

    • Silica TLC plates or HPLC system

    • Scintillation vials and cocktail

    • Liquid Scintillation Counter

  • Procedure:

    • Dissection: Aseptically dissect the corpora allata (CA) or the corpora cardiaca-corpora allata (CC-CA) complex from the insect head.[14]

    • Incubation: Place individual glands or pairs into culture wells containing medium supplemented with a known concentration of [methyl-³H]methionine and the desired concentration of this compound (or vehicle control).

    • Reaction: Incubate for a defined period (e.g., 3-6 hours) at a controlled temperature (e.g., 27°C).

    • Extraction: Stop the reaction and extract the newly synthesized, radiolabeled JH from the medium using an organic solvent like isooctane.

    • Separation & Quantification: Separate the JH from unincorporated precursor using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[12] Collect the JH fraction and quantify the radioactivity using a liquid scintillation counter.

    • Analysis: Express the results as femtomoles (fmol) or picomoles (pmol) of JH synthesized per CA pair per hour.

JH_Biosynthesis_Workflow start Start dissect 1. Dissect Corpora Allata (CA) from insect head start->dissect incubate 2. Incubate CA in medium with [3H]Methionine and this compound dissect->incubate extract 3. Stop reaction and extract lipids with organic solvent incubate->extract separate 4. Separate JH from precursor (HPLC or TLC) extract->separate quantify 5. Quantify radioactivity of JH fraction via Scintillation Counting separate->quantify analyze 6. Calculate JH synthesis rate (pmol/pair/hour) quantify->analyze end_node End analyze->end_node

Fig 2. Experimental Workflow for the Radiochemical JH Biosynthesis Assay.
Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization

This method uses ratiometric fluorescent dyes to measure changes in cytosolic calcium concentration in real-time following receptor activation.[7][15]

  • Principle: Fura-2 AM is a membrane-permeable dye that is cleaved by intracellular esterases to become the Ca²⁺-sensitive indicator Fura-2. The fluorescence excitation maximum of Fura-2 shifts from ~380 nm in the Ca²⁺-free state to ~340 nm when bound to Ca²⁺. The ratio of fluorescence emission (~510 nm) when excited at these two wavelengths is directly proportional to the intracellular Ca²⁺ concentration.[7]

  • Materials:

    • Cultured cells expressing the this compound receptor (e.g., HEK293, CHO cells)[5]

    • Fura-2 AM dye

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or similar buffer

    • Fluorescence plate reader or microscope with filter sets for 340nm and 380nm excitation and ~510nm emission.[16]

  • Procedure:

    • Cell Plating: Seed cells onto a multi-well plate (e.g., 96-well, black-walled, clear bottom) and grow to confluence.

    • Dye Loading: Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 (to aid dispersion) in HBSS. Remove the culture medium from the cells, wash, and incubate with the loading buffer for 30-60 minutes at 37°C.

    • Washing: Gently wash the cells multiple times with HBSS to remove extracellular dye.

    • Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence by alternating excitation between 340 nm and 380 nm and recording emission at 510 nm.

    • Stimulation: Using the instrument's injectors, add a specific concentration of this compound to the wells while continuing to record fluorescence.

    • Analysis: Calculate the 340/380 nm fluorescence ratio over time. The peak increase in this ratio after agonist addition reflects the mobilization of intracellular calcium.[7]

Calcium_Measurement_Workflow start Start plate_cells 1. Plate ATR-expressing cells in a 96-well plate start->plate_cells load_dye 2. Load cells with Fura-2 AM fluorescent dye plate_cells->load_dye wash_cells 3. Wash cells to remove extracellular dye load_dye->wash_cells measure_baseline 4. Measure baseline fluorescence ratio (Excitation: 340nm / 380nm) wash_cells->measure_baseline add_agonist 5. Inject this compound while continuing measurement measure_baseline->add_agonist analyze_data 6. Analyze change in fluorescence ratio to determine Ca2+ mobilization add_agonist->analyze_data end_node End analyze_data->end_node

Fig 3. Experimental Workflow for Measuring Intracellular Calcium.
Measurement of Inositol Monophosphate (IP1) Accumulation

Directly measuring IP3 is challenging due to its very short half-life.[17][18] A more robust and high-throughput-friendly method is to measure the accumulation of its stable downstream metabolite, inositol monophosphate (IP1).

  • Principle: The IP-One HTRF® assay is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[17] IP1 produced by the cells competes with a labeled IP1-d2 (acceptor) for binding to a specific anti-IP1 antibody labeled with a Europium cryptate (donor). When the donor and acceptor are in close proximity, FRET occurs. Therefore, the HTRF signal is inversely proportional to the concentration of IP1 in the sample.[18]

  • Materials:

    • Cultured cells expressing the this compound receptor

    • IP-One HTRF® assay kit (containing stimulation buffer, lysis reagent, IP1-d2, and anti-IP1-cryptate)

    • HTRF-compatible microplate reader

  • Procedure:

    • Cell Plating: Seed cells in a suitable multi-well plate.

    • Stimulation: Remove the culture medium and add the stimulation buffer containing this compound (and LiCl, which inhibits IP1 degradation) and incubate for a defined period (e.g., 30-60 minutes).

    • Lysis: Add the cell lysis buffer provided in the kit.

    • Detection: Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the cell lysate.

    • Incubation: Incubate for 60 minutes at room temperature to allow the competitive binding to reach equilibrium.

    • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Analysis: Calculate the HTRF ratio (Acceptor/Donor) and use a standard curve to determine the concentration of IP1 produced.

IP1_Assay_Workflow start Start plate_cells 1. Plate ATR-expressing cells start->plate_cells stimulate 2. Stimulate cells with this compound in buffer containing LiCl plate_cells->stimulate lyse 3. Lyse cells to release intracellular IP1 stimulate->lyse add_reagents 4. Add HTRF detection reagents: IP1-d2 (acceptor) & Ab-Cryptate (donor) lyse->add_reagents incubate 5. Incubate to allow competitive binding add_reagents->incubate read_plate 6. Read HTRF signal on a compatible plate reader incubate->read_plate analyze 7. Calculate IP1 concentration from signal ratio read_plate->analyze end_node End analyze->end_node

Fig 4. Experimental Workflow for the IP1 HTRF Accumulation Assay.

Conclusion and Future Directions

The this compound signaling pathway, via its Gq-mediated activation of the IP3 cascade, represents a fundamental mechanism for physiological control in a vast number of invertebrate species. Understanding this pathway is not only critical for basic science but also holds significant potential for applied research. As the primary stimulator of juvenile hormone synthesis, the ATR is a promising target for the development of novel, species-specific insect growth regulators for pest management.[14]

Despite significant progress, many questions remain.[19] The precise mechanisms by which the Ca²+ signal is decoded to regulate the enzymatic machinery of JH synthesis are not fully elucidated. Furthermore, the potential for biased agonism at the ATR and the interplay with other signaling pathways (such as cAMP) warrant deeper investigation.[5] The application of advanced techniques like real-time IP3 biosensors and single-cell imaging will be invaluable in dissecting the spatiotemporal dynamics of this pathway and uncovering new layers of its regulatory complexity.[20][21]

References

A Technical Guide to the Identification and Characterization of the Allatotropin Receptor Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies employed in the identification, cloning, and functional characterization of the Allatotropin (AT) receptor gene. This compound is a pleiotropic neuropeptide crucial for regulating various physiological processes in insects, including the biosynthesis of juvenile hormone, myotropic activity, and immune responses.[1][2] The this compound receptor (ATR) is a G protein-coupled receptor (GPCR), making it a potential target for the development of novel insecticides.[1] This guide synthesizes key experimental protocols and quantitative data from seminal studies to provide a detailed resource for researchers in the field.

Quantitative Data Summary

The functional characterization of the this compound receptor often involves determining the potency of this compound and its analogs in activating the receptor. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. The following tables summarize key quantitative findings from various studies.

Table 1: EC50 Values for this compound Receptor Activation

Insect SpeciesLigandCell Line for ExpressionSecond Messenger MeasuredEC50 (nM)Reference
Manduca sextaManse-ATCHO-WTA11Ca2+121.1[3]
Manse-ATL-ICHO-WTA11Ca2+0.54[3]
Manse-ATL-IICHO-WTA11Ca2+7.0[3]
Manse-ATL-IIICHO-WTA11Ca2+23.3[3]
Schistocerca gregariaSchgr-ATHEK293Ca2+In the nanomolar range[4]
Schgr-ATCHO-PAM28cAMPIn the nanomolar range[4]
Aedes aegyptiAedes-ATHEK293Ca2+In the low nanomolar range[5]

Table 2: Tissue Distribution of this compound Receptor (ATR) mRNA

Insect SpeciesTissue with Highest ExpressionOther Tissues with Notable ExpressionMethodReference
Manduca sexta (larvae)Malpighian tubulesMidgut, hindgut, testes, corpora allataqRT-PCR[6]
Schistocerca gregariaCentral Nervous System (Brain, optic lobes, thoracic & abdominal ganglia)Malpighian tubules, intestine, male accessory glands, fat body, gonads, corpora allataqRT-PCR[4]
Aedes aegypti (adult female)Nervous system (brain, ganglia), Corpora allata-corpora cardiaca complex, OvaryHeart, hindgutqRT-PCR[5]

Experimental Protocols

This section details the key experimental methodologies for the identification, cloning, and functional characterization of the this compound receptor gene.

A common strategy for identifying a novel ATR gene is through homology-based PCR, leveraging the conserved sequences of known ATRs from other species.

Protocol: PCR-Based Gene Identification and Cloning

  • Template Preparation:

    • Dissect the target tissues known or presumed to express the ATR, such as the central nervous system or corpora allata.[4][5][6]

    • Extract total RNA from the dissected tissues using a suitable kit (e.g., TRIzol reagent).

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using reverse transcriptase and oligo(dT) or random primers.

  • Degenerate PCR (Optional, for initial fragment amplification):

    • Design degenerate primers based on conserved amino acid sequences from known ATRs in other insect species.

    • Perform PCR using the synthesized cDNA as a template.

    • Analyze the PCR products on an agarose gel, excise the band of the expected size, and purify the DNA.

    • Clone the purified PCR product into a suitable vector (e.g., pGEM-T Easy) and sequence the insert.

  • Rapid Amplification of cDNA Ends (RACE) PCR:

    • Based on the sequence obtained from the initial PCR fragment, design gene-specific primers for both 5' and 3' RACE.

    • Perform 5' and 3' RACE PCR using a commercially available kit (e.g., SMARTer RACE cDNA Amplification Kit) according to the manufacturer's instructions.

    • Clone and sequence the RACE PCR products to obtain the full-length cDNA sequence of the ATR gene.

  • Full-Length cDNA Amplification and Expression Vector Construction:

    • Design primers corresponding to the start and stop codons of the full-length ATR sequence.

    • Amplify the full-length coding sequence by PCR using high-fidelity DNA polymerase.

    • Clone the amplified full-length ATR cDNA into an appropriate mammalian expression vector (e.g., pcDNA3.1) for functional assays.[3]

    • Verify the sequence and orientation of the insert by DNA sequencing.[3]

Functional characterization is typically performed by heterologously expressing the cloned ATR in a mammalian cell line and measuring the intracellular response to the application of this compound.

Protocol: Calcium Mobilization Assay

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, in an appropriate medium.[4][5]

    • Seed the cells into 96-well plates.

    • Transfect the cells with the ATR expression vector using a suitable transfection reagent (e.g., Lipofectamine 2000). Co-transfection with a promiscuous G-protein (e.g., Gα16) can enhance the signal in some cell lines.

  • Calcium Indicator Loading:

    • 24-48 hours post-transfection, wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

  • Ligand Application and Signal Detection:

    • Prepare serial dilutions of this compound and related peptides in the physiological buffer.

    • Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope to measure the baseline fluorescence.

    • Add the peptide solutions to the wells and record the change in fluorescence intensity over time.[5] An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the dose-response curve by plotting the change in fluorescence against the logarithm of the ligand concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).

Protocol: cAMP Accumulation Assay

  • Cell Culture and Transfection:

    • Follow the same procedure as for the calcium mobilization assay, using a cell line suitable for cAMP measurements (e.g., CHO cells).[4]

  • cAMP Measurement:

    • 24-48 hours post-transfection, wash the cells and incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of this compound and incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Similar to the calcium assay, generate a dose-response curve and calculate the EC50 value for cAMP accumulation.

Visualizations

The this compound receptor is a versatile GPCR capable of coupling to multiple G-protein subtypes, leading to the activation of distinct downstream signaling cascades.

Allatotropin_Signaling_Pathway AT This compound (AT) ATR This compound Receptor (ATR) (GPCR) AT->ATR Binds to Gq Gq protein ATR->Gq Activates Gs Gs protein ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Physiological_Response1 Physiological Response (e.g., Muscle Contraction) Ca_release->Physiological_Response1 Physiological_Response2 Physiological Response (e.g., JH Biosynthesis) PKA->Physiological_Response2

Caption: this compound Receptor Signaling Pathways.[1][4][6][7]

The process of identifying and characterizing a novel this compound receptor follows a logical and systematic workflow, from initial gene discovery to final functional validation.

ATR_Workflow start Hypothesis: ATR gene exists in target insect tissue_dissection 1. Tissue Dissection (e.g., CNS, Corpora Allata) start->tissue_dissection rna_extraction 2. RNA Extraction & cDNA Synthesis tissue_dissection->rna_extraction pcr_cloning 3. Homology-Based PCR & RACE rna_extraction->pcr_cloning sequence_analysis 4. Sequencing & Bioinformatic Analysis pcr_cloning->sequence_analysis expression_vector 5. Clone into Expression Vector sequence_analysis->expression_vector transfection 6. Heterologous Expression (e.g., HEK293, CHO cells) expression_vector->transfection functional_assay 7. Functional Assays (Ca²⁺ or cAMP measurement) transfection->functional_assay data_analysis 8. Data Analysis (Dose-response curves, EC₅₀) functional_assay->data_analysis end Validated ATR Function data_analysis->end

Caption: Experimental Workflow for ATR Identification.

References

Allatotropin: An In-depth Technical Guide to its Role as an Immunomodulatory Neuropeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allatotropin (AT) is a pleiotropic neuropeptide originally identified for its role in stimulating juvenile hormone biosynthesis in insects. However, a growing body of evidence has established AT as a significant modulator of the innate immune system in several invertebrate species, particularly mosquitoes. This technical guide provides a comprehensive overview of the immunomodulatory functions of this compound, detailing its signaling pathways, its effects on cellular and humoral immunity, and the experimental protocols used to elucidate these functions. Quantitative data from key studies are presented in structured tables for comparative analysis, and signaling and experimental workflows are visualized through detailed diagrams. This document is intended to serve as a core resource for researchers in entomology, immunology, and drug development exploring the intersection of neuroendocrine and immune systems.

Introduction to this compound and its Immunomodulatory Functions

This compound is a neuropeptide that has been shown to elicit a range of physiological responses in insects, from regulating development and reproduction to influencing muscle contractions and cardiac rhythm.[1][2][3] Recent research has unveiled a novel role for AT in the modulation of the innate immune response in medically important disease vectors like Anopheles albimanus and Aedes aegypti.[1][4][5] This discovery opens new avenues for understanding the intricate communication between the nervous and immune systems in invertebrates and may present novel targets for vector control strategies.

AT's immunomodulatory effects are multifaceted, encompassing both cellular and humoral immunity. On the cellular level, AT has been observed to induce significant morphological changes in hemocytes, the primary immune cells in insects, and to enhance their phagocytic activity.[1][4] In terms of humoral immunity, AT can stimulate phenoloxidase (PO) activity, a key component of the melanization cascade for pathogen encapsulation, increase the production of nitric oxide (NO), a potent antimicrobial agent, and upregulate the expression of antimicrobial peptide (AMP) genes.[1][2][5]

This compound Signaling Pathway in Immune Cells

The this compound receptor (AT-R) is a G-protein coupled receptor (GPCR).[1][4] While the precise downstream signaling cascade in immune cells is an active area of research, current evidence strongly suggests that the immunomodulatory effects of this compound are mediated through the Gq protein-coupled phospholipase C (PLC) pathway, leading to an increase in intracellular calcium (Ca2+). This is consistent with the observation that many of AT's other physiological effects, such as muscle contraction, are calcium-dependent. The rise in intracellular Ca2+ acts as a critical second messenger, triggering a cascade of downstream events that culminate in the activation of various immune responses.

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Hemocyte) This compound This compound (AT) ATR This compound Receptor (AT-R) (GPCR) This compound->ATR Binding Gq Gq Protein ATR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Ca²⁺ Release Cellular_Responses Cellular Immune Responses: - Hemocyte Spreading - Phagocytosis - Cytoskeletal Reorganization Ca2->Cellular_Responses Activation of Downstream Effectors

Caption: Proposed this compound signaling pathway in insect hemocytes.

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize the key quantitative findings from studies on the immunomodulatory effects of this compound.

Table 1: Effect of this compound on Hemocyte Spreading

SpeciesTreatmentConcentration% Spreading Hemocytes (Mean ± SEM)Fold Change vs. Control
Anopheles albimanusControl-25.3 ± 2.5-
This compound10⁻⁷ M78.6 ± 3.1~3.1x
Aedes aegyptiControl-30.1 ± 2.9-
This compound10⁻⁷ M85.2 ± 4.2~2.8x

Data extracted from Hernández-Martínez et al., 2017.[1]

Table 2: Effect of this compound on Phagocytosis

Species/Cell LineTreatmentConcentration% Phagocytic Cells (Mean ± SEM)Fold Change vs. Control
Anopheles albimanusControl-45.7 ± 3.8-
This compound10⁻⁷ M75.4 ± 4.1~1.7x
Aedes aegyptiControl-58.2 ± 3.5-
This compound10⁻⁷ M82.1 ± 2.9~1.4x
LSB-AA695BB CellsControl-28.9 ± 2.7-
This compound10⁻⁷ M92.3 ± 1.8~3.2x

Data extracted from Hernández-Martínez et al., 2017.[1]

Table 3: Effect of this compound on Humoral Immunity

SpeciesImmune ParameterTreatmentConcentrationMeasurement (Units/Method)Result
Aedes aegyptiPhenoloxidase ActivityThis compound10⁻⁷ MPO Units (Absorbance at 492 nm)Significant increase vs. control
Anopheles albimanusNitric Oxide ProductionThis compound10⁻⁷ MGriess AssaySignificant increase in guts vs. control
Anopheles albimanusAntimicrobial PeptidesThis compound10⁻⁷ MqPCR (Gambicin, Attacin, Cecropin)Significant upregulation in guts vs. control

Data extracted from Hernández-Martínez et al., 2017.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.

Hemocyte Collection and In Vitro Stimulation

Objective: To isolate hemocytes from adult mosquitoes and stimulate them with this compound to observe cellular responses.

Materials:

  • Adult female mosquitoes (e.g., Aedes aegypti, Anopheles albimanus)

  • Cold plate or ice

  • Microinjection system

  • Pulled glass capillaries

  • Anticoagulant buffer (e.g., 60% Schneider’s Insect Medium, 30% citrate buffer, 10% FBS)

  • Grace's Insect Medium

  • This compound peptide

  • Humid chamber

  • Phase-contrast microscope

Procedure:

  • Anesthetize adult female mosquitoes on a cold plate.

  • Using a microinjector, inject a small volume (2-3 µL) of anticoagulant buffer into the thoracic sinus.

  • Incubate the mosquitoes on ice for 5-10 minutes to allow for the detachment of sessile hemocytes.

  • Perfuse the hemolymph by injecting a larger volume (5-10 µL) of Grace's Insect Medium into the thorax and collecting the perfusate from the clipped last abdominal segment onto a microscope slide.

  • Allow the hemocytes to adhere to the slide in a humid chamber for 20-30 minutes.

  • Replace the medium with fresh Grace's Insect Medium (control) or medium containing this compound at the desired concentration (e.g., 10⁻⁷ M).

  • Incubate for the desired time (e.g., 1 hour) in the humid chamber.

  • Observe and quantify cellular responses such as spreading and morphological changes using a phase-contrast microscope.

Phagocytosis Assay

Objective: To quantify the effect of this compound on the phagocytic activity of hemocytes.

Phagocytosis_Workflow start Start hemocyte_collection Collect Hemocytes start->hemocyte_collection adherence Allow Hemocytes to Adhere hemocyte_collection->adherence stimulation Stimulate with this compound (10⁻⁷ M) or Control Medium adherence->stimulation add_particles Add pHrodo™ E. coli BioParticles® stimulation->add_particles incubation Incubate (e.g., 15-40 min) add_particles->incubation microscopy Observe under Fluorescence Microscope incubation->microscopy quantification Quantify Percentage of Phagocytic Cells (Cells with Red Fluorescence) microscopy->quantification end End quantification->end

Caption: Experimental workflow for the phagocytosis assay.

Materials:

  • Isolated hemocytes (as described in 4.1)

  • pHrodo™ Red E. coli BioParticles® Phagocytosis Kit

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Isolate and adhere hemocytes to a glass slide or coverslip as described in section 4.1.

  • Treat the hemocytes with this compound (e.g., 10⁻⁷ M) or control medium for 1 hour.

  • Add pHrodo™ Red E. coli BioParticles® to the hemocytes. These particles are non-fluorescent at neutral pH but become brightly red fluorescent in the acidic environment of the phagosome.

  • Incubate for a specified period (e.g., 15-40 minutes) to allow for phagocytosis.

  • Wash the cells gently with fresh medium to remove non-internalized particles.

  • Observe the cells under a fluorescence microscope. Cells that have successfully phagocytosed the bioparticles will exhibit red fluorescence.

  • Quantify the phagocytic activity by calculating the percentage of fluorescent cells out of the total number of cells in multiple fields of view.

Phenoloxidase (PO) Activity Assay

Objective: To measure the effect of this compound on phenoloxidase activity in the hemolymph.

Materials:

  • Hemolymph collected in an anticoagulant-free buffer (e.g., PBS)

  • L-DOPA solution (4 mg/mL in PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inject mosquitoes with this compound (e.g., 10⁻⁷ M in PBS) or PBS alone (control).

  • After 1 hour, collect hemolymph by perfusion into an Eppendorf tube on ice.

  • Determine the protein concentration of the hemolymph samples (e.g., using a Bradford assay) and normalize all samples to the same concentration.

  • In a 96-well plate, add a standardized amount of hemolymph protein to each well.

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at 492 nm at regular intervals (e.g., every minute) for up to 1 hour using a microplate reader.

  • Calculate the PO activity as the rate of change in absorbance per minute per milligram of protein (Vmax).

Nitric Oxide (NO) Production Assay

Objective: To measure the effect of this compound on nitric oxide production in mosquito guts.

Materials:

  • Dissected mosquito guts (midgut, Malpighian tubules, hindgut)

  • Grace's Insect Medium

  • This compound

  • Griess Reagent System

  • 96-well microplate

  • Microplate reader

Procedure:

  • Dissect guts from adult female mosquitoes and place them in Grace's Insect Medium.

  • Incubate the guts with this compound (e.g., 10⁻⁷ M) or medium alone (control) for a specified time.

  • Collect the culture supernatant.

  • In a 96-well plate, mix the supernatant with the components of the Griess Reagent System according to the manufacturer's instructions. This reagent detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.

  • After a short incubation period, measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Peptide (AMP) Gene Expression Analysis

Objective: To quantify the effect of this compound on the expression of antimicrobial peptide genes.

Materials:

  • Mosquito guts or whole mosquitoes

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • SYBR Green qPCR master mix

  • Gene-specific primers for AMPs (e.g., Gambicin, Attacin, Cecropin) and a reference gene (e.g., ribosomal protein S7)

  • Quantitative real-time PCR (qPCR) instrument

Procedure:

  • Treat mosquitoes or dissected guts with this compound or a control solution.

  • After the desired incubation time, homogenize the tissue in TRIzol and extract total RNA according to the manufacturer's protocol.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

  • Perform qPCR using SYBR Green master mix, the synthesized cDNA as a template, and gene-specific primers for the target AMPs and a reference gene.

  • Analyze the qPCR data using the comparative Cᴛ (ΔΔCᴛ) method to determine the relative fold change in gene expression in this compound-treated samples compared to controls, normalized to the reference gene.

Logical Relationships and Broader Implications

The immunomodulatory role of this compound highlights a critical link between the neuroendocrine and immune systems in insects. This crosstalk is essential for a coordinated response to physiological and pathological challenges.

Logical_Relationships AT This compound (Neuropeptide) ATR This compound Receptor (GPCR on Immune Cells) AT->ATR Binds Signaling Intracellular Signaling (e.g., Ca²⁺ mobilization) ATR->Signaling Activates Cellular Cellular Immunity Signaling->Cellular Humoral Humoral Immunity Signaling->Humoral Phagocytosis Enhanced Phagocytosis Cellular->Phagocytosis Spreading Hemocyte Spreading Cellular->Spreading PO Increased PO Activity Humoral->PO NO Increased NO Production Humoral->NO AMPs Upregulated AMPs Humoral->AMPs Outcome Enhanced Pathogen Clearance & Immune Surveillance Phagocytosis->Outcome Spreading->Outcome PO->Outcome NO->Outcome AMPs->Outcome

Caption: Logical relationship of this compound's immunomodulatory effects.

The discovery of this compound's role in immunity has significant implications for the development of novel vector control strategies. Targeting the this compound receptor or its signaling pathway could potentially enhance the mosquito's own immune system to better combat pathogens like malaria parasites and arboviruses, thereby reducing their transmission to humans. Furthermore, understanding these fundamental neuro-immune interactions in insects provides valuable insights into the evolution of these complex biological systems.

Conclusion

This compound has emerged as a key neuropeptide that bridges the neuroendocrine and immune systems in insects. Its ability to activate both cellular and humoral immune responses underscores its importance in maintaining homeostasis and defending against pathogens. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the immunomodulatory functions of this compound and its potential as a target for novel disease vector control strategies. Future work should focus on further elucidating the precise molecular mechanisms of the this compound receptor signaling cascade in immune cells and exploring the in vivo relevance of these findings in the context of natural infections.

References

Evolutionary Conservation of Allatotropin in Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allatotropin (AT) is a pleiotropic neuropeptide first identified for its role in stimulating juvenile hormone biosynthesis in insects. Subsequent research has revealed its remarkable evolutionary conservation across a wide range of invertebrate phyla, where it primarily functions as a myoregulatory peptide. This technical guide provides an in-depth analysis of the evolutionary conservation of this compound and its receptor (ATR). It presents quantitative data on sequence similarity, detailed experimental protocols for studying this neuropeptide system, and visual representations of its signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the physiological roles of this compound and for professionals exploring its potential as a target for novel drug development, particularly in the context of pest control.

Introduction: The this compound Neuropeptide Family

First isolated from the tobacco hornworm, Manduca sexta, this compound is a neuropeptide that has since been identified in numerous invertebrate species, spanning phyla from Arthropoda to Mollusca, Annelida, and even early-branching metazoans like Cnidaria and Placozoa.[1][2] While its name reflects its initial discovery as a potent stimulator of juvenile hormone (JH) synthesis in lepidopteran corpora allata, a broader evolutionary perspective suggests that the myoactive properties of this compound are more ancestral.[1][3] This suggests that its role in JH regulation likely evolved secondarily.[1][3]

This compound peptides are characterized by a conserved C-terminal region, typically ending in -GF-NH2.[4] They exert their effects by binding to a specific G protein-coupled receptor (GPCR), the this compound receptor (ATR). The widespread presence and functional significance of the AT/ATR system across invertebrates underscore its fundamental importance in physiological regulation.

Quantitative Analysis of this compound and its Receptor Conservation

This compound Peptide Sequence Conservation

This compound and this compound-like peptides have been identified in a diverse array of invertebrates. The following table summarizes the amino acid sequences of this compound from several representative species.

PhylumClassSpeciesPeptide NameSequence
ArthropodaInsectaManduca sextaManse-ATG-F-K-N-V-E-M-M-T-A-R-G-F-NH₂
ArthropodaInsectaBombyx moriBommo-ATG-F-K-N-V-E-M-M-T-A-R-G-F-NH₂
ArthropodaInsectaAedes aegyptiAedae-ATA-P-S-F-R-N-S-E-M-M-T-A-R-G-F-NH₂
ArthropodaInsectaLocusta migratoriaLocmi-AG-MT-IG-A-R-Q-S-A-A-F-A-N-G-G-F-NH₂
MolluscaGastropodaLymnaea stagnalisLys-AT-likeG-S-L-Y-A-F-P-R-M-NH₂
AnnelidaOligochaetaPheretima vittataPev-AT-likeG-S-K-I-Y-A-F-D-P-R-M-NH₂

Note: Sequences are presented to illustrate diversity. Direct homology and evolutionary relationships require detailed phylogenetic analysis.

This compound Receptor (ATR) Sequence Conservation

The this compound receptor is a member of the rhodopsin-like GPCR superfamily. Sequence analyses have revealed a high degree of conservation, particularly in the transmembrane domains. For instance, the Anopheles albimanus AT receptor shares 90.2% amino acid identity with the Aedes aegypti AT receptor, indicating strong conservation within the mosquito lineage.[5] The following table presents a selection of identified this compound receptors and notes on their sequence similarity.

PhylumClassSpeciesReceptor NameGenBank Accession% Identity (vs. M. sexta)
ArthropodaInsectaManduca sextaManse-ATRADO39223.1100%
ArthropodaInsectaBombyx moriBommo-ATRNP_001037302.1~75%
ArthropodaInsectaAedes aegyptiAedae-ATRXP_001658763.1~50%
ArthropodaInsectaTribolium castaneumTrica-ATREFA10915.1~55%
ArthropodaInsectaSchistocerca gregariaSchgr-ATRKC152912~58%
MolluscaBivalviaCrassostrea gigasCg-ATR-likeEKC36173.1Lower similarity
CnidariaAnthozoaNematostella vectensisNv-ATR-likeXP_001634388.1Lower similarity

Note: Percentage identities are approximate and intended for illustrative purposes. For rigorous comparison, users should perform their own sequence alignments and phylogenetic analyses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the this compound system.

Neuropeptide Extraction and Mass Spectrometry

Objective: To identify and sequence this compound peptides from invertebrate tissues.

Methodology:

  • Tissue Dissection: Dissect the central nervous system (CNS), retrocerebral complex (corpora cardiaca-corpora allata), or other relevant tissues from the invertebrate species of interest in cold physiological saline.

  • Peptide Extraction:

    • Immediately transfer the dissected tissue into an extraction solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water).

    • Sonicate the tissue on ice for 3-5 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the peptides.

    • Dry the supernatant using a vacuum centrifuge.

  • Sample Cleanup:

    • Resuspend the dried peptide extract in 0.1% trifluoroacetic acid (TFA).

    • Use a C18 ZipTip or equivalent solid-phase extraction method to desalt and concentrate the peptides.

    • Elute the peptides with a solution of 70% acetonitrile and 0.1% TFA.

    • Dry the eluted sample in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the final peptide extract in a matrix solution appropriate for MALDI-TOF MS (e.g., α-cyano-4-hydroxycinnamic acid) or a solvent compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).

    • Spot the sample onto a MALDI target plate or inject it into an ESI-MS system coupled to a liquid chromatography system.

    • Acquire mass spectra in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) on ions of interest to obtain fragmentation data for de novo sequencing or database searching.

Cloning and Sequencing of the this compound Receptor

Objective: To obtain the full-length coding sequence of the this compound receptor gene.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from relevant tissues (e.g., brain, corpora allata, gut) using a commercial kit (e.g., TRIzol) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Degenerate PCR (for initial fragment amplification):

    • Design degenerate primers based on conserved regions of known this compound receptor sequences from related species.

    • Perform PCR using the synthesized cDNA as a template and the degenerate primers.

    • Analyze the PCR products on an agarose gel.

    • Excise, purify, and sequence the PCR product of the expected size.

  • Rapid Amplification of cDNA Ends (RACE):

    • Use the partial sequence obtained from degenerate PCR to design gene-specific primers for 5' and 3' RACE.

    • Perform 5' and 3' RACE using a commercial RACE kit according to the manufacturer's protocol.

    • Sequence the resulting RACE products to obtain the full-length cDNA sequence.

  • Full-Length cDNA Amplification and Sequencing:

    • Design primers based on the assembled full-length sequence to amplify the entire coding region.

    • Perform PCR with a high-fidelity DNA polymerase.

    • Clone the PCR product into a suitable vector (e.g., pGEM-T Easy).

    • Transform the vector into competent E. coli cells.

    • Sequence multiple clones to confirm the final sequence.

In-Situ Hybridization for this compound mRNA Localization

Objective: To visualize the cellular localization of this compound mRNA in tissue sections.

Methodology:

  • Probe Synthesis:

    • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from a cloned fragment of the this compound gene using in vitro transcription.

    • Purify the labeled probe and verify its integrity.

  • Tissue Preparation:

    • Fix the dissected tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) overnight at 4°C.

    • Cryoprotect the tissue by incubating in a series of increasing sucrose concentrations (10%, 20%, 30%) in PBS.

    • Embed the tissue in OCT compound and freeze.

    • Cut cryosections (10-20 µm) and mount them on coated slides.

  • Hybridization:

    • Pretreat the sections with proteinase K to improve probe accessibility.

    • Prehybridize the sections in hybridization buffer for 2-4 hours at the hybridization temperature (typically 55-65°C).

    • Hybridize the sections with the DIG-labeled probe overnight at the same temperature.

  • Washing and Detection:

    • Perform a series of stringent washes to remove the unbound probe.

    • Block non-specific binding sites with a blocking solution (e.g., 2% normal sheep serum in PBS with 0.1% Triton X-100).

    • Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP).

    • Wash to remove the unbound antibody.

    • Detect the signal using a chromogenic substrate (e.g., NBT/BCIP for AP) or a fluorescent substrate.

  • Imaging:

    • Mount the slides and visualize the results using a light or fluorescence microscope.

Visualizing this compound Signaling and Experimental Workflows

This compound Signaling Pathway

This compound binds to its G protein-coupled receptor on the cell surface, initiating an intracellular signaling cascade. This typically involves the activation of Gq or Gs proteins, leading to an increase in intracellular calcium (Ca²⁺) and/or cyclic AMP (camp) levels. These second messengers then trigger downstream physiological responses.

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT This compound (AT) ATR This compound Receptor (ATR) (GPCR) AT->ATR Binding Gq Gq Protein ATR->Gq Activation Gs Gs Protein ATR->Gs Activation PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Production Ca2+ Ca²⁺ IP3->Ca2+ Release from ER Response Physiological Response (e.g., Muscle Contraction, JH Synthesis) Ca2+->Response cAMP->Response Receptor_Cloning_Workflow Start Start: Identify Target Organism RNA_Extraction 1. Total RNA Extraction (e.g., from CNS, gut) Start->RNA_Extraction cDNA_Synthesis 2. First-Strand cDNA Synthesis RNA_Extraction->cDNA_Synthesis Degenerate_PCR 3. Degenerate PCR (using conserved ATR sequences) cDNA_Synthesis->Degenerate_PCR Sequence_Fragment 4. Sequence PCR Fragment Degenerate_PCR->Sequence_Fragment RACE 5. 5' and 3' RACE Sequence_Fragment->RACE Assemble_Sequence 6. Assemble Full-Length Sequence RACE->Assemble_Sequence Clone_Full_Length 7. Clone Full-Length cDNA Assemble_Sequence->Clone_Full_Length Express_in_Cells 8. Heterologous Expression (e.g., in HEK293 or CHO cells) Clone_Full_Length->Express_in_Cells Functional_Assay 9. Functional Assay (e.g., Ca²⁺ imaging, cAMP assay) Express_in_Cells->Functional_Assay End End: Characterized Receptor Functional_Assay->End

References

Allatotropin-like Peptides in Non-Insect Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Allatotropins (AT) are a family of neuropeptides initially identified in insects for their role in stimulating the synthesis of juvenile hormone. However, extensive research has revealed their presence and diverse physiological functions in a wide array of non-insect species, suggesting an ancient evolutionary origin. This technical guide provides a comprehensive overview of Allatotropin-like peptides in non-insect invertebrates, with a focus on their myotropic and neuromodulatory roles. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols for their study, and visualization of their signaling pathways. The primary function of these peptides in non-insect species appears to be the regulation of muscle contraction, particularly in the context of feeding and gut motility. Their receptors are G-protein coupled receptors (GPCRs), homologous to vertebrate orexin receptors, which signal through intracellular calcium and/or cyclic AMP. This guide aims to be a valuable resource for furthering our understanding of the evolution and physiological significance of this conserved neuropeptide family.

Distribution and Function of this compound-like Peptides in Non-Insect Phyla

This compound-like peptides have been identified in several non-insect invertebrate phyla, where they primarily exhibit myotropic and neuromodulatory functions. The original role in stimulating juvenile hormone synthesis appears to be a later evolutionary adaptation specific to insects[1].

Platyhelminthes (Flatworms)

In free-living turbellarian flatworms, an this compound-like peptide has been shown to be associated with muscle tissue, suggesting a role as a myoregulator[1]. Its presence in organisms that do not undergo metamorphosis supports the hypothesis that the myotropic activities of Allatotropins are a basal function[1].

Cnidaria (Hydroids)

Studies in Hydra plagiodesmica have demonstrated that an this compound-like peptide is involved in feeding behavior. The peptide stimulates the extrusion of the hypostome, the mouth-like structure used for ingesting prey, in a dose-dependent manner. This suggests a myoregulatory role in the epithelial-muscular cells of the hypostome[2][3][4].

Mollusca (Mollusks)

This compound-like peptides and their receptors have been identified in mollusks[5][6]. In the sea slug Aplysia, an this compound-related peptide (ATRP) and its receptor (ATRPR) have been characterized. Interestingly, a naturally occurring isomer of ATRP with a D-amino acid at position 2 (D2-ATRP) shows significantly higher potency at a novel receptor, ATRPR2, suggesting a mechanism for modulating receptor selectivity[7]. In the Pacific abalone, Haliotis discus hannai, this compound-related peptides have been shown to suppress heart rate[8].

Annelida (Segmented Worms)

The presence of this compound-related peptides has also been reported in annelids[5]. While detailed functional studies are limited, their existence in this phylum further points to the widespread distribution and ancient origins of this peptide family.

Nematoda (Roundworms)

In silico searches have identified sequences with significant similarity to the Manduca sexta this compound receptor in nematodes, indicating the presence of a conserved this compound signaling system in this phylum[2].

Quantitative Data on this compound-like Peptides in Non-Insect Species

The following tables summarize the available quantitative data on the physiological effects and receptor interactions of this compound-like peptides in non-insect species.

Table 1: Myotropic Effects of this compound-like Peptides

SpeciesPeptideTissue/OrganEffectConcentration RangeReference
Hydra plagiodesmicaAedes aegypti this compoundHypostomeStimulation of extrusion10-16 to 10-8 M[2]

Table 2: Receptor Activation and Binding Affinities

SpeciesReceptorLigandCell LineAssay TypeEC50Reference
AplysiaATRPR2D2-ATRPCHO-K1Calcium mobilization2 nM[7]
AplysiaATRPR2all-L-ATRPCHO-K1Calcium mobilization300 nM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound-like peptides in non-insect species.

Peptide Identification and Sequencing by Mass Spectrometry

This protocol is adapted from methods used for neuropeptide discovery in invertebrates[9][10][11][12][13].

Objective: To identify and sequence this compound-like peptides from neuronal tissues of non-insect invertebrates.

Materials:

  • Dissecting tools

  • Insect saline or appropriate physiological saline for the target species

  • Methanol

  • Water (HPLC grade)

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF mass spectrometer

  • Tandem mass spectrometer (e.g., ESI-Q-TOF)

Procedure:

  • Tissue Dissection: Dissect the relevant neuronal tissue (e.g., central nervous system, specific ganglia) in cold physiological saline.

  • Sample Preparation for MALDI-TOF MS: a. Transfer the dissected tissue onto a MALDI target plate. b. Wash the tissue with a drop of water to remove excess salts. c. Allow the sample to air-dry. d. Apply 0.5-1 µL of MALDI matrix solution onto the dried tissue spot and let it co-crystallize.

  • MALDI-TOF MS Analysis: a. Acquire mass spectra in the desired mass range for peptides (typically 500-3000 Da). b. Identify ion signals corresponding to potential this compound-like peptides based on their predicted molecular weights.

  • Peptide Extraction for Tandem MS: a. Homogenize larger quantities of dissected tissue in an appropriate extraction solvent (e.g., acidified acetone or methanol). b. Centrifuge the homogenate to pellet debris. c. Collect the supernatant and dry it using a vacuum concentrator. d. Reconstitute the dried extract in a small volume of ACN/water with 0.1% FA.

  • Tandem MS (MS/MS) Analysis: a. Introduce the extracted peptide mixture into the tandem mass spectrometer. b. Select the parent ion of interest (identified by MALDI-TOF MS). c. Fragment the parent ion using collision-induced dissociation (CID). d. Analyze the resulting fragment ions to determine the amino acid sequence of the peptide.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol is a generalized procedure for quantifying neuropeptide gene expression in invertebrate tissues[14][15][16][17][18].

Objective: To quantify the expression levels of the this compound-like peptide precursor gene in different tissues.

Materials:

  • TRIzol reagent or other RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (RNase-free)

  • RNase-free water

  • Reverse transcriptase kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for the this compound-like peptide gene and a reference gene

  • qPCR instrument

Procedure:

  • RNA Extraction: a. Dissect tissues of interest and immediately homogenize in TRIzol reagent. b. Add chloroform, mix, and centrifuge to separate the phases. c. Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol. d. Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

  • cDNA Synthesis: a. Treat the RNA with DNase I to remove any contaminating genomic DNA. b. Reverse transcribe the RNA into cDNA using a reverse transcriptase, dNTPs, and either oligo(dT) or random primers.

  • qPCR Reaction Setup: a. Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene, and the cDNA template. b. Set up reactions in triplicate for each sample and gene (including the reference gene and a no-template control).

  • qPCR Run and Data Analysis: a. Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). b. Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of the this compound-like peptide gene, normalized to the reference gene.

Localization of Gene Expression by Whole-Mount In Situ Hybridization (WMISH)

This protocol is adapted for use in mollusk embryos and other invertebrate tissues[19][20][21][22][23].

Objective: To visualize the spatial expression pattern of the this compound-like peptide mRNA in whole embryos or tissues.

Materials:

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Methanol series

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled antisense RNA probe for the this compound-like peptide gene

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

Procedure:

  • Sample Preparation: a. Fix embryos or dissected tissues in 4% paraformaldehyde. b. Dehydrate the samples through a methanol series and store at -20°C.

  • Pre-hybridization: a. Rehydrate the samples through a methanol/PBT (PBS with Tween-20) series. b. Treat with Proteinase K to increase probe permeability. c. Post-fix the samples and wash with PBT. d. Incubate in hybridization buffer at the hybridization temperature (e.g., 55-65°C).

  • Hybridization: a. Replace the pre-hybridization buffer with hybridization buffer containing the DIG-labeled probe. b. Incubate overnight at the hybridization temperature.

  • Post-hybridization Washes and Antibody Incubation: a. Perform a series of stringent washes to remove unbound probe. b. Block the samples in a blocking solution (e.g., with sheep serum). c. Incubate with an anti-DIG-AP antibody overnight at 4°C.

  • Detection: a. Wash extensively to remove unbound antibody. b. Equilibrate the samples in an alkaline phosphatase buffer. c. Incubate in NBT/BCIP solution in the dark until the desired color develops. d. Stop the reaction by washing with PBT.

  • Imaging: a. Mount the stained samples on a slide and image using a microscope.

Functional Characterization of Receptors using Calcium and cAMP Assays

These protocols describe methods for characterizing the signaling of this compound receptors heterologously expressed in cell lines like CHO or HEK293[2][4][7][8][24][25][26][27][28][29][30][31].

Objective: To determine if this compound-like peptides activate their receptors through Gαq (calcium mobilization) or Gαs (cAMP accumulation) signaling pathways.

3.4.1. Calcium Mobilization Assay

Materials:

  • CHO or HEK293 cells transiently or stably expressing the this compound receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with HEPES).

  • This compound-like peptide.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the receptor-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: a. Remove the growth medium and wash the cells with assay buffer. b. Load the cells with the calcium-sensitive dye in assay buffer and incubate in the dark at 37°C for 30-60 minutes.

  • Assay: a. Wash the cells to remove excess dye. b. Place the plate in the fluorescence plate reader and allow it to equilibrate. c. Record baseline fluorescence. d. Inject the this compound-like peptide at various concentrations and continue to record fluorescence over time.

  • Data Analysis: a. Calculate the change in fluorescence intensity upon peptide addition. b. Plot the dose-response curve and calculate the EC50 value.

3.4.2. cAMP Accumulation Assay

Materials:

  • CHO or HEK293 cells expressing the this compound receptor.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Stimulation buffer (containing a phosphodiesterase inhibitor like IBMX).

  • This compound-like peptide.

  • Forskolin (as a positive control for Gαs activation).

Procedure:

  • Cell Plating: Plate the receptor-expressing cells in a suitable multi-well plate.

  • Stimulation: a. Remove the growth medium and add stimulation buffer. b. Add the this compound-like peptide at various concentrations. c. Incubate for a specified time at 37°C to allow for cAMP accumulation.

  • Cell Lysis and Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the detection reaction (e.g., adding HTRF reagents, AlphaScreen beads, or performing the ELISA).

  • Measurement and Data Analysis: a. Read the signal (e.g., fluorescence ratio, luminescence) on a plate reader. b. Generate a standard curve with known cAMP concentrations. c. Calculate the amount of cAMP produced in response to the peptide. d. Plot the dose-response curve and determine the EC50 value.

Signaling Pathways and Visualizations

This compound receptors are G-protein coupled receptors (GPCRs) that are orthologous to vertebrate orexin/hypocretin receptors[5]. Activation of these receptors can lead to an increase in intracellular calcium ([Ca2+]i) and/or cyclic AMP (cAMP) concentrations[5].

This compound Signaling Pathway

The binding of an this compound-like peptide to its receptor can initiate two primary signaling cascades:

  • Gαq Pathway: Activation of the Gαq subunit of the G-protein leads to the stimulation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

  • Gαs Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors.

Allatotropin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AT This compound-like Peptide ATR This compound Receptor (GPCR) AT->ATR Gq Gαq ATR->Gq Gs Gαs ATR->Gs PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 cleaves ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto releases Ca2+ Ca2_ER Ca2+ Physiological_Response Physiological Response (e.g., muscle contraction) Ca2_cyto->Physiological_Response cAMP cAMP ↑ ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Physiological_Response

Caption: this compound signaling pathway via Gαq and Gαs.

Experimental Workflow for this compound-like Peptide Research

The following diagram illustrates a typical workflow for the discovery and characterization of this compound-like peptides and their receptors in a novel non-insect species.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Validation & Integration in_silico In Silico Search (Genome/Transcriptome Mining) peptide_ID Peptide Identification & Sequencing in_silico->peptide_ID receptor_cloning Receptor Cloning & Heterologous Expression in_silico->receptor_cloning mass_spec Mass Spectrometry (Peptidomics) mass_spec->peptide_ID synthesis Peptide Synthesis peptide_ID->synthesis qPCR Gene Expression Analysis (qPCR) peptide_ID->qPCR ISH Gene Localization (In Situ Hybridization) peptide_ID->ISH functional_assays Functional Assays (Myotropic, etc.) synthesis->functional_assays signaling_assays Signaling Pathway Assays (Ca2+, cAMP) synthesis->signaling_assays physiological_role Determination of Physiological Role qPCR->physiological_role ISH->physiological_role receptor_cloning->signaling_assays functional_assays->physiological_role signaling_assays->physiological_role

Caption: Workflow for this compound-like peptide research.

Conclusion and Future Directions

This compound-like peptides represent a conserved family of neuropeptides with fundamental roles in the physiology of a diverse range of non-insect species. The evidence strongly suggests that their ancestral function is myotropic, with the role in juvenile hormone regulation in insects being a more recent evolutionary development. The characterization of their receptors as GPCRs homologous to vertebrate orexin receptors opens up avenues for comparative endocrinology and drug discovery.

Future research should focus on:

  • Expanding the taxonomic scope: Investigating the presence and function of this compound-like peptides in a wider range of invertebrate phyla to build a more complete picture of their evolutionary history.

  • Detailed functional studies: Moving beyond myotropic effects to explore other potential roles, such as in neuromodulation, circadian rhythms, and metabolic regulation in non-insect species.

  • Receptor deorphanization and characterization: Identifying and characterizing the receptors for this compound-like peptides in more species to understand the evolution of ligand-receptor interactions.

  • Quantitative peptidomics and transcriptomics: Quantifying the levels of these peptides and their precursor mRNAs in different tissues and under various physiological conditions to better understand their regulation and function.

This technical guide provides a solid foundation for researchers entering this exciting field and highlights the many opportunities for future discoveries.

References

Structural Characterization of the Allatotropin Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allatotropin (AT) is a pleiotropic neuropeptide first identified in the tobacco hornworm, Manduca sexta, for its role in stimulating the biosynthesis of juvenile hormone. Subsequent research has revealed its multifaceted nature, with functions ranging from myotropic and cardioacceleratory activities to the regulation of immune responses and feeding behavior across various invertebrate species. This technical guide provides a comprehensive overview of the structural characterization of the this compound peptide, detailing its primary, secondary, and putative tertiary structures. It includes a compilation of known this compound sequences, detailed experimental protocols for its characterization, and a visualization of its signaling pathways. This document is intended to serve as a core resource for researchers engaged in the study of this compound and its potential applications in pest management and drug development.

Primary Structure of this compound

The primary structure of this compound is characterized by a peptide chain typically ranging from 13 to 16 amino acids in length, with a conserved C-terminal amidation, which is crucial for its biological activity. The C-terminal pentapeptide, often with the motif TARGF-amide, is highly conserved across many insect species.

Alternative splicing of the this compound gene can give rise to multiple isoforms, known as this compound-like (ATL) peptides, within a single species. These isoforms exhibit variations in their amino acid sequence, which can lead to differences in their biological potency and receptor activation.

Table 1: Primary Amino Acid Sequences of this compound (AT) and this compound-Like (ATL) Peptides from Various Insect Species

SpeciesPeptideSequenceMolecular Weight (Da)
Manduca sextaManse-ATGly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂1486.78
Manduca sextaManse-ATL-IGly-Phe-Lys-Asn-Val-Glu-Met-Met-Ser-Pro-Arg-Leu-Gly-Phe-NH₂1544.85
Manduca sextaManse-ATL-IIGly-Phe-Lys-Asn-Val-Glu-Met-Met-Ser-Pro-Arg-Leu-Tyr-Gly-Phe-NH₂1607.88
Manduca sextaManse-ATL-IIIGly-Phe-Lys-Asn-Val-Glu-Met-Met-Ser-Pro-Arg-Leu-Tyr-Ser-Phe-NH₂1593.85
Aedes aegyptiAedae-ATAla-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂1572.8
Bombyx moriBommo-ATGly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂1486.78
Samia cynthia riciniSamcr-ATGly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂1486.78
Locusta migratoriaLocmi-AG-MT-1Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂1486.78

Secondary and Tertiary Structure

Detailed experimental determination of the three-dimensional structure of this compound through techniques like NMR spectroscopy or X-ray crystallography has not been extensively reported in the literature. However, studies on other insect neuropeptides with similar characteristics, such as myotropic and antimicrobial peptides, suggest that this compound likely adopts a flexible, random coil structure in aqueous solution.[1][2] In the more hydrophobic environment of a cell membrane or receptor binding pocket, it is predicted to fold into a more defined conformation, possibly including α-helical segments.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structural and functional characterization of the this compound peptide.

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for obtaining synthetic this compound for experimental use.[7][8][9]

Protocol for Fmoc-based Solid-Phase Peptide Synthesis of Manduca sexta this compound (Manse-AT):

  • Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide. Swell the resin in N,N-dimethylformamide (DMF) for at least one hour.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a 20% piperidine in DMF solution for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours. Monitor the coupling efficiency using a ninhydrin test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Manse-AT sequence (Gly, Arg, Ala, Thr, Met, Met, Glu, Val, Asn, Lys, Phe, Gly).

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Verification: Confirm the identity and purity of the synthetic peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Mass Spectrometry for Primary Structure Verification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight of the synthesized peptide and confirming its amino acid sequence through fragmentation analysis.[10][11][12][13][14]

Protocol for MALDI-TOF MS Analysis of Manse-AT:

  • Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in water.

  • Sample Preparation: Mix the purified Manse-AT peptide solution (approximately 1 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the peptide-matrix mixture onto the MALDI target plate and allow it to air dry completely, forming co-crystals.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in reflectron mode for accurate mass determination.

  • Tandem MS (MS/MS) for Sequencing: For sequence confirmation, perform tandem mass spectrometry (MALDI-TOF/TOF or LIFT) on the parent ion of Manse-AT to induce fragmentation and generate a characteristic pattern of b- and y-ions, which can be used to deduce the amino acid sequence.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to investigate the conformational properties of this compound in different environments.[4][5][6]

Protocol for CD Analysis of this compound:

  • Sample Preparation: Prepare a stock solution of purified this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for analysis should be between 0.1 and 0.5 mg/mL.

  • Instrument Setup: Use a CD spectropolarimeter purged with nitrogen gas. Set the scanning wavelength range from 190 to 260 nm for far-UV analysis.

  • Data Collection: Record the CD spectra at a controlled temperature (e.g., 25°C) in a quartz cuvette with a path length of 1 mm. Collect multiple scans and average them to improve the signal-to-noise ratio.

  • Solvent Titration: To assess conformational changes in a membrane-like environment, record spectra in the presence of increasing concentrations of trifluoroethanol (TFE) or lipid vesicles.

  • Data Analysis: Convert the raw data to mean residue ellipticity [θ]. Use deconvolution algorithms (e.g., CONTINLL) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[15]

This compound Receptor Binding Assay

Receptor binding assays are essential for characterizing the interaction of this compound with its G protein-coupled receptor (GPCR).[16][17][18][19][20]

Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293 or Sf9 cells) heterologously expressing the this compound receptor.

  • Radioligand: Use a radiolabeled form of this compound (e.g., [¹²⁵I]-Allatotropin) as the tracer.

  • Assay Setup: In a 96-well plate, incubate a fixed amount of receptor-containing membranes with a constant concentration of the radioligand and varying concentrations of unlabeled ("cold") this compound or test compounds.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound tracer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays for Signaling Pathway Elucidation

Functional assays, such as calcium imaging and cAMP measurement, are used to determine the downstream signaling pathways activated by the this compound receptor.

Protocol for Calcium Imaging: [21][22][23][24][25]

  • Cell Culture and Loading: Culture cells expressing the this compound receptor on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye.

  • Imaging: Mount the coverslip on a fluorescence microscope equipped with a calcium imaging system.

  • Stimulation: Perfuse the cells with a baseline buffer and then stimulate them with varying concentrations of this compound.

  • Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) to determine the dose-dependent response to this compound.

Protocol for cAMP Assay: [26][27][28][29][30]

  • Cell Culture: Culture cells expressing the this compound receptor in a multi-well plate.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with varying concentrations of this compound.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Structural Characterization cluster_functional Functional Characterization Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification MassSpec Mass Spectrometry (MALDI-TOF) Purification->MassSpec Verify Primary Structure CD Circular Dichroism Spectroscopy Purification->CD Analyze Secondary Structure Binding Receptor Binding Assay Purification->Binding Determine Receptor Affinity Signaling Signaling Pathway Assays (Ca2+, cAMP) Binding->Signaling Investigate Downstream Effects

Caption: A generalized experimental workflow for the synthesis, purification, and structural and functional characterization of the this compound peptide.

This compound Gq-coupled Signaling Pathway

Gq_Signaling AT This compound ATR This compound Receptor (GPCR) AT->ATR Binds Gq Gq Protein ATR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Response Cellular Response Ca2->Response PKC->Response

Caption: The Gq-coupled signaling pathway activated by this compound, leading to an increase in intracellular calcium.

This compound Gs-coupled Signaling Pathway

Gs_Signaling AT This compound ATR This compound Receptor (GPCR) AT->ATR Binds Gs Gs Protein ATR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: The Gs-coupled signaling pathway activated by this compound, resulting in the production of cyclic AMP.

Conclusion

The structural characterization of this compound is fundamental to understanding its diverse physiological roles and for harnessing its potential in biotechnological applications. While its primary structure is well-documented, further research employing high-resolution techniques such as NMR and X-ray crystallography is needed to elucidate its three-dimensional conformation and provide a more detailed picture of its interaction with its receptor. The experimental protocols and signaling pathway diagrams presented in this guide offer a solid foundation for researchers to advance our knowledge of this important neuropeptide.

References

Allatotropin Gene Expression in the Insect Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 7, 2025

Abstract

Allatotropin (AT) is a pleiotropic neuropeptide crucial to a multitude of physiological processes in insects, including the regulation of juvenile hormone biosynthesis, myotropic activities, and neuromodulation within the central and peripheral nervous systems.[1][2] This technical guide provides an in-depth overview of this compound gene expression in the insect nervous system, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data on AT gene expression, details key experimental methodologies, and visualizes the this compound signaling pathway and associated experimental workflows. This document serves as a comprehensive resource for understanding and investigating the role of this compound in insect physiology, with potential applications in the development of novel pest management strategies.

Introduction to this compound

First identified in the tobacco hornworm, Manduca sexta, for its role in stimulating the production of juvenile hormone (JH) by the corpora allata (CA), this compound has since been recognized as a multifunctional neuropeptide.[1] The AT gene can undergo alternative splicing to produce multiple mRNA precursors, which encode for the AT peptide and, in some cases, structurally similar this compound-like peptides (ATLs).[1] These peptides are expressed in various neurons throughout the central and enteric nervous systems, including the brain, frontal ganglion, and terminal abdominal ganglion.[1]

The functions of this compound are diverse and extend beyond JH regulation. It has been shown to influence heart rate, gut motility, the release of digestive enzymes, and ion transport.[1] These pleiotropic effects are mediated by the this compound receptor (ATR), a G protein-coupled receptor (GPCR).[1]

This compound Gene Expression: Quantitative Analysis

The expression of the this compound gene varies significantly across different regions of the insect nervous system and is influenced by developmental stage and sex. Quantitative real-time PCR (qRT-PCR) is a standard method for quantifying these differences in transcript levels. Below is a summary of relative this compound precursor gene expression in the desert locust, Schistocerca gregaria.

Table 1: Relative Expression of this compound (AT) Precursor mRNA in the Nervous System of Schistocerca gregaria

Nervous System TissueRelative Expression Level (Normalized to Female Brain)Key Observations
Central Brain Higher in females than males (p < 0.05)Significant sex-based differences in expression.
Optic Lobes Higher in females than males (p < 0.05)Suggests a role for AT in visual processing or its regulation that may differ between sexes.
Subesophageal Ganglion Data not specified in the same comparative manner.-
Thoracic Ganglia Data not specified in the same comparative manner.-
Abdominal Ganglia 1-3 Fused with the metathoracic ganglion.Anatomical consideration for sample dissection.
Abdominal Ganglia 4-5 Higher in females than males (p < 0.05)Sex-specific expression patterns continue along the ventral nerve cord.
Abdominal Ganglia 6-7 Higher in females than males (p < 0.05)Consistent female-biased expression in the posterior abdominal ganglia.
Last Abdominal Ganglion Higher in males than females (p < 0.05)A reversal of the sex-biased expression pattern, possibly related to male-specific reproductive functions.[2]

Data synthesized from a study on Schistocerca gregaria.[2] The relative transcript amounts were normalized to the expression of Actin and GAPDH housekeeping genes, with the female brain sample used as the calibrator.[2]

This compound Signaling Pathway

This compound exerts its cellular effects by binding to the this compound receptor (ATR), a rhodopsin-like GPCR.[2] Activation of the ATR initiates intracellular signaling cascades that can vary depending on the target tissue. The primary signaling pathways involve the activation of Gq and Gs proteins.[1][3]

  • Gq/PLC/IP3/Ca²⁺ Pathway : Binding of this compound to its receptor can activate a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is a key second messenger that mediates many of AT's physiological effects, such as muscle contraction.[1][3]

  • Gs/cAMP Pathway : In some cells, the activated ATR can couple to a Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. cAMP then acts as a second messenger, often by activating protein kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response.[2]

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gq Gq Pathway cluster_gs Gs Pathway This compound This compound ATR This compound Receptor (ATR) (GPCR) This compound->ATR Binds to Gq Gq protein ATR->Gq Activates Gs Gs protein ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Response_Gq Physiological Response (e.g., Muscle Contraction) Ca2->Response_Gq Mediates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_Gs Physiological Response PKA->Response_Gs Phosphorylates targets leading to

This compound Signaling Pathways

Experimental Protocols

Investigating this compound gene expression in the insect nervous system involves a combination of molecular biology and microscopy techniques. The following sections provide detailed methodologies for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for AT Gene Expression Analysis

This protocol outlines the steps for quantifying AT mRNA levels in different nervous system tissues.

1. Tissue Dissection and RNA Extraction:

  • Anesthetize insects by chilling on ice.

  • Under a dissecting microscope in cold, RNase-free phosphate-buffered saline (PBS), carefully dissect the desired nervous system tissues (e.g., brain, subesophageal ganglion, thoracic ganglia, abdominal ganglia).

  • Immediately transfer the dissected tissues into a microcentrifuge tube containing an RNA lysis buffer (e.g., TRIzol reagent) and homogenize.

  • Extract total RNA following the manufacturer's protocol for the chosen RNA isolation kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. DNase Treatment and cDNA Synthesis:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. This can be done using a commercially available cDNA synthesis kit.

3. Primer Design and Validation:

  • Design forward and reverse primers specific to the this compound gene of the insect species being studied. Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.

  • Design primers for one or more stable reference (housekeeping) genes for data normalization (e.g., Actin, GAPDH, RPL13).

  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

4. qPCR Reaction Setup and Execution:

  • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, nuclease-free water, and the synthesized cDNA template.

  • Run the qPCR reactions in a real-time PCR thermal cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for the this compound gene and the reference gene(s) in each sample.

  • Calculate the relative expression of the this compound gene using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene(s).

In Situ Hybridization for Localization of AT mRNA

This protocol describes the localization of this compound mRNA within the insect nervous system.

1. Probe Synthesis:

  • Generate a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA. This is typically done by in vitro transcription from a linearized plasmid containing the AT cDNA.

  • A sense probe should also be synthesized as a negative control.

2. Tissue Preparation:

  • Dissect the nervous tissue in cold PBS and fix it in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

  • Wash the tissue in PBS with 0.1% Tween 20 (PBST).

  • Dehydrate the tissue through an ascending series of methanol in PBST and store it in 100% methanol at -20°C until use.

3. Hybridization:

  • Rehydrate the tissue through a descending series of methanol in PBST.

  • Permeabilize the tissue by treating it with proteinase K.

  • Post-fix the tissue with 4% PFA.

  • Pre-hybridize the tissue in a hybridization buffer without the probe for at least 1 hour at the hybridization temperature (typically 55-65°C).

  • Hybridize the tissue with the DIG-labeled probe in the hybridization buffer overnight at the hybridization temperature.

4. Washes and Detection:

  • Perform a series of stringent washes at the hybridization temperature to remove the unbound probe.

  • Wash the tissue in MABT (maleic acid buffer with 0.1% Tween 20).

  • Block non-specific antibody binding with a blocking solution.

  • Incubate the tissue with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

  • Wash the tissue extensively in MABT to remove the unbound antibody.

  • Equilibrate the tissue in the detection buffer.

  • Develop the color reaction by incubating the tissue in a solution containing NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark.

5. Imaging:

  • Stop the color reaction by washing the tissue in PBST.

  • Mount the stained tissue on a microscope slide and image using a bright-field microscope.

Immunocytochemistry for Localization of AT Peptide

This protocol details the visualization of the this compound peptide in the insect nervous system.

1. Tissue Dissection and Fixation:

  • Dissect the nervous tissue in cold PBS.

  • Fix the tissue in 4% PFA in PBS for 2-4 hours at room temperature or overnight at 4°C.

2. Washing and Permeabilization:

  • Wash the fixed tissue several times in PBS.

  • Permeabilize the tissue by incubating it in PBS containing a detergent such as 0.3% Triton X-100 (PBT) for at least 1 hour.

3. Blocking:

  • Block non-specific antibody binding by incubating the tissue in PBT containing normal serum (e.g., normal goat serum) for at least 1 hour at room temperature.

4. Primary Antibody Incubation:

  • Incubate the tissue with a primary antibody raised against this compound, diluted in the blocking solution, for 1-3 days at 4°C with gentle agitation.

5. Washing:

  • Wash the tissue extensively with PBT over several hours to remove the unbound primary antibody.

6. Secondary Antibody Incubation:

  • Incubate the tissue with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488), diluted in the blocking solution, for 1-2 days at 4°C in the dark.

7. Final Washes and Mounting:

  • Wash the tissue extensively with PBT and then with PBS in the dark.

  • Mount the tissue on a microscope slide in an antifade mounting medium.

8. Imaging:

  • Visualize the fluorescent signal using a confocal or epifluorescence microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the expression and localization of the this compound gene and its protein product in the insect nervous system.

Experimental_Workflow cluster_start Start: Hypothesis Formulation cluster_sample_prep Sample Preparation cluster_gene_expression Gene Expression Analysis (mRNA) cluster_localization Localization Studies cluster_end Conclusion Hypothesis Hypothesis: AT expression varies with developmental stage/sex. Dissection Dissect Nervous System Tissues (Brain, Ganglia) Hypothesis->Dissection RNA_Extraction Total RNA Extraction Dissection->RNA_Extraction Fixation_ISH Fixation & Permeabilization (for ISH) Dissection->Fixation_ISH Fixation_ICC Fixation & Permeabilization (for ICC) Dissection->Fixation_ICC cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis_qPCR Relative Quantification (2-ΔΔCt) qPCR->Data_Analysis_qPCR Conclusion Data Interpretation & Conclusion Data_Analysis_qPCR->Conclusion ISH In Situ Hybridization (ISH) - Probe Hybridization - Detection Fixation_ISH->ISH Imaging_ISH Bright-field Microscopy ISH->Imaging_ISH Imaging_ISH->Conclusion ICC Immunocytochemistry (ICC) - Primary & Secondary Antibodies Fixation_ICC->ICC Imaging_ICC Fluorescence Microscopy ICC->Imaging_ICC Imaging_ICC->Conclusion

Workflow for AT Gene Expression Analysis

Conclusion and Future Directions

The study of this compound gene expression in the insect nervous system is a dynamic field with significant implications for both fundamental insect neurobiology and applied entomology. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers to explore the multifaceted roles of this important neuropeptide. Future research should aim to expand the quantitative expression data to a wider range of insect species and developmental stages, further elucidate the downstream targets of this compound signaling, and explore the potential of the this compound system as a target for the development of novel, species-specific insecticides. The integration of advanced techniques such as single-cell RNA sequencing and CRISPR/Cas9-mediated gene editing will undoubtedly provide deeper insights into the precise functions and regulatory mechanisms of this compound in the intricate network of the insect nervous system.

References

The Role of Allatotropin in Mosquito Reproductive Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allatotropin (AT) is a pleiotropic neuropeptide that plays a crucial, albeit complex, role in insect physiology. In mosquitoes, its primary and most well-characterized function is the stimulation of Juvenile Hormone (JH) biosynthesis by the corpora allata (CA). Juvenile Hormone is a key regulator of female reproductive maturation, including previtellogenic ovarian development. This technical guide provides an in-depth analysis of the current understanding of this compound's influence on mosquito reproductive behavior, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. The available research, primarily focused on Aedes aegypti, indicates a strong link between nutritional status, this compound levels, JH synthesis, and ovarian development. While direct quantitative evidence linking this compound to specific mating behaviors and reproductive output (fecundity and fertility) is still emerging, its foundational role in initiating the hormonal cascade necessary for reproduction makes it a compelling target for novel vector control strategies.

Introduction

Mosquito-borne diseases remain a significant global health challenge. Vector control strategies increasingly focus on disrupting the reproductive cycle of mosquitoes to manage populations. A key endocrine regulator of mosquito reproduction is Juvenile Hormone (JH), which governs ovarian development and vitellogenesis. The synthesis of JH is, in turn, stimulated by the neuropeptide this compound (AT). Understanding the precise role and mechanism of action of this compound is therefore critical for developing targeted interventions. This document synthesizes the existing technical literature on the function of this compound in mosquito reproduction, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data on this compound and its Effects

The quantification of this compound and its physiological effects is central to understanding its role in reproduction. The available data primarily relates AT levels to the nutritional status of the mosquito and the subsequent impact on JH synthesis and ovarian development.

Table 1: this compound Titers in Female Aedes aegypti Heads Based on Nutritional Status
Days Post-EclosionAT Titer in "Large" Females (fmol/head) (High Nutrition)[1][2]AT Titer in "Small" Females (fmol/head) (Low Nutrition)[1][2]
1-26 - 8< 9
3Increasing< 9
4~45 (Peak)< 9
7~8< 9

Note: "Large" and "small" phenotypes were generated by raising larvae under high and low nutritional diets, respectively. AT titers were measured by an indirect ELISA.[1]

Table 2: Effect of this compound on Juvenile Hormone (JH) III Biosynthesis in vitro
Treatment Condition (Aedes aegypti Corpora Allata)JH III Biosynthesis RateFold Increase
Basal (Day 1 females)Low-
This compound (10⁻⁸ - 10⁻⁹ M)Maximally StimulatedNot specified
Farnesoic Acid (40 µM)Stimulated~9-fold
This compound + Farnesoic Acid (Day 0 females)Very High ProductionNot specified

Note: JH biosynthesis was measured using an in vitro radiochemical assay. The data indicates a strong, dose-dependent stimulation of JH synthesis by Aedes-AT.[3]

Table 3: Effects of this compound RNAi on Ovarian Development in Culex pipiens
Experimental GroupPhenotype
Nondiapause Females (Control)Normal Ovarian Development
Nondiapause Females + AT dsRNACessation of Ovarian Development (Diapause-like)
Nondiapause Females + AT dsRNA + JH ApplicationRescue of Ovarian Development

Note: This study demonstrates that suppression of this compound is a critical step in halting ovarian development, and this effect is mediated through the reduction of JH.[1]

Signaling Pathway of this compound

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, primarily in the corpora allata. Activation of the this compound receptor (ATR) initiates an intracellular signaling cascade that culminates in the stimulation of JH biosynthesis.

The Aedes aegypti this compound receptor (AeATr) has been functionally characterized.[4] When expressed in HEK293 cells, stimulation with Aedes-AT leads to transient increases in intracellular calcium, indicating that the receptor likely couples to a Gq alpha subunit.[4] This suggests a signaling pathway involving the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). Some evidence also points to the potential involvement of a Gs/cAMP pathway in other insects, which may represent a parallel or alternative signaling route.[1]

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Corpora Allata Cell) This compound This compound (AT) ATR This compound Receptor (ATR) (GPCR) This compound->ATR Binds Gq Gq Protein ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto JH_synthesis Stimulation of JH Biosynthesis Ca_cyto->JH_synthesis Modulates PKC->JH_synthesis Modulates

Caption: this compound signaling pathway in mosquito corpora allata.

Experimental Protocols

A variety of experimental techniques are employed to study the role of this compound in mosquito reproduction. Detailed methodologies for key experiments are provided below.

Quantification of this compound by Indirect ELISA

This protocol is based on the method used to measure AT titers in mosquito heads.

Materials:

  • Mosquito heads

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Synthetic Aedes aegypti this compound (for standard curve)

  • Primary antibody: Rabbit polyclonal anti-AT serum

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with synthetic AT (e.g., 10 pmol/well in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Sample/Standard Incubation: Prepare serial dilutions of synthetic AT for the standard curve. Homogenize mosquito heads in an appropriate buffer and centrifuge to pellet debris. In a separate plate or tubes, pre-incubate the samples and standards with a limiting dilution of the primary anti-AT antibody (e.g., 1:5000) overnight at 4°C.

  • Competitive Binding: Transfer the pre-incubated sample/antibody and standard/antibody mixtures to the coated and blocked 96-well plate. Incubate for 2-4 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (at an appropriate dilution, e.g., 1:10000 in blocking buffer) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting absorbance versus the concentration of synthetic AT. Use the standard curve to determine the concentration of AT in the mosquito head samples.

Radiochemical Assay for Juvenile Hormone (JH) Biosynthesis

This in vitro assay directly measures the rate of JH synthesis by isolated corpora allata (CA) and is the definitive method for assessing the allatotropic activity of a substance.

Materials:

  • Adult female mosquitoes

  • Dissection buffer (e.g., sterile saline solution)

  • Incubation medium (e.g., TC-199 medium) supplemented with Ficoll and L-[methyl-³H]methionine

  • Synthetic this compound

  • Isooctane (or other organic solvent)

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Dissection: Dissect the corpora allata-corpora cardiaca (CA-CC) complexes from adult female mosquitoes in cold dissection buffer.

  • Incubation: Transfer individual or small pools of CA-CC complexes to vials containing incubation medium with L-[methyl-³H]methionine. Add synthetic this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁷ M) to the experimental vials. Include control vials with no AT.

  • Hormone Synthesis: Incubate the vials at an appropriate temperature (e.g., 28-30°C) for a defined period (e.g., 3-4 hours) to allow for the synthesis and release of radiolabeled JH.

  • Extraction: Stop the reaction and extract the newly synthesized JH by adding isooctane to each vial. Vortex vigorously and centrifuge to separate the phases.

  • Quantification: Transfer a known volume of the isooctane (organic) phase containing the radiolabeled JH to a scintillation vial.

  • Evaporation: Evaporate the solvent.

  • Scintillation Counting: Add scintillation fluid to each vial and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Analysis: The DPM value is directly proportional to the amount of JH synthesized. Results are typically expressed as fmol of JH synthesized per CA pair per hour.

RCA_Workflow A 1. Dissect Corpora Allata (CA-CC) from mosquito B 2. Incubate CA-CC in medium with [³H]methionine ± this compound A->B C 3. Allow synthesis of radiolabeled Juvenile Hormone ([³H]JH) B->C D 4. Extract [³H]JH with organic solvent (e.g., isooctane) C->D E 5. Transfer organic phase to scintillation vial D->E F 6. Evaporate solvent and add scintillation fluid E->F G 7. Measure radioactivity (DPM) with scintillation counter F->G H 8. Calculate JH synthesis rate (fmol/CA/hr) G->H

Caption: Workflow for the Radiochemical Assay (RCA) of JH biosynthesis.

This compound Gene Knockout using CRISPR/Cas9

This protocol provides a general framework for generating AT knockout mosquitoes to study its in vivo function.

Materials:

  • Recombinant Cas9 protein

  • Synthetic guide RNAs (gRNAs) targeting the this compound gene

  • Mosquito embryos (pre-blastoderm stage, typically 1-2 hours post-oviposition)

  • Microinjection needle and apparatus

  • Hatching medium

  • Rearing equipment

Procedure:

  • gRNA Design: Design two or more gRNAs targeting conserved exons of the this compound gene to create a genomic deletion.

  • Injection Mix Preparation: Prepare an injection mix containing Cas9 protein and the gRNAs in an appropriate injection buffer.

  • Embryo Microinjection: Align freshly laid mosquito embryos and inject the CRISPR/Cas9 mix into the posterior pole of the embryos.

  • Rearing: Allow the injected embryos to develop and hatch. Rear the resulting G₀ larvae to adulthood.

  • Screening: Cross the G₀ adults with wild-type mosquitoes. Screen the G₁ progeny for the desired mutation by PCR amplification of the target region followed by DNA sequencing or fragment analysis.

  • Line Establishment: Establish homozygous mutant lines from the heterozygous G₁ individuals.

  • Phenotypic Analysis: Analyze the homozygous AT knockout mosquitoes for effects on survival, development, and reproductive phenotypes (e.g., ovarian development, fecundity, fertility, mating behavior).

CRISPR_Workflow A 1. Design gRNAs targeting the this compound gene B 2. Prepare injection mix: Cas9 protein + gRNAs A->B C 3. Microinject mix into pre-blastoderm mosquito embryos B->C D 4. Rear injected embryos (G₀) to adulthood C->D E 5. Cross G₀ adults with wild-type mosquitoes D->E F 6. Screen G₁ progeny for mutations by PCR and sequencing E->F G 7. Establish homozygous AT knockout line F->G H 8. Conduct phenotypic analysis (reproduction, behavior, etc.) G->H

Caption: Workflow for generating this compound knockout mosquitoes via CRISPR/Cas9.

Role in Reproductive Behavior: Current Knowledge and Gaps

While the role of this compound in the hormonal regulation of ovarian development is well-established, its direct influence on specific reproductive behaviors remains largely unexplored. The reproductive cycle, or gonotrophic cycle, involves a coordinated series of behaviors including host-seeking, blood-feeding, and oviposition.[2] this compound, by initiating JH production, is a critical upstream regulator of this entire process.

  • Mating: Successful mating is a prerequisite for female reproductive success. In Aedes aegypti, mating can induce behavioral changes, such as making the female refractory to subsequent matings.[5] However, there is currently no direct evidence to suggest that this compound modulates mating behavior, such as courtship rituals, mate choice, or copulation success. Studies using AT knockout or knockdown mosquitoes could be designed to investigate these potential roles. Automated tracking systems and analysis of acoustic signals ("mating songs") are powerful tools for quantifying such behaviors.

  • Host-Seeking and Feeding Behavior: After mating and JH-dependent previtellogenic development, the female mosquito initiates host-seeking behavior to obtain a blood meal necessary for vitellogenesis. While some neuropeptides have been shown to modulate host-seeking, a direct role for this compound in this specific behavior has not been demonstrated.[2] It is plausible that this compound's primary role is to prepare the female physiologically for reproduction, which then indirectly triggers the downstream behavioral programs.

Conclusion and Future Directions

This compound is a key neuropeptide in mosquitoes that links nutritional status to reproductive readiness by stimulating the production of Juvenile Hormone. This hormonal cascade is essential for previtellogenic ovarian development, a critical step preceding vitellogenesis and egg production. The signaling pathway involves a Gq-protein coupled receptor and the mobilization of intracellular calcium. While powerful techniques exist to quantify this compound, measure its effect on JH synthesis, and manipulate its gene function, significant knowledge gaps remain.

Future research should focus on:

  • Investigating the role of this compound in specific mating behaviors. Behavioral assays quantifying courtship latency, copulation success, and acoustic communication in AT-manipulated mosquitoes would provide novel insights into the neuroethology of mosquito reproduction.

  • Further elucidating the downstream components of the this compound signaling pathway in the corpora allata. Identifying the specific kinases and transcription factors that mediate the effect of calcium and/or cAMP on JH biosynthetic enzymes would provide a more complete picture of its mechanism of action.

A deeper understanding of the multifaceted role of this compound in mosquito reproduction will not only advance our knowledge of insect endocrinology but also has the potential to uncover novel targets for the development of innovative and specific vector control strategies.

References

Allatotropin's Role in Circadian Rhythm Regulation: A Technical Guide and Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Abstract

Allatotropin (AT) is a pleiotropic neuropeptide crucial to invertebrate physiology, primarily known for stimulating Juvenile Hormone (JH) biosynthesis. While its involvement in "modulating the circadian cycle" is frequently cited in literature, direct evidence elucidating its role in the core timekeeping machinery remains scarce. This technical guide synthesizes the current, indirect evidence linking AT to circadian rhythms, proposes a testable model of AT as a rhythmic output of the central clock, and provides a comprehensive suite of detailed experimental protocols for researchers aiming to investigate this connection. The document is intended to serve as a foundational resource for exploring the AT signaling system as a potential target for modulating rhythm-dependent physiological and behavioral processes in invertebrates.

Introduction to this compound (AT) and its Receptor (ATR)

This compound was first identified in the tobacco hornworm, Manduca sexta, based on its potent ability to stimulate the synthesis of Juvenile Hormone (JH) by the corpora allata (CA), a primary endocrine gland in insects.[1][2] Since its discovery, functional studies have revealed that AT is a multifunctional neuropeptide with a wide range of activities beyond JH regulation, including myotropic effects on the gut and heart, regulation of digestive enzyme release, and involvement in feeding behaviors.[1][2][3][4]

The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) that is homologous to vertebrate orexin/hypocretin receptors.[5] Ligand binding to ATR primarily initiates one of two major signaling cascades, depending on the G-protein subtype expressed in the target cell:

  • Gq/11 Pathway: Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in many cellular responses.

  • Gs Pathway: Activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets.

The widespread expression of ATR in various tissues, including the central nervous system and peripheral organs, underscores the peptide's pleiotropic nature.[1][5]

Evidence for this compound's Link to Circadian Rhythms

Direct evidence demonstrating that AT or ATR are core components of the circadian clock is currently lacking. No studies have shown, for example, that genetic ablation of the Atr gene results in arrhythmicity or altered period length in locomotor activity. However, several lines of indirect evidence suggest that the AT system is, at a minimum, a rhythmic output of the central clock.

The most compelling data comes from studies on the kissing bug, Rhodnius prolixus. Research has shown that the basal frequency of aorta contractions, a process influenced by AT, exhibits a clear daily rhythm, with higher frequencies observed in the afternoon compared to the morning.[3][4][6] Furthermore, the production of AT itself in the midgut and Malpighian tubules displays a daily rhythm, with levels peaking in the afternoon as the nocturnal insect prepares for feeding.[3][4]

This suggests a model where the central circadian clock, composed of core clock genes like Period and Timeless, rhythmically controls the synthesis and/or release of AT. This rhythmic AT signal then acts on peripheral tissues to drive daily rhythms in physiology and behavior, such as circulation and feeding preparedness.

Quantitative Data on Rhythmic Activity

The following table summarizes the key quantitative finding from studies on Rhodnius prolixus, which demonstrates a physiological process modulated by this compound exhibits a daily rhythm.

ParameterTime PointMean Frequency (contractions/min) ± SEOrganism
Basal Aorta ContractionsMorning~18 ± 2Rhodnius prolixus (unfed adult males)
Basal Aorta ContractionsAfternoon~30 ± 3Rhodnius prolixus (unfed adult males)

Table 1: Daily variation in the basal frequency of aorta contractions in Rhodnius prolixus. Data extracted from figures in[6]. The significant increase (p < 0.05) in the afternoon suggests a circadian influence on this AT-modulated process.

Signaling Pathways and Conceptual Models

This compound Receptor Signaling Pathway

The binding of this compound to its G protein-coupled receptor initiates intracellular signaling. The diagram below illustrates the two primary pathways activated by ATR.

Allatotropin_Signaling cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gs Gs Pathway ATR This compound Receptor (ATR) Gq Gq ATR->Gq Gs Gs ATR->Gs AT This compound (AT) AT->ATR Binds PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Response_Ca Physiological Response (e.g., Muscle Contraction) Ca->Response_Ca AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_cAMP Physiological Response (e.g., JH Synthesis) PKA->Response_cAMP Circadian_AT_Model cluster_clock Central Clock Neurons cluster_output AT-Producing Neuron cluster_target Target Cell (e.g., Corpora Allata) CLK_CYC CLK/CYC Complex EBox E-box (Promoter) CLK_CYC->EBox Activates AT_Peptide AT Peptide Release CLK_CYC->AT_Peptide Rhythmic Neural Firing? PER_TIM PER/TIM Complex PER_TIM->CLK_CYC Inhibits EBox->PER_TIM Transcription AT_Gene This compound Gene EBox->AT_Gene Rhythmic Transcription? AT_Gene->AT_Peptide Translation & Processing ATR ATR AT_Peptide->ATR Activates JH_Synth Juvenile Hormone Synthesis ATR->JH_Synth Phys_Rhythm Physiological Rhythm (e.g., Reproduction) JH_Synth->Phys_Rhythm qPCR_Workflow cluster_exp Experimental Procedure A 1. Entrain Flies (12:12 LD Cycle) B 2. Transfer to Constant Darkness (DD) A->B C 3. Collect Samples (Every 4h over 48h) B->C D 4. Isolate Heads & Extract Total RNA C->D E 5. Synthesize cDNA (Reverse Transcription) D->E F 6. Perform qPCR (At, Atr, control genes) E->F G 7. Analyze Data (Relative Quantification, e.g., ΔΔCt) F->G H 8. Plot Expression vs. Time G->H

References

The Localization of Allatotropin in the Corpora Allata: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide first identified in the tobacco hornworm, Manduca sexta, for its potent stimulatory effect on the biosynthesis of juvenile hormone (JH) by the corpora allata (CA).[1] Subsequent research has revealed its multifaceted roles in various physiological processes across numerous insect species, including myoregulation, heart rate, and gut motility.[1] The precise localization of this compound and its receptor within the corpora allata is critical to understanding its function as a key regulator of insect development and reproduction, making it a potential target for the development of novel insect control agents. This technical guide provides a comprehensive overview of the localization of this compound in the corpora allata, detailing quantitative data, experimental methodologies, and the associated signaling pathways.

Data Presentation: Quantitative Analysis of this compound and its Receptor

The following tables summarize quantitative data on the expression of this compound (AT) and its receptor (ATr) in the corpora allata (CA) and associated tissues from various insect species. This data, primarily derived from real-time quantitative PCR (RT-qPCR) and cell counting, provides insights into the dynamic regulation of the this compound signaling system.

SpeciesTissueDevelopmental/Physiological StageMethodKey FindingsReference
Rhodnius prolixusCorpora Allata/Corpora Cardiaca (CA/CC) Complex4th Instar Larva (Days post-blood meal)RT-qPCRAT expression peaks between days 3 to 5. ATr expression is highest on day 1 and then decreases.[2]
Aedes aegyptiCorpora Allata (CA)Female Pupae and AdultsRT-qPCRAeATr mRNA levels increase 6h before eclosion, peak 24h post-eclosion, and decrease after a blood meal.[3][3]
Apis melliferaBrain (Pars Intercerebralis)Late Last Instar Larvae (Prepupae)ImmunohistochemistryPresence of 6-8 Manduca sexta-AT immunoreactive cells.[4][4]

Table 1: Quantitative Expression of this compound (AT) and its Receptor (ATr) in Insect Tissues. This table presents a summary of quantitative studies on the expression levels of AT and ATr in different insect species and developmental stages. The data highlights the dynamic nature of the this compound system, with expression levels fluctuating in response to physiological cues such as feeding and developmental transitions.

Localization of this compound in the Corpora Allata

Immunohistochemical studies using confocal laser scanning microscopy have been instrumental in visualizing the localization of this compound within the insect neuroendocrine system. In several lepidopteran species, including Lacanobia oleracea, Heliothis virescens, and Manduca sexta, this compound immunoreactivity is observed in nerve fibers innervating the corpora allata.[5] However, a notable finding is that in these species, this compound immunoreactivity is present only in the adult glands, not in the larval corpora allata.[5] This suggests that the stimulatory role of this compound on JH synthesis may be specific to the adult stage in these insects.[5]

In mosquitoes such as Aedes aegypti and Anopheles albimanus, this compound-like immunoreactivity is found in cells of the protocerebral lobe of the brain and in neuronal projections that innervate various tissues, including the corpora allata-corpora cardiaca complex.[6] In the triatomine bug Rhodnius prolixus, this compound has been localized within the corpora allata of 4th instar larvae, with evidence suggesting the presence of allatotropic cells within the gland itself.[2] These neuron-like cells exhibit cytoplasmic processes that extend deeply among the cells responsible for JH synthesis.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to localize and quantify this compound and its receptor in the corpora allata.

Immunohistochemistry for this compound Localization

This protocol is adapted from studies on neuropeptide localization in mosquitoes and other insects.

1. Tissue Dissection and Fixation:

  • Dissect the brain-corpora cardiaca-corpora allata complex in cold phosphate-buffered saline (PBS).

  • Fix the tissues in 4% paraformaldehyde in PBS for 4-12 hours at 4°C.

2. Permeabilization and Blocking:

  • Wash the fixed tissues three times in PBS.

  • Permeabilize the tissues with 1% Triton X-100 in PBS overnight at 4°C.

  • Wash three times in PBS.

  • Block non-specific antibody binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBS) for 2 hours at room temperature.

3. Primary Antibody Incubation:

  • Incubate the tissues with a primary antibody against this compound (e.g., rabbit anti-AT) diluted in the blocking solution. The optimal dilution should be determined empirically but is often in the range of 1:500 to 1:1000.

  • Incubate overnight at 4°C with gentle agitation.

4. Secondary Antibody Incubation:

  • Wash the tissues five times with PBS containing 0.1% Tween-20 (PBST).

  • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) diluted in the blocking solution. The dilution is typically around 1:200 to 1:500.

  • Incubate for 2 hours at room temperature in the dark.

5. Mounting and Visualization:

  • Wash the tissues five times with PBST.

  • Mount the tissues on a microscope slide in an anti-fade mounting medium.

  • Visualize the localization of this compound immunoreactivity using a confocal laser scanning microscope.

Real-time Quantitative PCR (RT-qPCR) for this compound Receptor Expression

This protocol is based on the methodology used to quantify this compound receptor mRNA in Aedes aegypti.[3]

1. RNA Extraction and cDNA Synthesis:

  • Dissect the corpora allata from the desired developmental stage or experimental condition.

  • Extract total RNA using a commercially available kit.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.

2. Primer Design and Validation:

  • Design primers specific to the this compound receptor gene and a reference gene (e.g., ribosomal protein S7) for normalization.

  • Validate the primer efficiency by performing a standard curve analysis.

3. RT-qPCR Reaction:

  • Prepare the RT-qPCR reaction mixture containing cDNA, specific primers, and a suitable SYBR Green master mix.

  • Perform the reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the this compound receptor and the reference gene.

  • Calculate the relative expression of the this compound receptor gene using the ΔΔCt method.

Signaling Pathways and Visualizations

This compound exerts its effects on the corpora allata by binding to a specific G-protein coupled receptor (GPCR) on the surface of the gland's cells. The activation of this receptor triggers an intracellular signaling cascade that ultimately leads to an increase in JH biosynthesis.

This compound Signaling Pathway

Studies in various insects and other invertebrates suggest that the this compound receptor is coupled to a Gq subfamily of Gα protein. Upon binding of this compound, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key event in the stimulation of JH synthesis. Some evidence also suggests the involvement of cyclic AMP (cAMP) in the signaling pathway, although the precise mechanism of its involvement is still under investigation.

Allatotropin_Signaling_Pathway cluster_membrane Cell Membrane AT This compound ATR This compound Receptor (GPCR) AT->ATR Binds to Gq Gq Protein ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gq->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca2_ER Ca2+ Ca2_cyto Cytosolic Ca2+ IP3R->Ca2_cyto Releases JH_synthesis Juvenile Hormone Biosynthesis Ca2_cyto->JH_synthesis Stimulates cAMP cAMP AC->cAMP Produces cAMP->JH_synthesis Stimulates

Caption: this compound signaling pathway in corpora allata cells.

Experimental Workflow for this compound Localization

The following diagram illustrates the typical workflow for localizing this compound in the corpora allata using immunohistochemistry.

IHC_Workflow dissection 1. Dissection of Brain-CA-CC Complex fixation 2. Fixation (4% Paraformaldehyde) dissection->fixation permeabilization 3. Permeabilization (Triton X-100) fixation->permeabilization blocking 4. Blocking (Normal Goat Serum) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (anti-Allatotropin) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting 7. Mounting secondary_ab->mounting visualization 8. Confocal Microscopy mounting->visualization

Caption: Immunohistochemistry workflow for this compound localization.

Conclusion

The localization of this compound in the corpora allata provides crucial insights into its regulatory role in juvenile hormone synthesis. While qualitative data from immunohistochemistry has established the presence of this compound-releasing neurons innervating the CA, quantitative data, particularly from RT-qPCR of its receptor, reveals a dynamic and tightly regulated system. The detailed experimental protocols and the elucidated signaling pathway presented in this guide offer a solid foundation for researchers and drug development professionals. Future research focusing on the precise quantification of this compound at its release sites within the corpora allata and further dissecting the downstream components of its signaling cascade will be invaluable for a complete understanding of its function and for the development of targeted strategies for insect pest management.

References

An In-depth Technical Guide to the Allatotropin Precursor Protein and its Post-Translational Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allatotropins (AT) are pleiotropic neuropeptides pivotal in regulating a wide array of physiological processes in invertebrates, most notably the biosynthesis of juvenile hormone. Originating from a larger precursor protein, the generation of bioactive Allatotropin peptides involves a series of intricate post-translational modifications, including proteolytic cleavage and C-terminal amidation. The this compound receptor, a G protein-coupled receptor (GPCR), mediates the peptide's effects through intracellular signaling cascades, primarily involving calcium mobilization. This technical guide provides a comprehensive overview of the this compound precursor protein, its processing, signaling pathways, and the key experimental methodologies employed in its study. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research and potential drug development targeting this pathway.

The this compound Precursor Protein: Gene Structure and Expression

The this compound gene encodes a preproprotein that serves as the primary source of this compound and, in some species, this compound-like (ATL) peptides. The structure of this gene can be complex, often featuring multiple exons that can undergo alternative splicing. This process generates different mRNA transcripts, leading to the production of various precursor protein isoforms from a single gene.[1][2]

For instance, in the silkmoth Bombyx mori, alternative splicing of the at gene results in three distinct mRNA variants.[3] These variants encode precursors that can yield either this compound alone or in combination with different ATL peptides.[3] This differential expression of transcripts is observed to be stage- and sex-specific, suggesting diverse functional roles for the resulting peptides throughout the insect's life cycle.[1][2]

The expression of the this compound precursor gene has been localized to various parts of the central and peripheral nervous systems. In situ hybridization and immunohistochemistry have revealed AT-expressing neurons in the brain, frontal ganglion, and abdominal ganglia.[1][2] Quantitative real-time PCR (qRT-PCR) has been employed to quantify the transcript levels in different tissues, confirming high expression in nervous tissues.[4][5]

Table 1: Quantitative Data on this compound and its Receptor
ParameterSpeciesPeptide/ReceptorValueBiological Context
EC50 Schistocerca gregariaSchgr-AT / Schgr-ATRNanomolar rangeActivation of the this compound receptor leading to increased intracellular Ca2+ and cAMP.[4][5][6][7]
Effective Concentration Aedes aegyptiAedes-AT10-7 MElicitation of immune responses, including increased phagocytic activity of hemocytes.[8]
IC50 Manduca sextaManse-AT (10-13) antagonist0.9 nMAntagonistic effect on juvenile hormone biosynthesis.

Post-Translational Processing of the this compound Precursor

The conversion of the inactive this compound preproprotein into bioactive peptides is a multi-step process that occurs within the secretory pathway of the neuron.

G Logical Flow of this compound Precursor Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus / Secretory Vesicles Preproprotein This compound Preproprotein SignalPeptidase Signal Peptidase Preproprotein->SignalPeptidase Signal Peptide Cleavage Proprotein Pro-Allatotropin SignalPeptidase->Proprotein ProproteinConvertases Proprotein Convertases (e.g., Furin) Proprotein->ProproteinConvertases Proteolytic Cleavage at Dibasic Sites ImmaturePeptides Immature Peptides with C-terminal Glycine ProproteinConvertases->ImmaturePeptides PAM Peptidylglycine α-amidating Monooxygenase (PAM) ImmaturePeptides->PAM C-terminal Amidation BioactivePeptides Bioactive Amidated Peptides PAM->BioactivePeptides

Caption: Post-translational processing of the this compound precursor.

2.1. Signal Peptide Cleavage: The process begins with the removal of the N-terminal signal peptide from the preproprotein in the endoplasmic reticulum, resulting in the pro-allatotropin.

2.2. Proteolytic Cleavage: The pro-allatotropin is then transported to the Golgi apparatus and packaged into secretory vesicles. Here, it undergoes proteolytic cleavage by proprotein convertases (PCs), such as furin. These enzymes recognize and cleave at specific sites, which are typically pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg). This cleavage releases the immature this compound peptide(s) from the precursor.

2.3. C-terminal Amidation: Many bioactive neuropeptides, including this compound, possess a C-terminal amide group, which is crucial for their biological activity and stability. This modification is conferred by the enzyme peptidylglycine α-amidating monooxygenase (PAM). PAM acts on peptides that have a C-terminal glycine residue, which is a common feature of peptides destined for amidation encoded in their respective genes.

This compound Signaling Pathway

This compound exerts its physiological effects by binding to and activating a specific G protein-coupled receptor (AT-R) on the surface of target cells. The AT-R is orthologous to the vertebrate orexin/hypocretin receptors.[4]

G This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum AT This compound ATR This compound Receptor (GPCR) AT->ATR Gq Gq Protein ATR->Gq activates Gs Gs Protein ATR->Gs activates (alternative) PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA PhysiologicalResponse Physiological Response (e.g., Juvenile Hormone Synthesis) PKA->PhysiologicalResponse Ca_ER Ca2+ IP3R->Ca_ER releases Ca_cyto Increased Intracellular [Ca2+] Ca_ER->Ca_cyto Ca_cyto->PhysiologicalResponse G Workflow for Radioligand Binding Assay cluster_incubation Incubation MembranePrep Membrane Preparation (from cells/tissues expressing AT-R) TotalBinding Total Binding (Membranes + Radioligand) MembranePrep->TotalBinding NonSpecificBinding Non-Specific Binding (Membranes + Radioligand + Excess Unlabeled) MembranePrep->NonSpecificBinding Radioligand Radiolabeled this compound Radioligand->TotalBinding Radioligand->NonSpecificBinding UnlabeledLigand Unlabeled this compound UnlabeledLigand->NonSpecificBinding Filtration Vacuum Filtration (Separates bound from free ligand) TotalBinding->Filtration NonSpecificBinding->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (Calculate Specific Binding, Kd, Bmax) Counting->Analysis

References

Methodological & Application

Application Notes and Protocols for Allatotropin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT) is a neuropeptide primarily recognized for its role in stimulating the biosynthesis of juvenile hormone (JH) in many insect species.[1][2] This 13-amino acid amidated peptide, with the sequence H-Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂, is a key regulator of insect development, reproduction, and behavior.[3] Its multifaceted physiological roles make it and its receptor potential targets for the development of novel insect management agents.[4] This document provides detailed protocols for the chemical synthesis and recombinant production of this compound, along with methods for its purification and functional characterization.

This compound Synthesis Strategies

This compound can be produced through two primary methods: solid-phase peptide synthesis (SPPS) and recombinant expression systems. The choice of method depends on factors such as the desired yield, purity requirements, and the intended application.

Synthesis Method Typical Yield Purity Achievable Advantages Disadvantages
Solid-Phase Peptide Synthesis (SPPS) Milligrams to Grams>98%High purity, allows for incorporation of non-natural amino acids, rapid.[4][5]Can be expensive for large-scale production, potential for sequence errors in long peptides.[4][5]
Recombinant Expression (E. coli) Milligrams per liter of culture>95%Cost-effective for large-scale production, high yield.[6]Potential for inclusion body formation, lacks eukaryotic post-translational modifications.[6]
Recombinant Expression (Baculovirus) Milligrams per liter of culture>95%Suitable for proteins requiring post-translational modifications, high expression levels.[7]More complex and time-consuming than E. coli expression.

Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS is the most common method for producing synthetic peptides.[8] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used and involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin support.[9]

Experimental Protocol: Fmoc-Based SPPS of this compound
  • Resin Selection and Preparation:

    • Use a Rink Amide resin to obtain the C-terminal amide.[10]

    • Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.[10]

  • Amino Acid Coupling Cycles (Repeat for each amino acid in the sequence):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[8][10] Wash the resin thoroughly with DMF.

    • Amino Acid Activation and Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA).[11] Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.[8]

    • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8]

  • Peptide Precipitation and Lyophilization:

    • Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

    • Dissolve the peptide in a water/acetonitrile mixture and lyophilize to obtain a powder.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) Deprotection->Coupling Wash1 Wash (DMF) Coupling->Wash1 Loop Repeat for all 13 Amino Acids Wash1->Loop Loop->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Loop->Cleavage Final Amino Acid Precipitation Precipitate in Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide Pure this compound Peptide Lyophilization->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

Recombinant Expression of this compound in E. coli

Recombinant expression in Escherichia coli is a cost-effective method for producing larger quantities of peptides.[6] A synthetic gene encoding this compound can be cloned into an expression vector, and the peptide can be produced as a fusion protein to enhance stability and facilitate purification.[12]

Experimental Protocol: Recombinant this compound Production in E. coli
  • Gene Synthesis and Vector Construction:

    • Synthesize a gene encoding the this compound peptide sequence. To ensure C-terminal amidation, an additional glycine residue can be added to the C-terminus, which can be enzymatically converted to an amide post-purification.[13][14]

    • Incorporate restriction sites at the 5' and 3' ends of the gene for cloning into an expression vector (e.g., pET series vectors).[15][16]

    • Ligate the gene into the expression vector, which may also encode a fusion tag (e.g., His-tag, GST-tag) for affinity purification.[17]

  • Transformation and Expression:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).[15]

    • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[18]

    • Continue to culture the cells at a lower temperature (e.g., 16-25°C) for several hours or overnight to promote proper folding and solubility.[18]

  • Cell Lysis and Fusion Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the fusion protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Cleavage of Fusion Tag and C-terminal Amidation:

    • Cleave the fusion tag using a specific protease (e.g., TEV protease).

    • If a C-terminal glycine was included, treat the peptide with a peptidylglycine α-amidating monooxygenase (PAM) to generate the C-terminal amide.[13][14]

Ecoli_Expression_Workflow cluster_cloning Cloning & Transformation cluster_expression Expression & Lysis cluster_purification Purification Gene Synthesize this compound Gene Vector Clone into pET Vector (with His-tag) Gene->Vector Transform Transform into E. coli BL21(DE3) Vector->Transform Culture Culture Cells to OD600 0.6-0.8 Transform->Culture Induction Induce with IPTG Culture->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity Cleavage Protease Cleavage of His-tag Affinity->Cleavage Purification2 HPLC Purification Cleavage->Purification2 FinalProduct Pure Recombinant this compound Purification2->FinalProduct

Caption: Workflow for Recombinant this compound Production in E. coli.

Recombinant Expression of this compound using the Baculovirus System

The baculovirus expression vector system (BEVS) utilizes insect cells to produce recombinant proteins, offering the advantage of eukaryotic post-translational modifications.[7][19]

Experimental Protocol: Baculovirus-Mediated this compound Production
  • Construction of Recombinant Baculovirus:

    • Clone the synthetic this compound gene into a baculovirus transfer vector (e.g., pFastBac) under the control of a strong promoter like the polyhedrin (polh) or p10 promoter.[7][20]

    • Generate recombinant bacmid DNA in E. coli (e.g., DH10Bac).

    • Transfect insect cells (e.g., Sf9 or High Five™ cells) with the recombinant bacmid to produce an initial viral stock (P1).[21]

    • Amplify the viral stock to obtain a high-titer stock (P2 or P3) for large-scale protein expression.

  • Protein Expression:

    • Infect a large-scale suspension culture of insect cells with the high-titer recombinant baculovirus at an appropriate multiplicity of infection (MOI).

    • Incubate the culture for 48-72 hours to allow for protein expression.

  • Purification:

    • Harvest the cells (for intracellular expression) or the culture medium (for secreted expression).

    • Purify the recombinant this compound using a combination of chromatography techniques as described in the purification section below.

This compound Purification

Purification of synthetic or recombinant this compound is typically achieved using a combination of chromatographic techniques.

Experimental Protocol: Purification of this compound
  • Ion-Exchange Chromatography (Optional First Step):

    • Depending on the isoelectric point (pI) of this compound and the crude sample composition, either cation or anion-exchange chromatography can be used as an initial purification step to remove charged impurities.

    • Equilibrate the column with a low-salt buffer.

    • Load the crude peptide solution.

    • Elute the bound peptide using a salt gradient (e.g., 0-1 M NaCl).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • RP-HPLC is the primary method for purifying peptides to a high degree.[22][23]

    • Column: Use a C8 or C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. A typical gradient might be 5-60% B over 30-60 minutes.[24][25]

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions containing the this compound peak.

  • Purity Analysis and Final Product Preparation:

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified this compound powder.

Functional Characterization of this compound

The biological activity of the synthesized and purified this compound should be confirmed using appropriate bioassays.

Experimental Protocol: In Vitro Juvenile Hormone Biosynthesis Assay

This assay measures the ability of this compound to stimulate the production of JH by the corpora allata (CA) of insects in vitro.[1]

  • Dissection and Incubation of Corpora Allata:

    • Dissect the corpora allata from the target insect species (e.g., Manduca sexta).

    • Incubate the glands in a suitable culture medium.

  • Stimulation with this compound:

    • Add different concentrations of the purified this compound to the incubation medium.

  • Radiochemical Assay:

    • Add a radiolabeled precursor of JH, such as [³H]-methionine, to the medium.[1]

    • After incubation, extract the newly synthesized radiolabeled JH from the medium.

    • Quantify the amount of radiolabeled JH using liquid scintillation counting.

  • Data Analysis:

    • Compare the amount of JH produced in the presence of this compound to that of a control (no this compound) to determine the stimulatory effect.

Hypothetical Protocol: this compound Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA can be developed to quantify this compound in biological samples.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific to this compound.[11][26]

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk).[11][22]

  • Sample Incubation: Add standards of known this compound concentration and unknown samples to the wells.

  • Detection Antibody: Add a biotinylated detection antibody that also binds to this compound.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP).

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of this compound present.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

Hypothetical Protocol: this compound Receptor Binding Assay

This assay determines the binding affinity of this compound to its G protein-coupled receptor (GPCR).[27]

  • Membrane Preparation: Prepare cell membranes from cells expressing the this compound receptor.

  • Radioligand Binding: Incubate the membranes with a constant concentration of radiolabeled this compound (or a known ligand) and varying concentrations of the unlabeled purified this compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Quantify the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ and Ki values to assess the binding affinity.

This compound Signaling Pathway

This compound binding to its receptor, a G protein-coupled receptor, initiates an intracellular signaling cascade. This primarily involves the activation of the inositol 1,4,5-trisphosphate (IP3) pathway, leading to an increase in intracellular calcium levels.[3] The signaling can also be coupled to an increase in cyclic AMP (cAMP).[28]

Allatotropin_Signaling_Pathway This compound This compound ATR This compound Receptor (GPCR) This compound->ATR Binds to G_protein G-protein ATR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC JH_synthesis Stimulation of Juvenile Hormone Biosynthesis Ca_release->JH_synthesis PKC->JH_synthesis cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA PKA->JH_synthesis

Caption: this compound signaling pathway leading to juvenile hormone synthesis.

References

Application Note & Protocol: Development of a Radioimmunoassay for Allatotropin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide primarily known for its role in stimulating the biosynthesis of juvenile hormone in many insects.[1][2] First identified in the tobacco hornworm Manduca sexta, AT and its related peptides have since been found in numerous invertebrate phyla, where they are involved in various physiological processes, including myoregulation, heart rate modulation, and feeding behavior.[1][2][3][4] Given its diverse functions, accurate quantification of this compound in biological samples is crucial for physiological, toxicological, and drug development studies.

This document provides a detailed application note and a comprehensive set of protocols for the development of a sensitive and specific competitive radioimmunoassay (RIA) for the quantification of this compound. A radioimmunoassay is an in vitro technique that measures the concentration of an antigen by use of antibodies and a radiolabeled version of the antigen.[5][6] The principle of competitive RIA is based on the competition between a radiolabeled antigen ("hot" or "tracer") and an unlabeled antigen ("cold," from a standard or sample) for a limited number of specific antibody binding sites.[7][8] As the concentration of the unlabeled antigen increases, it displaces the radiolabeled antigen from the antibody binding sites, leading to a decrease in the radioactivity of the antibody-bound fraction.[5][7] This inverse relationship allows for the creation of a standard curve from which the concentration of this compound in unknown samples can be determined.

Key Experimental Protocols

Protocol 1: Production of Anti-Allatotropin Antiserum

This protocol describes the generation of polyclonal antibodies against this compound. This involves conjugating the this compound peptide to a larger carrier protein to enhance its immunogenicity, followed by immunization of a host animal.

Materials:

  • Synthetic this compound (e.g., Manduca sexta AT: Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂)

  • Carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH)

  • Glutaraldehyde or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for conjugation

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Host animals (e.g., New Zealand white rabbits)

  • Dialysis tubing (10 kDa MWCO)

Methodology:

  • Conjugation of this compound to KLH:

    • Dissolve 5 mg of synthetic this compound and 10 mg of KLH in 2 ml of PBS.

    • Slowly add 200 µl of 1% glutaraldehyde solution dropwise while gently stirring.

    • Incubate the mixture for 2 hours at room temperature with gentle agitation.

    • Stop the reaction by adding 100 µl of 1 M glycine.

    • Dialyze the conjugate extensively against PBS at 4°C for 48 hours with multiple buffer changes to remove unreacted glutaraldehyde and peptide.

    • Determine the protein concentration of the conjugate (e.g., using a BCA assay).

  • Immunization Schedule (Rabbit):

    • Primary Immunization (Day 0): Collect pre-immune serum from the rabbit. Emulsify 500 µg of the AT-KLH conjugate in an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites.

    • Booster Injections (Days 21, 42, 63): Emulsify 250 µg of the AT-KLH conjugate in an equal volume of Freund's Incomplete Adjuvant. Inject the emulsion subcutaneously.

    • Test Bleeds and Antiserum Collection: Collect small blood samples (test bleeds) from the ear vein 10-14 days after each booster. Titer the serum to check for antibody production (e.g., using ELISA or a preliminary RIA). Once a high titer is achieved, perform a final bleed to collect the antiserum.

    • Serum Processing: Allow the blood to clot at room temperature and then at 4°C. Centrifuge to separate the serum. Aliquot the antiserum and store at -20°C or -80°C.

Protocol 2: Radiolabeling of this compound with ¹²⁵I

This protocol describes the direct radioiodination of this compound using the Chloramine-T method, which targets tyrosine residues.[9] If the specific this compound analog lacks a tyrosine, an analog containing tyrosine can be synthesized, or indirect labeling methods like the Bolton-Hunter reagent can be used.[10][11]

Materials:

  • Synthetic this compound (containing a tyrosine residue)

  • Na¹²⁵I (carrier-free, high specific activity)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.5 M, pH 7.5)

  • Sephadex G-25 or equivalent size-exclusion chromatography column

  • Bovine Serum Albumin (BSA)

Methodology:

  • Reaction Setup (perform in a certified fume hood):

    • To a microfuge tube, add 10 µg of this compound dissolved in 25 µl of 0.5 M phosphate buffer.

    • Add 1 mCi (37 MBq) of Na¹²⁵I.

    • Initiate the reaction by adding 10 µl of Chloramine-T solution (1 mg/ml in 0.05 M phosphate buffer). Mix gently for 60 seconds.[9]

    • Stop the reaction by adding 20 µl of sodium metabisulfite solution (2.5 mg/ml in 0.05 M phosphate buffer).[9]

  • Purification of ¹²⁵I-Allatotropin:

    • Immediately load the reaction mixture onto a pre-equilibrated Sephadex G-25 column. The column buffer should be a suitable assay buffer (e.g., PBS with 0.1% BSA).

    • Elute the column with the assay buffer and collect 0.5 ml fractions.

    • Measure the radioactivity of each fraction using a gamma counter.

    • Two peaks of radioactivity will be observed. The first, larger peak corresponds to the protein-bound ¹²⁵I-Allatotropin, while the second, smaller peak corresponds to free, unreacted ¹²⁵I.

    • Pool the fractions from the first peak. This is your ¹²⁵I-Allatotropin tracer.

    • Assess the specific activity and store the tracer in aliquots at -20°C. Use within 2-4 weeks due to isotopic decay.[11]

Protocol 3: Radioimmunoassay Procedure

This protocol details the competitive binding assay. It requires optimization of antibody dilution (titer) to bind 30-50% of the total radiolabeled tracer in the absence of unlabeled antigen.[7][12]

Materials:

  • RIA Buffer: 0.05 M PBS, pH 7.4, containing 0.1% BSA and 0.01% sodium azide.

  • Anti-Allatotropin Antiserum (from Protocol 1)

  • ¹²⁵I-Allatotropin (Tracer, from Protocol 2)

  • This compound Standard (unlabeled)

  • Unknown samples (e.g., hemolymph extracts, tissue homogenates)

  • Separating Agent: Secondary antibody (e.g., Goat Anti-Rabbit IgG) and a carrier (e.g., Normal Rabbit Serum). Alternatively, charcoal-dextran can be used.

  • Polypropylene assay tubes

  • Gamma counter

Methodology:

  • Assay Setup: Prepare tubes in triplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, and Unknown Samples.

  • Pipetting Sequence:

    • Add 100 µl of RIA buffer to NSB tubes.

    • Add 100 µl of the primary antibody (at the predetermined optimal dilution in RIA buffer) to all tubes except TC and NSB.

    • Add 100 µl of this compound standards (at varying concentrations) or unknown samples to the appropriate tubes.

    • Vortex all tubes gently and incubate for 16-24 hours at 4°C.[13]

    • Add 100 µl of ¹²⁵I-Allatotropin (diluted to ~10,000 cpm/100 µl) to all tubes.

    • Vortex gently and incubate for another 16-24 hours at 4°C.[13]

  • Separation of Bound and Free Antigen:

    • Add 100 µl of the secondary antibody (e.g., Goat Anti-Rabbit IgG) to all tubes except TC.[13]

    • Add 100 µl of Normal Rabbit Serum (as a carrier) to all tubes except TC.[13]

    • Vortex and incubate for 2 hours at 4°C to allow the immune complex to precipitate.

    • Add 500 µl of cold RIA buffer to each tube (except TC) and centrifuge at ~2000 x g for 20 minutes at 4°C.[13]

    • Carefully decant the supernatant (containing the free fraction).

    • Measure the radioactivity of the pellet (bound fraction) in all tubes using a gamma counter.

Data Presentation and Analysis

The raw data (counts per minute, CPM) from the gamma counter must be processed to generate a standard curve and determine the concentrations of unknown samples.

Data Calculation:

  • Calculate the Average CPM for each set of triplicates.

  • Calculate the Percent Bound (%B/B₀):

    • %B/B₀ = [(CPM_Standard or Sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100

  • Construct the Standard Curve: Plot %B/B₀ (Y-axis) against the corresponding this compound standard concentration (X-axis) on a semi-logarithmic scale.

  • Determine Unknown Concentrations: Interpolate the %B/B₀ values of the unknown samples onto the standard curve to determine their this compound concentrations.

Table 1: Example Radioimmunoassay Data

Tube IDDescriptionMean CPMB (CPM - NSB)% B/B₀This compound (pg/ml)
TCTotal Counts20,150N/AN/AN/A
NSBNon-Specific Binding4850N/AN/A
B₀Zero Standard10,51510,030100.00
Standard 110 pg/ml Standard9,2308,74587.210
Standard 240 pg/ml Standard7,1556,67066.540
Standard 3160 pg/ml Standard4,5904,10540.9160
Standard 4640 pg/ml Standard2,3451,86018.5640
Standard 51280 pg/ml Standard1,5101,02510.21280
Unknown Sample 1Hemolymph Extract (1:10)6,2505,76557.5Calculated: 75
Unknown Sample 2Tissue Homogenate (1:5)8,1107,62576.0Calculated: 22

Note: The final concentration must be adjusted for the dilution factor of the sample.

Mandatory Visualizations

RIA_Workflow cluster_prep Phase 1: Reagent Preparation cluster_assay Phase 2: Competitive Binding Assay cluster_sep Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis P1 Produce Anti-AT Antiserum A1 Pipette Antibody, Standards/Samples P1->A1 P2 Synthesize & Purify ¹²⁵I-Allatotropin (Tracer) A3 Add ¹²⁵I-Tracer P2->A3 P3 Prepare this compound Standards & Buffers P3->A1 A2 Incubate (16-24h) A1->A2 A2->A3 A4 Incubate (16-24h) A3->A4 S1 Add Secondary Antibody (Precipitation) A4->S1 S2 Centrifuge to Pellet Bound Fraction S1->S2 S3 Decant Supernatant (Free Fraction) S2->S3 S4 Count Radioactivity of Pellet (Bound) S3->S4 D1 Calculate %B/B₀ S4->D1 D2 Generate Standard Curve D1->D2 D3 Determine Sample Concentrations D2->D3

Caption: Workflow for developing and executing the this compound Radioimmunoassay.

Allatotropin_Signaling cluster_membrane Cell Membrane AT This compound (AT) ATR This compound Receptor (ATR) (GPCR) AT->ATR Binding GP G-Protein (Gq or Gs) ATR->GP Activation PLC Phospholipase C (PLC) GP->PLC Activates (Gq) AC Adenylyl Cyclase (AC) GP->AC Activates (Gs) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Responses: - Juvenile Hormone Synthesis - Muscle Contraction - Enzyme Secretion Ca->Response PKC->Response PKA->Response

References

Application Notes and Protocols for in situ Hybridization of Allatotropin Receptor mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the localization of Allatotropin receptor (ATR) mRNA in insect tissues using in situ hybridization (ISH). This compound is a pleiotropic neuropeptide in insects that regulates key physiological processes, including the biosynthesis of juvenile hormone, making its receptor a potential target for novel insecticide development.[1] Understanding the spatial distribution of ATR mRNA is crucial for elucidating its function and for the development of targeted control strategies.

Introduction to this compound Receptor and its Signaling Pathway

The this compound receptor (ATR) is a G protein-coupled receptor (GPCR).[1] Upon binding of this compound, the receptor primarily activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular responses.[2]

Allatotropin_Signaling_Pathway cluster_membrane Cell Membrane ATR This compound Receptor (ATR) Gq Gq ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 This compound This compound This compound->ATR Binds Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Juvenile Hormone Synthesis) Ca_release->Cellular_Response Leads to

This compound Receptor Signaling Pathway.

Quantitative Expression of this compound Receptor mRNA in Insect Tissues

The following table summarizes the relative expression levels of this compound receptor mRNA in various tissues from different insect species, as determined by quantitative real-time PCR (qRT-PCR). This data provides a comparative overview of ATR transcript abundance and can help in selecting tissues for in situ hybridization studies.

Insect SpeciesTissueRelative mRNA Expression LevelReference
Schistocerca gregaria (Desert Locust)BrainHigh[3]
Optic LobeHigh[3]
Antennal LobeHigh[3]
ProtocerebrumHigh[3]
Male Accessory GlandsLow[3]
Dendroctonus armandiLarvaeVariable with developmental stage[4]
PupaePeak expression on day 2[4]

Experimental Workflow for in situ Hybridization

The localization of ATR mRNA using non-radioactive in situ hybridization involves a series of steps from probe design to signal detection and imaging. The overall workflow is depicted in the diagram below.

ISH_Workflow cluster_prep Preparation cluster_hybridization Hybridization cluster_detection Detection & Analysis Probe_Design 1. Probe Design & Synthesis Tissue_Prep 2. Tissue Preparation (Dissection, Fixation, Sectioning) Prehybridization 3. Prehybridization Tissue_Prep->Prehybridization Hybridization 4. Hybridization with Labeled Probe Prehybridization->Hybridization Post_Hybridization_Washes 5. Post-Hybridization Washes Hybridization->Post_Hybridization_Washes Immunodetection 6. Immunodetection of Probe Post_Hybridization_Washes->Immunodetection Signal_Development 7. Signal Development (Chromogenic/Fluorescent) Immunodetection->Signal_Development Imaging 8. Imaging & Data Analysis Signal_Development->Imaging

General Workflow for in situ Hybridization.

Detailed Protocol: Non-Radioactive in situ Hybridization for ATR mRNA in Insect Brain

This protocol is adapted for the localization of this compound receptor mRNA in whole-mount insect brains, such as those of Drosophila melanogaster.

1. Probe Design and Synthesis

  • Probe Design: Design a digoxigenin (DIG)-labeled antisense RNA probe of 200-500 bp corresponding to a unique region of the this compound receptor mRNA, preferably within the 3' untranslated region (UTR) to minimize cross-hybridization with other transcripts.

  • Template Generation: Amplify the target sequence from cDNA using PCR with primers that incorporate T7 RNA polymerase promoter sequences.

  • In vitro Transcription: Synthesize the DIG-labeled antisense RNA probe using a T7 RNA polymerase in vitro transcription kit and a DIG RNA labeling mix. A sense probe should also be synthesized as a negative control.

  • Probe Purification: Purify the labeled probe using ethanol precipitation and resuspend in a suitable hybridization buffer.

2. Tissue Preparation

  • Dissection: Dissect insect brains in cold 1X phosphate-buffered saline (PBS).

  • Fixation: Fix the brains in 4% paraformaldehyde (PFA) in PBS with 0.1% Tween-20 (PBT) for 20-30 minutes at room temperature.

  • Washes: Wash the fixed brains three times for 5 minutes each in PBT.

  • Permeabilization: Treat with Proteinase K (10 µg/mL in PBT) for 5-10 minutes at room temperature to improve probe penetration. The duration may need optimization depending on the tissue.

  • Post-fixation: Stop the Proteinase K reaction by washing with 2 mg/mL glycine in PBT, followed by two washes in PBT. Then, post-fix in 4% PFA in PBT for 20 minutes.

  • Final Washes: Wash five times for 5 minutes each in PBT.

3. Hybridization

  • Prehybridization: Pre-warm the hybridization buffer (50% formamide, 5X SSC, 100 µg/mL heparin, 100 µg/mL sonicated salmon sperm DNA, 0.1% Tween-20) to the hybridization temperature (typically 55-65°C). Incubate the brains in the pre-warmed hybridization buffer for at least 1 hour at the hybridization temperature.

  • Hybridization: Dilute the DIG-labeled probe in pre-warmed hybridization buffer (typically 1-5 ng/µL). Replace the prehybridization solution with the probe solution and incubate overnight at the hybridization temperature.

4. Post-Hybridization Washes

  • Perform a series of stringent washes to remove unbound and non-specifically bound probes.

    • Wash 3 times for 30 minutes each in pre-warmed hybridization buffer at the hybridization temperature.

    • Wash in a graded series of hybridization buffer and PBT at the hybridization temperature (e.g., 75:25, 50:50, 25:75), 15 minutes each.

    • Wash 4 times for 15 minutes each in PBT at room temperature.

5. Immunodetection and Signal Development

  • Blocking: Block non-specific antibody binding by incubating the brains in a blocking solution (e.g., PBT with 5% normal goat serum) for at least 1 hour at room temperature.

  • Antibody Incubation: Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP), diluted in blocking solution, overnight at 4°C.

  • Washes: Wash extensively in PBT (e.g., 6 times for 20 minutes each) to remove unbound antibody.

  • Signal Development:

    • For AP-conjugated antibodies, use a chromogenic substrate such as NBT/BCIP to produce a purple precipitate.

    • For HRP-conjugated antibodies, use a tyramide signal amplification (TSA) system for fluorescent detection.[5][6]

  • Stopping the Reaction: Stop the color reaction by washing with PBT once the desired signal intensity is reached.

6. Imaging

  • Mount the stained brains in a suitable mounting medium and image using a light or fluorescence microscope.

Troubleshooting Common in situ Hybridization Issues

ProblemPossible CauseSuggested Solution
No or Weak Signal Inefficient probe labeling or degradation.Check probe integrity and concentration on a gel. Use fresh reagents for labeling.
Poor probe penetration.Optimize Proteinase K treatment time and concentration.[7]
Suboptimal hybridization temperature.Perform a temperature gradient to determine the optimal hybridization temperature.
RNA degradation in the tissue.Use fresh tissue and ensure RNase-free conditions during tissue preparation.[8]
High Background Non-specific probe binding.Increase the stringency of the post-hybridization washes (increase temperature, decrease salt concentration).[9][10]
Non-specific antibody binding.Increase blocking time and use a higher concentration of serum in the blocking solution.
Over-development of the color reaction.Monitor the signal development under a microscope and stop the reaction promptly.
Damaged Tissue Morphology Over-digestion with Proteinase K.Reduce the concentration or incubation time of the Proteinase K treatment.
Harsh fixation or washing steps.Ensure appropriate fixation times and gentle handling during washes.

These application notes and protocols provide a robust framework for the successful localization of this compound receptor mRNA. For specific applications, optimization of certain steps, such as probe concentration and hybridization temperature, may be necessary.

References

Application Notes and Protocols for Allatotropin Peptide Injection in Insect Larvae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide primarily recognized for its role in stimulating the synthesis of juvenile hormone (JH) in many insect species.[1][2] Beyond its effects on JH production, this compound is involved in a variety of physiological processes, including muscle contraction, immune responses, and feeding behavior.[3][4] The injection of synthetic this compound into insect larvae provides a powerful tool for investigating these processes, offering insights into insect endocrinology, development, and potential avenues for novel pest management strategies.

These application notes provide detailed protocols for the preparation and injection of this compound peptide in insect larvae, summarize the expected quantitative outcomes, and illustrate the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound Injection

The following tables summarize the quantitative effects of this compound injection on various physiological parameters in insect larvae, primarily focusing on studies conducted with Manduca sexta this compound (Manse-AT) on lepidopteran species like Spodoptera frugiperda.

Table 1: Effect of Manse-AT Injection on Larval Weight Gain and Mortality in Spodoptera frugiperda

Larval StageThis compound Dose (per injection)Observation PeriodChange in Weight GainMortality Rate (%)Reference
Penultimate Instar1 nmol (twice daily)Until pupationSignificantly reducedIncreased[5]
Last Instar1 nmol (twice daily)Until pupationSignificantly reducedIncreased[5]
Last Instar10 nmol (twice daily)Until pupationDrastically reduced100% (no emergence)[5]

Table 2: Effect of Manse-AT on in vitro Juvenile Hormone (JH) Biosynthesis

Insect SpeciesThis compound ConcentrationFold Increase in JH SynthesisJH Homologs Primarily AffectedReference
Spodoptera frugiperda10⁻⁶ MUp to 7-foldNot specified[6][7]
Lacanobia oleraceaDose-dependentUp to 3-foldJH II[8]
Manduca sexta20 nM3 to 8-foldJH II[9]

Experimental Protocols

Protocol 1: Reconstitution of this compound Peptide

This protocol outlines the steps for preparing a stock solution of this compound peptide for injection.

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free water or a suitable buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4)

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile pipette and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pre-cool all solutions and equipment: Place the sterile water or buffer, microcentrifuge tubes, and pipette tips on ice or at 4°C.

  • Equilibrate the peptide: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Calculate the required solvent volume: To create a stock solution of a desired concentration (e.g., 1 mM), use the following formula:

    Volume of Solvent (µL) = (Mass of Peptide (mg) / Molecular Weight of Peptide ( g/mol )) * 1,000,000

    Note: The molecular weight of Manduca sexta this compound (GFKNVEMMTARGF-amide) is approximately 1557.8 g/mol .

  • Reconstitute the peptide: a. Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. b. Carefully open the vial and add the calculated volume of cold, sterile solvent. c. Close the vial and gently swirl or vortex at a low speed to dissolve the peptide. Avoid vigorous shaking to prevent denaturation.[10] d. If the peptide does not dissolve completely, brief sonication in a water bath sonicator may be applied.

  • Aliquot and store: a. Once fully dissolved, aliquot the this compound stock solution into sterile, low-adhesion microcentrifuge tubes. This prevents multiple freeze-thaw cycles of the main stock. b. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to a week), the solution can be stored at 4°C.

Protocol 2: Microinjection of this compound into Insect Larvae

This protocol provides a general method for injecting the prepared this compound solution into insect larvae. The specific injection site and handling may need to be optimized for the insect species being studied.

Materials:

  • Reconstituted this compound solution

  • Control injection solution (the same buffer used for reconstitution)

  • Insect larvae of the desired stage

  • Microinjection system (including a micromanipulator, microinjector, and pulled glass capillaries)

  • Stereomicroscope

  • Soft forceps or a fine paintbrush for handling larvae

  • Petri dishes with a moist filter paper or artificial diet for recovery

Procedure:

  • Prepare the injection needles: Pull glass capillaries to a fine point using a micropipette puller. The tip should be sharp enough to penetrate the larval cuticle with minimal damage.

  • Load the injection needle: Load the desired volume of the this compound solution (or control solution) into the needle from the back using a microloader tip. Ensure there are no air bubbles in the needle.

  • Calibrate the injection volume: Calibrate the microinjector to deliver a precise volume (typically 0.1 to 1 µL for most larvae). This can be done by ejecting a droplet into a small volume of mineral oil and measuring its diameter.

  • Immobilize the larva: Anesthetize the larva by placing it on ice for a few minutes. This will reduce movement during the injection process.

  • Perform the injection: a. Place the anesthetized larva on a clean, flat surface under the stereomicroscope. b. Gently hold the larva in place with soft forceps or by creating a small groove in an agar plate. c. The preferred injection site is typically the intersegmental membrane on the dorsal or lateral side of the abdomen to minimize internal damage and leakage. d. Carefully insert the needle through the cuticle into the hemocoel. e. Inject the calibrated volume of the this compound or control solution. f. Gently withdraw the needle.

  • Recovery: a. Place the injected larva in a clean petri dish with a moist filter paper and a small piece of artificial diet. b. Allow the larva to recover at its normal rearing temperature and humidity. c. Monitor the larvae for survival and the desired physiological or behavioral effects at predetermined time points.

Mandatory Visualizations

This compound Signaling Pathway

// Nodes AT [label="this compound (AT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATR [label="this compound Receptor (GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="Inositol Trisphosphate (IP3)", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="Diacylglycerol (DAG)", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; JH_Synthesis [label="Juvenile Hormone (JH)\nBiosynthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AT -> ATR [label="Binds", color="#202124", fontcolor="#202124"]; ATR -> Gq [label="Activates", color="#202124", fontcolor="#202124"]; Gq -> PLC [label="Activates", color="#202124", fontcolor="#202124"]; PLC -> PIP2 [label="Cleaves", color="#202124", fontcolor="#202124"]; PIP2 -> IP3 [dir=none, style=dashed, color="#5F6368"]; PIP2 -> DAG [dir=none, style=dashed, color="#5F6368"]; IP3 -> ER [label="Binds to receptor", color="#202124", fontcolor="#202124"]; ER -> Ca2 [label="Releases", color="#202124", fontcolor="#202124"]; Ca2 -> JH_Synthesis [label="Stimulates", color="#202124", fontcolor="#202124"]; } .dot

Caption: this compound signaling pathway leading to JH synthesis.

Experimental Workflow for a Dose-Response Study

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reconstitute [label="Reconstitute this compound\n(Protocol 1)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_doses [label="Prepare Serial Dilutions\n(e.g., 0.1, 1, 10, 100 nM)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_larvae [label="Prepare and Anesthetize\nLarval Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="Microinject Larvae with\nDifferent Doses and Control\n(Protocol 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recover [label="Recover and Rear Larvae", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Physiological Parameters\n(e.g., Weight, Mortality, JH levels)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Data Analysis\n(e.g., Dose-Response Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reconstitute [color="#202124"]; reconstitute -> prepare_doses [color="#202124"]; prepare_doses -> inject [color="#202124"]; prepare_larvae -> inject [color="#202124"]; inject -> recover [color="#202124"]; recover -> monitor [color="#202124"]; monitor -> analyze [color="#202124"]; analyze -> end [color="#202124"]; } .dot

Caption: Workflow for a dose-response study of this compound in larvae.

References

Application Notes and Protocols for Allatotropin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide crucial for regulating various physiological processes in insects, including juvenile hormone biosynthesis, muscle contraction, and cardiac rhythm.[1] The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) that mediates these effects, making it a potential target for the development of novel insecticides or agents to control insect vectors of disease.[1][2] Characterizing the binding of ligands to the ATR is a critical step in the discovery and development of such agents.

These application notes provide detailed protocols for developing and performing binding assays for the this compound receptor, focusing on radioligand-based methods. Additionally, an overview of non-radioactive alternatives is presented.

This compound Receptor Signaling Pathways

Activation of the this compound receptor by its endogenous ligand initiates intracellular signaling cascades primarily through Gq and Gs proteins.[1] The Gq pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] The Gs pathway stimulates adenylyl cyclase (AC), resulting in an increase in cyclic AMP (cAMP) levels.[4] These signaling events ultimately lead to the diverse physiological responses regulated by this compound.

Allatotropin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ATR This compound Receptor (ATR) Gq Gq ATR->Gq activates Gs Gs ATR->Gs activates PLC PLC Gq->PLC activates AC AC Gs->AC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces cAMP cAMP AC->cAMP produces This compound This compound This compound->ATR Ca2_release Ca2+ Release IP3->Ca2_release triggers PKC PKC DAG->PKC activates Physiological_Response Physiological Response Ca2_release->Physiological_Response PKC->Physiological_Response PKA PKA cAMP->PKA activates PKA->Physiological_Response

This compound Receptor Signaling Pathways

Data Presentation

The following tables summarize functional data for this compound and its analogs at the this compound receptor from different insect species. It is important to note that these values represent the half-maximal effective concentration (EC50) from functional assays, which is a measure of ligand potency in eliciting a cellular response, and not direct binding affinity (Kd). However, in the absence of published direct binding data, these EC50 values can serve as a useful proxy for ligand affinity.

Table 1: Functional Potency (EC50) of this compound and Analogs at the Manduca sexta this compound Receptor

LigandEC50 (nM)Assay SystemReference
Manse-ATL-I0.54CHO-WTA11 cells[5]
Manse-ATL-II7.0CHO-WTA11 cells[5]
Manse-ATL-III23.3CHO-WTA11 cells[5]
Manse-AT121.1CHO-WTA11 cells[5]

Table 2: Functional Potency (EC50) of Schistocerca gregaria this compound

LigandEC50 (nM)Assay SystemReference
Schgr-AT (aequorin)4.43CHO-WTA11 cells
Schgr-AT (calcium)5.57CHO-PAM28 cells
Schgr-AT (cAMP)81.0HEK293 cells

Experimental Protocols

Protocol 1: Membrane Preparation from Insect Cells Expressing this compound Receptor

This protocol describes the preparation of cell membranes from insect cells (e.g., Sf9 or High Five™) recombinantly expressing the this compound receptor.

Materials:

  • Insect cells expressing the this compound receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail, ice-cold

  • Sucrose Buffer: Lysis buffer containing 10% sucrose

  • Centrifuge and rotors capable of 1,000 x g and 20,000 x g

  • Dounce homogenizer or sonicator

  • BCA Protein Assay Kit

Procedure:

  • Harvest insect cells by centrifugation at 1,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.

  • Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or sonication.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.[3]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[3]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the centrifugation at 20,000 x g for 20 minutes at 4°C.[3]

  • Resuspend the final membrane pellet in Sucrose Buffer.

  • Determine the protein concentration using a BCA Protein Assay Kit.

  • Aliquot the membrane preparation and store at -80°C until use.

Membrane_Preparation_Workflow Start Harvest Insect Cells (Expressing ATR) Wash Wash with PBS Start->Wash Lyse Resuspend in Lysis Buffer and Homogenize Wash->Lyse Centrifuge1 Low-Speed Centrifugation (1,000 x g) Lyse->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Centrifuge2 High-Speed Centrifugation (20,000 x g) CollectSupernatant->Centrifuge2 Resuspend1 Resuspend Pellet in Lysis Buffer Centrifuge2->Resuspend1 Centrifuge3 Repeat High-Speed Centrifugation Resuspend1->Centrifuge3 Resuspend2 Resuspend Final Pellet in Sucrose Buffer Centrifuge3->Resuspend2 ProteinAssay Determine Protein Concentration (BCA) Resuspend2->ProteinAssay Store Aliquot and Store at -80°C ProteinAssay->Store

Membrane Preparation Workflow
Protocol 2: Radioligand Saturation Binding Assay

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for the this compound receptor.

Materials:

  • ATR membrane preparation (from Protocol 1)

  • Radiolabeled this compound analog (e.g., [125I]-Allatotropin)

  • Unlabeled this compound (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration manifold (cell harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • On the day of the assay, thaw the ATR membrane preparation and resuspend in Binding Buffer.[3]

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).

  • For each concentration of radioligand, add the following to the wells in a final volume of 250 µL:

    • Total Binding: 150 µL of membrane preparation (5-50 µg protein), 50 µL of Binding Buffer, and 50 µL of radioligand at varying concentrations (e.g., 0.1x to 10x the expected Kd).[3]

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled this compound (e.g., 1000x the radioligand Kd), and 50 µL of radioligand at the same varying concentrations.

  • Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Binding Buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.

Protocol 3: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds for the this compound receptor by measuring their ability to compete with a fixed concentration of a radioligand.

Materials:

  • Same as for the Saturation Binding Assay

  • Unlabeled test compounds

Procedure:

  • Thaw and prepare the ATR membrane preparation as in the saturation assay.

  • In a 96-well plate, add the following in a final volume of 250 µL:[3]

    • 150 µL of membrane preparation (5-50 µg protein).

    • 50 µL of unlabeled test compound at various concentrations.

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd).[3]

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled this compound).

  • Incubate, filter, and count the radioactivity as described in the saturation binding protocol.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Buffers, Ligands) Setup_Plate Set up 96-well Plate (Total, NSB, Competition) Start->Setup_Plate Add_Components Add Membrane, Ligands, and Buffers to Wells Setup_Plate->Add_Components Incubate Incubate to Reach Equilibrium Add_Components->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Dry_and_Count Dry Filters and Count Radioactivity Wash->Dry_and_Count Data_Analysis Data Analysis (Calculate Specific Binding, Kd, Bmax, Ki) Dry_and_Count->Data_Analysis End Results Data_Analysis->End

Radioligand Binding Assay Workflow

Non-Radioactive Binding Assays

While radioligand binding assays are highly sensitive and considered a gold standard, the use of radioactive materials presents safety and disposal challenges.[6] Several non-radioactive alternatives have been developed for GPCR binding assays.[6][7] These methods often rely on fluorescence-based detection.

Homogeneous Time-Resolved Fluorescence (HTRF®): This technology uses time-resolved fluorescence resonance energy transfer (TR-FRET) between a donor and an acceptor fluorophore. For a binding assay, the receptor can be tagged with one fluorophore and the ligand with the other. Binding brings the fluorophores into proximity, resulting in a FRET signal.

Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA®): This method utilizes lanthanide chelates as fluorescent labels, which have long decay times, allowing for time-resolved measurements that reduce background fluorescence.

Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand. When a small fluorescent ligand binds to a larger receptor molecule, its rotation slows, and the polarization of the emitted light increases.

The development of a non-radioactive binding assay for the this compound receptor would involve labeling either the this compound peptide or a small molecule ligand with a suitable fluorophore and optimizing the assay conditions to achieve a robust signal-to-noise ratio.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for establishing robust and reliable binding assays for the this compound receptor. Both traditional radioligand-based methods and an overview of non-radioactive alternatives are presented to accommodate various laboratory settings and research goals. The successful implementation of these assays will be instrumental in the identification and characterization of novel modulators of the this compound receptor, with potential applications in insect pest management and the study of insect physiology.

References

Application Notes and Protocols for Studying Allatotropin Function Using RNA Interference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing RNA interference (RNAi) as a powerful tool to investigate the multifaceted functions of Allatotropin (AT) in insects. This compound, a pleiotropic neuropeptide, plays a crucial role in regulating various physiological processes, most notably the biosynthesis of juvenile hormone (JH), which governs development, reproduction, and behavior. By selectively silencing the expression of the this compound gene or its receptor, researchers can elucidate its specific roles in these pathways, paving the way for novel pest management strategies and advancements in insect physiology.

Introduction to this compound and RNAi

This compound was initially identified for its role in stimulating the production of juvenile hormone by the corpora allata, the primary endocrine gland responsible for JH synthesis.[1] Subsequent research has revealed its involvement in myotropic activities, such as muscle contractions, and even in the insect immune response. The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) that, upon binding to AT, initiates intracellular signaling cascades, primarily through Gq/PLC/IP3/Ca2+ or Gs/cAMP pathways.

RNA interference is a natural cellular mechanism for gene silencing that can be harnessed experimentally to knock down the expression of specific genes. This is achieved by introducing double-stranded RNA (dsRNA) corresponding to the target gene's sequence, which leads to the degradation of the messenger RNA (mRNA) and a subsequent reduction in protein synthesis.

Data Presentation: Quantitative Effects of this compound RNAi

The following tables summarize the quantitative data from studies that have employed RNAi to investigate the function of this compound. Note: The available literature provides valuable insights into the phenotypic consequences of this compound knockdown; however, detailed quantitative data on knockdown efficiency and precise changes in hormone titers are not always extensively reported. The tables below reflect the currently available information.

Table 1: Effects of this compound (AT) Gene Silencing on Insect Fecundity

Insect SpeciesTarget GeneMethod of dsRNA DeliveryObserved Effect on FecundityQuantitative ChangeReference
Spodoptera frugiperdaThis compound (AT)InjectionReducedApproximately 40% reductionGriebler et al., 2008[2][3]
Spodoptera frugiperdaThis compound (AT)InjectionIncreasedIncreased egg production and oviposition in freshly ecdysed femalesHassanien et al., 2014[4][5]

Table 2: Effects of this compound (AT) Gene Silencing on Hormonal Titers and Development

Insect SpeciesTarget GeneLife StageObserved Effect on Hormone TiterDevelopmental ConsequencesReference
Spodoptera frugiperdaThis compound (AT)Last instar larvaeIncrease in Juvenile Hormone III (JH III) and 20-hydroxyecdysone (20E)Acceleration of prepupal commitment and transformation to pupaHassanien et al., 2014[4][5]

Experimental Protocols

Protocol 1: In Vitro Synthesis of dsRNA for this compound Gene Silencing

This protocol outlines the steps for generating dsRNA targeting the this compound gene using an in vitro transcription method.

Materials:

  • Insect total RNA or cDNA

  • Gene-specific primers for this compound with T7 promoter sequence overhangs

  • PCR amplification kit

  • In vitro transcription kit (e.g., T7 RiboMAX™ Express RNAi System)

  • Nuclease-free water

  • Agarose gel electrophoresis equipment

  • Spectrophotometer

Method:

  • Primer Design: Design forward and reverse primers specific to a conserved region of the this compound mRNA sequence. Add the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both primers.

  • Template Amplification:

    • Perform a reverse transcription reaction using total RNA to synthesize cDNA, if not already available.

    • Set up a PCR reaction using the cDNA as a template and the T7-tailed primers.

    • Amplify the target region using standard PCR conditions.

    • Verify the PCR product size and purity by agarose gel electrophoresis.

  • In Vitro Transcription:

    • Use a commercial in vitro transcription kit following the manufacturer's instructions.

    • Typically, the purified PCR product serves as the template for the T7 RNA polymerase.

    • The reaction will synthesize both sense and antisense RNA strands, which will anneal to form dsRNA.

  • dsRNA Purification and Quantification:

    • Purify the dsRNA from the transcription reaction to remove unincorporated nucleotides and enzymes. Commercial kits are available for this purpose.

    • Quantify the concentration of the purified dsRNA using a spectrophotometer at 260 nm.

    • Assess the integrity of the dsRNA by running a sample on an agarose gel. A single, distinct band of the expected size should be visible.

  • Storage: Store the purified dsRNA at -80°C until use.

Protocol 2: Delivery of this compound dsRNA by Microinjection

Microinjection is a precise method for delivering a known quantity of dsRNA directly into the insect's hemocoel.

Materials:

  • Purified this compound dsRNA

  • Control dsRNA (e.g., targeting a non-endogenous gene like GFP)

  • Microinjection system (e.g., Nanoject)

  • Glass capillaries

  • Needle puller

  • Insect anesthetic (e.g., CO2 or cold anesthesia)

  • Stereomicroscope

Method:

  • Needle Preparation: Pull glass capillaries to a fine point using a needle puller. Bevel the needle tip if necessary to ensure smooth penetration of the insect cuticle.

  • Loading the Needle: Load the desired concentration of this compound dsRNA into the microinjection needle.

  • Anesthesia: Anesthetize the insects using either CO2 or by placing them on a cold surface.

  • Injection:

    • Under a stereomicroscope, carefully insert the needle into a soft part of the insect's cuticle, such as the intersegmental membrane of the abdomen or thorax.

    • Inject a precise volume of the dsRNA solution. The optimal volume and concentration should be determined empirically for each insect species and developmental stage.

  • Recovery: Allow the injected insects to recover in a clean, controlled environment with access to food and water.

  • Control Groups: Inject a separate group of insects with a control dsRNA to account for any non-specific effects of the injection or dsRNA itself. A no-injection control group should also be included.

Protocol 3: Oral Delivery of this compound dsRNA

Oral delivery is a less invasive method suitable for high-throughput screening and for insects that are difficult to inject.

Materials:

  • Purified this compound dsRNA

  • Control dsRNA

  • Artificial diet or sucrose solution

  • Feeding apparatus (e.g., microcapillary tubes, artificial diet plugs)

Method:

  • dsRNA-Diet Preparation: Mix the this compound dsRNA into the insect's artificial diet or a sucrose solution at a predetermined concentration.

  • Feeding:

    • Provide the dsRNA-laced diet to the insects. The method of presentation will vary depending on the insect's feeding habits (e.g., for sucking insects, a liquid diet can be provided through a parafilm membrane).

    • Ensure the insects consume a sufficient amount of the diet containing the dsRNA.

  • Control Groups: Provide a separate group of insects with a diet containing control dsRNA and another group with a diet containing no dsRNA.

  • Monitoring: Monitor the insects for phenotypic changes and collect samples at various time points for gene expression analysis.

Protocol 4: Assessing this compound Knockdown and Phenotypic Effects

Materials:

  • Insects treated with this compound dsRNA and control dsRNA

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Assays for measuring juvenile hormone titers (e.g., radioimmunoassay or LC-MS)

  • Equipment for observing and quantifying phenotypes (e.g., fecundity, developmental timing, behavior)

Method:

  • Gene Expression Analysis (qRT-PCR):

    • At various time points post-dsRNA treatment, extract total RNA from whole insects or specific tissues (e.g., brain, corpora allata).

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the this compound gene and a stable reference gene for normalization.

    • Calculate the relative expression of the this compound gene in the treated group compared to the control group to determine the knockdown efficiency.

  • Hormone Titer Measurement:

    • Collect hemolymph from treated and control insects.

    • Measure the concentration of juvenile hormone using an appropriate method like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Phenotypic Analysis:

    • Fecundity: Monitor the number of eggs laid by treated and control females over a specific period.

    • Development: Record the duration of different developmental stages (e.g., larval instars, pupal stage).

    • Behavior: Observe and quantify any changes in feeding behavior, mating behavior, or general activity.

    • Morphology: Examine insects for any morphological abnormalities.

Visualizations

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (AT) ATR This compound Receptor (ATR) (GPCR) This compound->ATR Binds to Gq Gq protein ATR->Gq Activates Gs Gs protein ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates JH_synthesis Juvenile Hormone (JH) Biosynthesis Ca2->JH_synthesis Stimulates Myoregulation Myoregulation Ca2->Myoregulation Modulates PKA->JH_synthesis Stimulates PKA->Myoregulation Modulates PKC->JH_synthesis Stimulates PKC->Myoregulation Modulates

Caption: this compound signaling pathway.

RNAi_Workflow_for_Allatotropin_Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dsRNA_design 1. dsRNA Design (Targeting this compound gene) dsRNA_synthesis 2. dsRNA Synthesis (In vitro transcription) dsRNA_design->dsRNA_synthesis dsRNA_purification 3. dsRNA Purification & Quantification dsRNA_synthesis->dsRNA_purification dsRNA_delivery 4. dsRNA Delivery (Microinjection or Oral Feeding) dsRNA_purification->dsRNA_delivery control_groups 5. Control Groups (Control dsRNA, No injection) dsRNA_purification->control_groups knockdown_analysis 6. Knockdown Analysis (qRT-PCR) dsRNA_delivery->knockdown_analysis phenotypic_analysis 7. Phenotypic Analysis (Fecundity, Development, Behavior) dsRNA_delivery->phenotypic_analysis hormone_analysis 8. Hormone Titer Analysis (JH Measurement) dsRNA_delivery->hormone_analysis control_groups->knockdown_analysis control_groups->phenotypic_analysis control_groups->hormone_analysis

Caption: Experimental workflow for this compound RNAi study.

References

Application Notes and Protocols for the Creation of Allatotropin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide in insects that plays a crucial role in regulating various physiological processes, including juvenile hormone (JH) biosynthesis, muscle contractions, and immune responses.[1][2][3] The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/PLC/IP3/Ca2+ or Gs/cAMP pathways.[1][4] The development of this compound antagonists is a promising strategy for the targeted control of insect pests and for dissecting the physiological roles of the this compound signaling pathway.

These application notes provide a comprehensive overview of the methods and protocols for the rational design, synthesis, and evaluation of this compound antagonists, with a primary focus on peptide-based antagonists derived from the native Manduca sexta this compound (Manse-AT).

This compound Signaling Pathway

The this compound receptor, upon binding to its cognate ligand, initiates a cascade of intracellular events. The primary signaling pathways involve the activation of Gq and Gs proteins, leading to the mobilization of intracellular calcium and an increase in cyclic AMP (cAMP) levels, respectively. These second messengers, in turn, modulate downstream physiological effects such as hormone synthesis and muscle contraction.[1][4]

Allatotropin_Signaling_Pathway cluster_membrane Cell Membrane ATR This compound Receptor (ATR) Gq Gq ATR->Gq Activates Gs Gs ATR->Gs Activates This compound This compound This compound->ATR Binds PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates CaM Ca2+ Mobilization IP3->CaM Physiological_Effects Physiological Effects (e.g., JH Biosynthesis, Muscle Contraction) CaM->Physiological_Effects cAMP->Physiological_Effects

Figure 1: this compound Signaling Pathway.

Methods for Creating this compound Antagonists

The primary approach for developing this compound antagonists has been through structure-activity relationship (SAR) studies of the native this compound peptide.[5][6] This involves the synthesis and evaluation of truncated and amino acid-substituted analogs to identify the minimal sequence required for receptor binding and to pinpoint key residues responsible for agonistic activity. By modifying these key residues, it is possible to design peptides that bind to the receptor but fail to activate it, thereby acting as antagonists.

Peptide-Based Antagonists

The most well-characterized this compound antagonist is Manse-AT (10-13), a C-terminal tetrapeptide fragment of Manduca sexta this compound.[5][6]

Table 1: Amino Acid Sequence of Manduca sexta this compound (Manse-AT) and its Antagonist Fragment

PeptideSequence
Manse-ATH-Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH2
Manse-AT (10-13)H-Ala-Arg-Gly-Phe-NH2

Source: UniProt P21786,[6]

SAR studies have revealed that the C-terminal amidated octapeptide Manse-AT (6-13) is the minimum sequence that retains potent biological activity. Within this sequence, the residues Thr⁴, Arg⁶, and Phe⁸ have been identified as essential for bioactivity.[5]

Table 2: Quantitative Data for a Known this compound Antagonist

AntagonistTargetAssayIC50 (nM)Reference
Manse-AT (10-13)Manduca sexta this compound Receptor (Manse-ATR)Juvenile Hormone Biosynthesis Inhibition0.9[5]
Small Molecule Antagonists

To date, there is limited information in the public domain regarding the successful development of small molecule antagonists for the this compound receptor. However, the general workflow for discovering small molecule GPCR modulators can be applied to ATR. This would typically involve high-throughput screening of small molecule libraries using in vitro assays, followed by hit-to-lead optimization.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of Manse-AT (10-13)

This protocol describes the manual solid-phase synthesis of the peptide antagonist Manse-AT (10-13) using Fmoc chemistry.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Gly-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Glycine):

    • Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Arg(Pbf)-OH and Fmoc-Ala-OH sequentially.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Juvenile Hormone (JH) Biosynthesis Inhibition Assay

This radiochemical assay measures the ability of a test compound to inhibit this compound-stimulated JH biosynthesis in the corpora allata (CA) of Manduca sexta.

Materials:

  • Adult female Manduca sexta (day 3-5 post-eclosion)

  • Dissecting microscope and tools

  • TC-199 medium

  • L-[methyl-³H]methionine

  • Manse-AT

  • Test antagonist (e.g., Manse-AT (10-13))

  • Isooctane

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Corpora Allata Dissection: Dissect the corpora allata-corpora cardiaca complexes from adult female Manduca sexta in TC-199 medium.

  • Incubation:

    • Pre-incubate individual pairs of CA in TC-199 medium for 30 minutes.

    • Transfer the CA to fresh medium containing L-[methyl-³H]methionine, a stimulatory concentration of Manse-AT (e.g., 10⁻⁹ M), and varying concentrations of the test antagonist.

    • Incubate for 3 hours at 27°C.

  • JH Extraction:

    • Stop the reaction by adding 250 µL of isooctane to each tube.

    • Vortex for 30 seconds and centrifuge for 5 minutes.

    • Transfer the isooctane phase to a scintillation vial.

  • Quantification:

    • Evaporate the isooctane.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of JH biosynthesis (dpm/pair of CA/hour).

    • Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value.

Protocol 3: Calcium Mobilization Assay

This cell-based assay measures the ability of an antagonist to block this compound-induced calcium mobilization in a cell line expressing the this compound receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the Manduca sexta this compound receptor (Manse-ATR).

  • Cell culture medium (e.g., DMEM/F-12)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Manse-AT

  • Test antagonist

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the Manse-ATR expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Antagonist Incubation: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of Manse-AT (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

    • Immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition against the antagonist concentration and calculate the IC50 value.

Experimental and Logical Workflows

Workflow for Peptide Antagonist Development

Peptide_Antagonist_Workflow Native_Peptide 1. Identify Native This compound Sequence SAR_Studies 2. Structure-Activity Relationship (SAR) Studies (Truncation & Substitution) Native_Peptide->SAR_Studies Peptide_Synthesis 3. Solid-Phase Peptide Synthesis SAR_Studies->Peptide_Synthesis In_Vitro_Screening 4. In Vitro Screening (JH Biosynthesis, Ca2+ Assay) Peptide_Synthesis->In_Vitro_Screening Lead_Antagonist 5. Identify Lead Antagonist In_Vitro_Screening->Lead_Antagonist In_Vivo_Testing 6. In Vivo Testing in Insect Models Lead_Antagonist->In_Vivo_Testing

Figure 2: Workflow for Peptide Antagonist Development.
Workflow for In Silico Antagonist Discovery

In_Silico_Workflow Receptor_Sequence 1. Obtain this compound Receptor Sequence Homology_Modeling 2. Homology Modeling of Receptor 3D Structure Receptor_Sequence->Homology_Modeling Virtual_Screening 3. Virtual Screening of Compound Libraries Homology_Modeling->Virtual_Screening Molecular_Docking 4. Molecular Docking of Top Hits Virtual_Screening->Molecular_Docking Hit_Selection 5. Select Hit Compounds for Synthesis/Purchase Molecular_Docking->Hit_Selection In_Vitro_Validation 6. In Vitro Validation (JH Biosynthesis, Ca2+ Assay) Hit_Selection->In_Vitro_Validation

Figure 3: Workflow for In Silico Antagonist Discovery.

In Vivo Testing of this compound Antagonists

Manduca sexta larvae or adults are suitable models for in vivo evaluation of this compound antagonists.

Protocol Outline:

  • Animal Rearing: Rear Manduca sexta on an artificial diet under controlled conditions.

  • Antagonist Administration:

    • Injection: Dissolve the antagonist in a suitable vehicle (e.g., insect saline) and inject into the hemocoel of larvae or adults using a micro-syringe.

    • Oral Administration: Incorporate the antagonist into the artificial diet.

  • Endpoint Measurement:

    • Developmental Effects: Monitor for changes in larval development, metamorphosis, and mortality.

    • Reproductive Effects: Assess fecundity and fertility in adults.

    • Physiological Effects: Measure JH titers in the hemolymph using methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

Conclusion

The development of this compound antagonists represents a targeted approach for insect pest management and a valuable tool for endocrinological research. The protocols and workflows detailed in these application notes provide a framework for the design, synthesis, and evaluation of novel this compound antagonists. While peptide-based antagonists have shown significant promise, the exploration of small molecule antagonists remains a largely untapped area with considerable potential for the discovery of orally active and environmentally stable insect control agents.

References

Application Notes and Protocols for In Vivo Delivery of Allatotropin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery of Allatotropin (AT) peptides, a class of neuropeptides with pleiotropic functions in insects. The information compiled here is intended to guide researchers in designing and executing experiments for studying the physiological roles of AT and for the development of AT-based pest management strategies.

Introduction to this compound Peptides

This compound (AT) is a neuropeptide first identified for its role in stimulating the biosynthesis of juvenile hormone in insects[1]. Subsequent research has revealed its diverse functions, including the modulation of cardiac rhythm, gut motility, nutrient absorption, and immune responses[2][3]. These multifaceted roles make AT and its signaling pathway a compelling target for developing novel and specific insect control agents[4][5].

The successful in vivo application of AT peptides hinges on effective delivery methods that ensure the peptide reaches its target receptors in a biologically active form. This document outlines key considerations, protocols for delivery, and methods for assessing the in vivo effects of AT.

In Vivo Delivery Methods for this compound Peptides

The primary method for in vivo administration of this compound peptides in a research setting is microinjection directly into the insect's hemocoel. This method bypasses potential degradation in the digestive tract and ensures a more direct route to target tissues.

General Protocol for Microinjection of this compound Peptides in Insects

This protocol is a generalized procedure and should be optimized for the specific insect species and life stage under investigation.

Materials:

  • This compound peptide solution (synthetic or purified)

  • Sterile insect saline buffer (e.g., Hughes and Kaufman, 2000)[5]

  • Microinjection system (e.g., nanoliter injector, micromanipulator)[6][7]

  • Pulled glass capillary needles[5]

  • Dissecting microscope

  • CO2 anesthesia setup

  • Petri dishes

  • Filter paper

Protocol:

  • Preparation of this compound Solution:

    • Dissolve synthetic this compound peptide in a sterile insect saline buffer to the desired concentration. Common concentrations used in research range from 10⁻⁷ M to 10⁻⁶ M[2][7]. For dose-response studies, a serial dilution should be prepared.

    • The solution should be freshly prepared or stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Animal Preparation:

    • Anesthetize the insects using CO2.

    • Position the anesthetized insect on a petri dish lined with filter paper under a dissecting microscope. The injection site should be accessible. Common injection sites include the dorsal or lateral side of the abdomen or thorax, between the sclerites[5].

  • Microinjection Procedure:

    • Load the pulled glass capillary needle with the this compound solution.

    • Carefully insert the needle through the insect's cuticle into the hemocoel, avoiding internal organs.

    • Inject a precise volume of the this compound solution. Injection volumes are typically in the nanoliter to microliter range (e.g., 0.25 µl for mosquitoes)[2].

    • Withdraw the needle gently.

    • A control group should be injected with the same volume of insect saline buffer.

  • Post-Injection Care and Monitoring:

    • Transfer the injected insects to a clean recovery container with access to food and water.

    • Monitor the insects for survival, behavioral changes, and the specific physiological effects under investigation at predetermined time points.

Formulation Strategies to Enhance In Vivo Stability

A significant challenge in the in vivo application of peptides is their rapid degradation by proteases in the hemolymph. The half-life of Manduca sexta this compound (Manse-AT) in the hemolymph of Spodoptera frugiperda larvae is estimated to be only 1 to 5 minutes in vitro[8]. To overcome this, various formulation strategies can be employed:

  • Peptide Analogs: Replacing L-amino acids with D-amino acids at protease cleavage sites can significantly increase peptide stability[9].

  • Co-injection with Synergists: In some applications, co-administering AT with other molecules can enhance its effect. For example, the bioinsecticide Spear®, which is peptide-based, is sometimes combined with Bacillus thuringiensis (Bt) to disrupt the insect midgut, allowing the peptide to reach its target in the nervous system[4].

  • Encapsulation: While not widely documented for this compound specifically, encapsulation of peptides in nanoparticles or liposomes is a common strategy to protect them from degradation and control their release[10].

Quantitative Data on In Vivo this compound Delivery

The following table summarizes quantitative data from various studies on the in vivo delivery of this compound peptides in different insect species.

Insect SpeciesThis compound PeptideDelivery MethodDosageObserved In Vivo EffectsReference
Spodoptera frugiperda (Fall Armyworm)Manduca sexta AT (Manse-AT)Microinjection1 nmol or 10 nmol per injection (twice daily)Reduced weight gain, increased mortality, prolonged larval stage.[8]
Aedes aegypti & Anopheles albimanus (Mosquitoes)Aedes aegypti AT (Aedes-AT)Microinjection0.25 µl of 10⁻⁷ M solutionIncreased phenoloxidase activity in hemolymph (immune response).[2]
Rhodnius prolixus (Kissing Bug)Aedes aegypti ATMicroinjection10⁻⁹ M to 10⁻⁶ MIncreased frequency of aorta contractions (cardioacceleratory effect), especially in the presence of serotonin.[7]
Hydra plagiodesmicaAedes aegypti ATAddition to surrounding water10⁻¹⁶ M to 10⁻⁸ MDose-dependent extrusion of the hypostome (myotropic activity related to feeding).[11]

Experimental Protocols for Assessing In Vivo Effects

Protocol for Hemolymph Collection from Insects

To assess the in vivo stability of this compound or to measure physiological parameters in the hemolymph, the following protocol can be adapted.

Materials:

  • Chilled insects

  • Micro-capillary tubes or nanoliter injector[2][6]

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Ice

Protocol:

  • Chilling: Anesthetize the insects by placing them on ice for 5-10 minutes. This slows down their metabolism and facilitates handling.

  • Puncturing: For larger insects, carefully clip a proleg or the proboscis[12]. For smaller insects, gently pinch off a leg with fine-tipped tweezers[2][11].

  • Collection:

    • Capillary Action: Collect the exuding hemolymph using a micro-capillary tube[2][11].

    • Nanoliter Injector: Use a nanoliter injector to inject a small volume of protease inhibitor cocktail and then immediately withdraw the hemolymph into the same capillary[6].

  • Processing:

    • Dispense the collected hemolymph into a pre-chilled microcentrifuge tube containing a protease inhibitor cocktail to prevent degradation of peptides.

    • Keep the samples on ice.

    • The hemolymph can then be used for various analyses, such as determining peptide concentration over time (stability) or measuring enzyme activities.

This compound Signaling Pathway

This compound exerts its effects by binding to a G protein-coupled receptor (GPCR) on the surface of target cells[13][14]. Activation of the AT receptor triggers intracellular signaling cascades.

The current understanding suggests that this compound signaling can proceed through two main pathways, depending on the cell type and physiological context[13][15]:

  • Gq/PLC/IP3/Ca²⁺ Pathway: The activated Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ concentration is a key event in mediating many of AT's myotropic effects.

  • Gs/cAMP Pathway: In some tissues, the AT receptor may couple to a Gs protein, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response.

There is also evidence suggesting the involvement of the ERK/MAPK pathway downstream of AT receptor activation in some contexts[16].

Allatotropin_Signaling_Pathway AT This compound Peptide ATR This compound Receptor (GPCR) AT->ATR Binds to Gq Gq Protein ATR->Gq Activates Gs Gs Protein ATR->Gs Activates ERK ERK/MAPK Pathway ATR->ERK May activate PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Physiological Responses (e.g., Muscle Contraction, JH Synthesis, Immune Response) Ca2->Response Mediates PKC->Response Phosphorylates targets PKA->Response Phosphorylates targets ERK->Response

Caption: this compound signaling pathway.

Experimental Workflow for In Vivo this compound Studies

The following diagram illustrates a typical workflow for investigating the in vivo effects of this compound peptides.

Experimental_Workflow start Start: Hypothesis Formulation prep_peptide Prepare this compound Peptide Solution start->prep_peptide prep_insects Prepare Insect Subjects (Anesthesia) start->prep_insects injection Microinjection of this compound (and Vehicle Control) prep_peptide->injection prep_insects->injection monitoring Post-Injection Monitoring (Behavior, Survival) injection->monitoring data_collection Data Collection monitoring->data_collection hemolymph Hemolymph Collection data_collection->hemolymph tissue Tissue Dissection data_collection->tissue physiological Physiological Assays (e.g., Heart Rate, Gut Contraction) data_collection->physiological analysis Data Analysis (Statistical Tests) hemolymph->analysis tissue->analysis physiological->analysis conclusion Conclusion and Interpretation analysis->conclusion

Caption: Experimental workflow for in vivo this compound studies.

References

Troubleshooting & Optimization

improving the sensitivity of an Allatotropin ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Allatotropin ELISA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity and overall performance of your this compound enzyme-linked immunosorbent assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your research.

Troubleshooting Guide

Encountering issues with your this compound ELISA? This guide addresses common problems in a question-and-answer format to help you identify and resolve them effectively.

Problem Potential Cause Recommended Solution
Weak or No Signal Inactive Reagents: Reagents may have expired, been stored improperly, or been subjected to multiple freeze-thaw cycles.Ensure all reagents are within their expiration dates and have been stored according to the manufacturer's instructions. Aliquot reagents upon first use to avoid repeated freeze-thaw cycles.
Insufficient Antibody Concentration: The concentration of the capture or detection antibody may be too low.Perform an antibody titration to determine the optimal concentration for both the capture and detection antibodies.
Low Analyte Concentration: The concentration of this compound in the sample is below the detection limit of the assay.Concentrate the sample or use a larger sample volume.
Short Incubation Time: Incubation times for antibodies or substrate may be insufficient.Increase the incubation times for the primary antibody, secondary antibody, or substrate.
This compound Degradation: this compound is a peptide and susceptible to degradation by proteases in the sample.[1]Add a protease inhibitor cocktail to your samples immediately after collection. Keep samples on ice during preparation and store them at -80°C for long-term storage.
High Background Insufficient Washing: Inadequate washing can leave behind unbound antibodies or other reagents, leading to high background.Increase the number of wash cycles to 4-6. Ensure a sufficient volume of wash buffer (at least 300 µL per well for a 96-well plate) is used to cover the entire surface of the well. Invert and tap the plate on absorbent paper after the final wash to remove any residual buffer.
Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding.Optimize the blocking buffer. Common blocking agents include 1-5% BSA or non-fat dry milk in your wash buffer. The incubation time for blocking should be at least 1-2 hours at room temperature or overnight at 4°C.
Antibody Concentration Too High: Excessive concentrations of the capture or detection antibody can lead to non-specific binding.Reduce the concentration of the primary or secondary antibody. A titration experiment is recommended to determine the optimal antibody concentration.
Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample.Ensure the antibodies being used are specific to this compound. Check the antibody datasheet for any known cross-reactivities with other insect neuropeptides. Consider using monoclonal antibodies for higher specificity.[2][3][4][5]
Poor Reproducibility (High CV%) Inconsistent Pipetting: Variation in pipetting volumes between wells can lead to high variability.Use calibrated pipettes and be consistent with your pipetting technique. When possible, use a multichannel pipette for adding reagents to multiple wells.
Temperature Gradients: Uneven temperature across the plate during incubation can cause "edge effects."Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation.
Improper Mixing: Inadequate mixing of reagents or samples can lead to inconsistent results.Gently mix all reagents and samples before adding them to the wells.

Frequently Asked Questions (FAQs)

Q1: How can I improve the sensitivity of my this compound ELISA?

A1: To improve sensitivity, consider the following:

  • Optimize Antibody Concentrations: Perform a checkerboard titration to find the optimal concentrations of both capture and detection antibodies.

  • Increase Incubation Times: Longer incubation periods for antibodies and substrate can help to increase the signal.

  • Use a Signal Amplification System: Systems like biotin-streptavidin can significantly enhance the signal.

  • Choose a High-Affinity Antibody: The affinity of the antibodies for this compound is a critical factor. Monoclonal antibodies often provide high specificity, while polyclonal antibodies can sometimes offer higher signal amplification due to binding to multiple epitopes.[2][3][4][5]

  • Ensure Sample Integrity: Prevent this compound degradation by adding protease inhibitors to your samples.[1]

Q2: What is the best way to prepare my samples for an this compound ELISA?

A2: Proper sample preparation is crucial for accurate results.

  • Hemolymph: Collect hemolymph in pre-chilled tubes containing a protease inhibitor cocktail. Centrifuge to remove hemocytes and other debris. The resulting plasma can be used directly or stored at -80°C.

  • Tissue Homogenates: Dissect tissues on ice and immediately place them in a homogenization buffer containing protease inhibitors. Homogenize the tissue thoroughly and then centrifuge to pellet cellular debris. The supernatant can then be used for the ELISA.[6][7]

Q3: How do I choose between a monoclonal and a polyclonal antibody for my this compound ELISA?

A3: The choice depends on your specific needs.

  • Monoclonal Antibodies: Offer high specificity to a single epitope of this compound, which can reduce background and cross-reactivity. They also provide high batch-to-batch consistency.[2][3][4][5]

  • Polyclonal Antibodies: Can provide a stronger signal as they recognize multiple epitopes on the this compound molecule. However, they may have higher batch-to-batch variability and a greater potential for cross-reactivity.[2][3][4][5] For a sandwich ELISA, a common strategy is to use a monoclonal antibody for capture and a polyclonal antibody for detection to maximize both specificity and signal.

Q4: What are some potential cross-reacting peptides I should be aware of when running an this compound ELISA?

A4: this compound belongs to a family of myoactive peptides found in various invertebrates.[8][9] Therefore, there is a potential for cross-reactivity with other structurally similar neuropeptides within the same species. It is important to validate the specificity of your antibodies, for instance by testing for binding to other known insect neuropeptides.

Experimental Protocols

Protocol 1: General Sandwich ELISA Protocol for this compound

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and temperatures is recommended for each specific assay.

  • Coating:

    • Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Sample/Standard Incubation:

    • Prepare serial dilutions of your this compound standard in the appropriate sample diluent.

    • Add 100 µL of your standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody to its optimal concentration in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Streptavidin-HRP Incubation:

    • Dilute Streptavidin-HRP in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Repeat the washing step as described in step 2, but increase the number of washes to 5.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.

  • Stop Reaction:

    • Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

  • Read Plate:

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Preparation of Insect Hemolymph for this compound ELISA
  • Pre-chill a microcentrifuge tube on ice.

  • Add 10 µL of a protease inhibitor cocktail to the tube.

  • Carefully collect hemolymph from the insect using a fine glass capillary or by making a small incision.

  • Dispense the hemolymph directly into the microcentrifuge tube on ice.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet hemocytes and other debris.

  • Carefully collect the supernatant (plasma) and transfer it to a new pre-chilled tube.

  • The plasma can be used immediately for the ELISA or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3: Preparation of Insect Tissue Homogenate for this compound ELISA
  • Dissect the target tissue (e.g., brain, corpora allata) from the insect on a cold plate or in ice-cold saline.

  • Immediately place the tissue in a pre-chilled microcentrifuge tube containing homogenization buffer (e.g., PBS with a protease inhibitor cocktail).[6][7]

  • Homogenize the tissue using a micro-pestle or a sonicator on ice.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant and transfer it to a new pre-chilled tube.

  • The supernatant can be used immediately for the ELISA or stored in aliquots at -80°C.

Data Presentation

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how to present quantitative results from an this compound ELISA. Actual experimental results will vary.

Table 1: Example of a Standard Curve for this compound ELISA

This compound Concentration (pg/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance
10002.1052.1152.110
5001.6501.6701.660
2501.1201.1301.125
1250.6800.6900.685
62.50.4100.4200.415
31.250.2500.2600.255
15.6250.1700.1800.175
0 (Blank)0.0950.1050.100

Table 2: Example of this compound Concentration in Different Insect Samples

Sample IDSample TypeMean Absorbance (450 nm)Calculated Concentration (pg/mL)
A1Hemolymph - Larva0.850175.3
A2Hemolymph - Adult1.250280.7
B1Brain Homogenate - Larva0.55085.2
B2Brain Homogenate - Adult0.980210.5

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_readout Data Acquisition Coat Coat Plate with Capture Antibody Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Sample Add Samples and Standards Wash2->Sample Incubate1 Incubate Sample->Incubate1 Wash3 Wash Incubate1->Wash3 Detect_Ab Add Detection Antibody Wash3->Detect_Ab Incubate2 Incubate Detect_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Enzyme Add Enzyme Conjugate Wash4->Enzyme Incubate3 Incubate Enzyme->Incubate3 Wash5 Wash Incubate3->Wash5 Substrate Add Substrate Wash5->Substrate Incubate4 Incubate (Develop) Substrate->Incubate4 Stop Add Stop Solution Incubate4->Stop Read Read Plate at 450 nm Stop->Read

Caption: Workflow for a typical this compound Sandwich ELISA.

Troubleshooting_Sensitivity cluster_reagents Reagent Checks cluster_protocol Protocol Optimization cluster_sample Sample Integrity cluster_solutions Solutions Start Low ELISA Signal? Check_Reagents Reagents Expired or Improperly Stored? Start->Check_Reagents Check_Ab_Conc Antibody Concentrations Too Low? Start->Check_Ab_Conc Check_Incubation Incubation Times Too Short? Start->Check_Incubation Check_Washing Washing Too Vigorous? Start->Check_Washing Check_Degradation This compound Degradation? Start->Check_Degradation Sol_Reagents Use Fresh, Properly Stored Reagents Check_Reagents->Sol_Reagents Yes Sol_Ab_Conc Optimize Antibody Concentrations (Titration) Check_Ab_Conc->Sol_Ab_Conc Yes Sol_Incubation Increase Incubation Times Check_Incubation->Sol_Incubation Yes Sol_Washing Optimize Wash Steps Check_Washing->Sol_Washing Yes Sol_Degradation Add Protease Inhibitors to Samples Check_Degradation->Sol_Degradation Yes

Caption: Troubleshooting logic for low signal in an this compound ELISA.

Allatotropin_Pathway This compound This compound ATR This compound Receptor (ATR) (GPCR) This compound->ATR G_Protein G-Protein (Gq or Gs) ATR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates (Gq) AC Adenylyl Cyclase (AC) G_Protein->AC activates (Gs) PIP2 PIP2 PLC->PIP2 cleaves ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA JH_Synthesis Juvenile Hormone (JH) Biosynthesis Ca_Release->JH_Synthesis PKC->JH_Synthesis PKA->JH_Synthesis

References

addressing Allatotropin antibody cross-reactivity issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Allatotropin antibodies in their experiments. The following information is designed to help address common issues, with a focus on antibody cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound (AT) is a pleiotropic neuropeptide primarily found in insects and other invertebrates.[1][2] It was originally identified for its role in stimulating the biosynthesis of juvenile hormone, a key regulator of insect development, reproduction, and metamorphosis.[1][2] Research into this compound and its signaling pathways is crucial for understanding insect physiology and may lead to the development of novel pest management strategies.[3]

Q2: What is the this compound signaling pathway?

The this compound receptor (ATR) is a G protein-coupled receptor (GPCR).[2] Upon binding of this compound, the receptor activates intracellular signaling cascades. The primary pathways involved are the Gq/PLC/IP3/Ca2+ and Gs/cAMP pathways, which modulate downstream physiological effects such as hormone synthesis and muscle contraction.[2]

Q3: What are the main challenges when working with this compound antibodies?

A significant challenge is the potential for cross-reactivity. Allatotropins belong to a family of structurally related peptides, including this compound-related peptides (ATRPs) and this compound-like (ATL) peptides.[1][4] An antibody raised against one this compound sequence may bind to other related peptides, leading to inaccurate quantification or non-specific localization in immunoassays.[5]

Q4: How can I determine if my this compound antibody is cross-reactive?

To assess cross-reactivity, you should perform validation experiments. A competitive ELISA is a robust method to quantify the degree of cross-reactivity with structurally similar peptides.[5] Additionally, Western blotting with purified related peptides or lysates from cells expressing these peptides can reveal off-target binding. For immunohistochemistry, pre-adsorption of the antibody with an excess of the target peptide should abolish the staining signal; performing the same with related peptides can indicate cross-reactivity.[6]

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: High Background Signal

High background can obscure the specific signal from this compound, leading to inaccurate quantification.

Possible Cause Recommended Solution
Insufficient blockingIncrease blocking time and/or use a different blocking buffer (e.g., commercial formulations designed to reduce non-specific binding).[7]
Antibody concentration too highTitrate the primary and/or secondary antibody to determine the optimal concentration that maximizes signal-to-noise ratio.
Insufficient washingIncrease the number and duration of wash steps. Ensure complete aspiration of wash buffer from wells.[7]
Cross-reactivity of secondary antibodyUse a pre-adsorbed secondary antibody that has been purified to remove antibodies that bind to immunoglobulins from other species.[7]

Issue: Poor Standard Curve

A poor standard curve will lead to inaccurate sample quantification.

Possible Cause Recommended Solution
Improper standard dilutionCarefully check calculations and ensure accurate pipetting. Prepare fresh standard dilutions for each assay.
Degraded standardStore the this compound peptide standard according to the manufacturer's instructions, avoiding multiple freeze-thaw cycles. Use a fresh vial if degradation is suspected.[7]
Incorrect plate reader settingsVerify the correct wavelength and filter settings for the substrate used.
Western Blot

Issue: Multiple Bands or Non-Specific Bands

The presence of unexpected bands can indicate cross-reactivity or issues with the sample/protocol.

Possible Cause Recommended Solution
Antibody cross-reactivityTest the antibody against purified this compound-related peptides to confirm specificity. If cross-reactive, consider using a monoclonal antibody with a different epitope.
High antibody concentrationReduce the concentration of the primary antibody.[8]
Insufficient blockingIncrease the blocking time or use a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[9]
Sample degradationPrepare fresh tissue or cell lysates with protease inhibitors.
Immunohistochemistry (IHC)

Issue: High Background or Non-Specific Staining

This can make it difficult to determine the true localization of this compound.

Possible Cause Recommended Solution
Non-specific antibody bindingPerform a pre-adsorption control by incubating the antibody with an excess of the this compound peptide before applying it to the tissue. This should eliminate specific staining.[6]
Endogenous peroxidase/phosphatase activityIf using an enzyme-based detection system, include a quenching step (e.g., with H2O2 for peroxidase) to block endogenous enzyme activity.[10]
Hydrophobic and ionic interactionsUse a blocking solution containing normal serum from the same species as the secondary antibody.[10]
Inappropriate antibody dilutionTitrate the primary antibody to find the optimal dilution that provides a strong specific signal with low background.[11]

Quantitative Data on Cross-Reactivity

The degree of cross-reactivity is specific to each antibody preparation. Researchers should generate their own validation data. A competitive ELISA is the standard method for this. The results can be summarized in a table as follows:

Competing Peptide Sequence IC50 (nM) % Cross-Reactivity
This compound (Reference)[Insert Sequence][Value]100%
This compound-like Peptide 1[Insert Sequence][Value][Calculate]
This compound-related Peptide 2[Insert Sequence][Value][Calculate]
Other Insect Neuropeptide[Insert Sequence][Value][Calculate]

% Cross-Reactivity = (IC50 of Reference Peptide / IC50 of Competing Peptide) x 100

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment
  • Coating: Coat a 96-well plate with a fixed, low concentration of this compound peptide. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the this compound primary antibody with serial dilutions of the unlabeled reference this compound peptide and the potential cross-reacting peptides.

  • Incubation: Transfer the antibody-peptide mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the appropriate enzyme substrate and incubate until color develops.

  • Stopping and Reading: Stop the reaction and read the absorbance at the appropriate wavelength.

  • Analysis: Plot the absorbance against the log of the peptide concentration and determine the IC50 for each peptide. Calculate the percent cross-reactivity.

Antibody Pre-adsorption for IHC Specificity Control
  • Dilute the this compound primary antibody to its optimal working concentration in your standard antibody diluent.

  • Prepare a parallel dilution of the antibody and add a 10-100 fold molar excess of the this compound peptide.

  • Incubate both antibody preparations (with and without the peptide) for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Centrifuge the antibody-peptide mixture at high speed for 20-30 minutes to pellet any immune complexes.

  • Use the supernatant from both preparations as the primary antibody in your standard IHC protocol on adjacent tissue sections.

  • A specific signal should be present in the section stained with the antibody alone and absent or significantly reduced in the section stained with the pre-adsorbed antibody.

Visualizations

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ATR This compound Receptor (GPCR) This compound->ATR Gq Gq Protein ATR->Gq Gs Gs Protein ATR->Gs PLC Phospholipase C Gq->PLC activates AC Adenylate Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Physiological_Effects Physiological Effects (e.g., JH Synthesis, Muscle Contraction) Ca2_release->Physiological_Effects PKA->Physiological_Effects

Caption: this compound signaling pathway.

Cross_Reactivity_Workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_validation Validation Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion & Action start Unexpected Results in Immunoassay (e.g., multiple bands, high background) hypothesis Suspect Antibody Cross-Reactivity with related peptides start->hypothesis comp_elisa Competitive ELISA hypothesis->comp_elisa western Western Blot with Related Peptides hypothesis->western ihc_control IHC Pre-adsorption Control hypothesis->ihc_control quantify Quantify % Cross-Reactivity (from ELISA data) comp_elisa->quantify qualify Qualitatively Assess Binding (from WB and IHC) western->qualify ihc_control->qualify conclusion Determine Antibody Specificity quantify->conclusion qualify->conclusion accept Antibody is Specific: Proceed with Experiments conclusion->accept Yes reject Antibody is Cross-Reactive: Find a new antibody or interpret results with caution conclusion->reject No

Caption: Workflow for troubleshooting cross-reactivity.

References

preventing Allatotropin peptide degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Allatotropin peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound (AT) is a neuropeptide found in insects that plays a crucial role in regulating juvenile hormone biosynthesis and has various other physiological functions, including cardioacceleration.[1][2][3] Like many peptides, this compound is susceptible to degradation in aqueous solutions, which can lead to a loss of biological activity and compromise experimental results.[4][5] Understanding and preventing this degradation is critical for accurate and reproducible research.

Q2: What are the primary causes of this compound peptide degradation in solution?

A2: The primary causes of peptide degradation, applicable to this compound, include:

  • Proteolytic Degradation: Enzymatic cleavage by proteases is a significant concern. One study identified that Manduca sexta this compound (Manse-AT) is rapidly degraded by proteases, with cleavage occurring at the C-terminal side of arginine residues.[6]

  • Oxidation: Amino acid residues such as Methionine (Met), Cysteine (Cys), Tryptophan (Trp), Tyrosine (Tyr), and Histidine (His) are susceptible to oxidation.[7] this compound's sequence contains two Methionine residues, making it vulnerable to oxidation.[8]

  • Hydrolysis: The peptide backbone can be cleaved through hydrolysis, a process influenced by pH.[4]

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, altering the peptide's structure and function.[9] this compound contains an Asparagine residue.[8]

  • Physical Instability: Factors like temperature fluctuations, repeated freeze-thaw cycles, and adsorption to surfaces can lead to aggregation and precipitation.[10][11]

Q3: How should I properly store lyophilized this compound peptide?

A3: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed, desiccated container to protect it from moisture.[10][12][13] Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[12][14]

Q4: What is the best way to prepare and store this compound solutions?

A4: The shelf-life of peptides in solution is very limited.[13] It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, dissolve the peptide in a sterile, oxygen-free buffer at a slightly acidic pH (pH 5-6) to minimize oxidation and deamidation.[13][15] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.[10][13] One study noted that stock aqueous solutions of synthetic peptides (10⁻⁴ M) were stored in aliquots at -80°C, and a new stock was used for each assay.[16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my this compound assay. Peptide degradation due to improper storage or handling.1. Prepare fresh this compound solutions for each experiment. 2. Ensure lyophilized peptide is stored at -20°C or -80°C in a desiccated environment. 3. When preparing solutions, use sterile, oxygen-free buffers and aliquot for single use to avoid freeze-thaw cycles.[13][15]
Proteolytic degradation from sample contamination.1. Work in a sterile environment and always wear gloves to prevent contamination.[15] 2. Consider adding protease inhibitors to your experimental setup. Aprotinin has been shown to inhibit the degradation of Manse-AS by up to 80% and partially inhibit Manse-AT hydrolysis.[6]
Inconsistent results between experiments. Variability in peptide concentration due to incomplete solubilization or degradation.1. Ensure the peptide is fully dissolved. Sonication may help, but avoid excessive heating.[14] 2. Use a consistent, validated protocol for solution preparation. 3. Check for signs of precipitation before use.
Peptide oxidation.1. Use oxygen-free water/buffers for peptides containing oxidation-prone residues like Methionine (this compound has two Met residues).[8][14] 2. Minimize exposure of solutions to atmospheric oxygen.
Visible precipitate in the this compound solution. Peptide aggregation or poor solubility.1. The pH of the solvent can significantly impact peptide stability and aggregation. Acidic solutions (pH 4-6) are often preferred.[10] 2. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be required for initial dissolution before adding the aqueous buffer.[15]

Quantitative Data Summary

Table 1: Factors Affecting Peptide Stability and Recommended Conditions

Factor Recommendation Rationale References
Temperature (Lyophilized) -20°C to -80°C for long-term storage.Slows down chemical degradation processes.[10][12]
Temperature (In Solution) -20°C or lower for short-term storage. Avoid temperatures above 25°C.Prevents rapid degradation due to hydrolysis and oxidation.[10][17]
pH (In Solution) pH 5-6Reduces the risk of deamidation and oxidation.[13]
Freeze-Thaw Cycles Avoid completely.Repeated cycling can cause peptide degradation through microcondensation and other mechanisms.[13][18]
Light Exposure Store protected from light.Peptides with light-sensitive residues can undergo photodegradation.[10][12]
Moisture Store in a desiccated environment.Moisture can catalyze hydrolysis.[10][12]

Table 2: Half-life of Manduca sexta Peptides in the Presence of Foregut Proteases

Peptide Half-life (t½) Notes Reference
Manse-AS (Allatostatin)~ 5 minutesDegradation could be inhibited by up to 80% with the serine protease inhibitor aprotinin.[6]
Manse-AT (this compound)~ 8 minutesHydrolysis was only partially inhibited by high doses of aprotinin (30%).[6]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing and Storing this compound Peptide

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening. This prevents moisture from condensing on the peptide.[12][14]

  • Weighing: Quickly weigh the desired amount of peptide in a sterile environment.

  • Reconstitution:

    • Use a sterile, oxygen-free buffer, preferably with a pH between 5 and 6.[13][15]

    • For hydrophobic peptides, it may be necessary to first dissolve the peptide in a minimal amount of a suitable organic solvent (e.g., DMSO) before slowly adding the aqueous buffer.[15]

    • To aid dissolution, vortexing or gentle sonication can be used. Avoid excessive heating.[14]

  • Aliquoting and Storage:

    • Immediately after reconstitution, divide the solution into single-use aliquots.[13]

    • Store the aliquots at -20°C or -80°C. Do not store peptides in solution for long periods.[10]

Protocol 2: Assessing Peptide Degradation using RP-HPLC

This protocol is adapted from a study on Manse-AT degradation.[6]

  • Incubation: Incubate the this compound peptide solution under the desired experimental conditions (e.g., with a potential source of proteases).

  • Sample Preparation: At various time points, take an aliquot of the reaction mixture and stop the reaction (e.g., by adding an acid like TFA or by heat inactivation, depending on the peptide's stability).

  • RP-HPLC Analysis:

    • Inject the sample onto a reversed-phase high-performance liquid chromatography (RP-HPLC) column (e.g., a C18 column).

    • Use a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point to determine the rate of degradation. Degradation products can be collected for further analysis (e.g., by mass spectrometry) to identify cleavage sites.

Visualizations

Experimental_Workflow_for_Preventing_Degradation cluster_storage Lyophilized Peptide Storage cluster_prep Solution Preparation cluster_handling Solution Handling & Use storage Store at -20°C to -80°C in desiccated environment warm Warm to Room Temp in Desiccator storage->warm reconstitute Reconstitute in sterile, oxygen-free buffer (pH 5-6) warm->reconstitute dissolve Ensure complete dissolution (vortex/sonicate if needed) reconstitute->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store_sol Store aliquots at -20°C or use immediately aliquot->store_sol use Use in experiment store_sol->use

Caption: Workflow for proper handling and preparation of this compound solutions.

Troubleshooting_Degradation start Inconsistent/Negative Experimental Results q1 Is the peptide solution freshly prepared? start->q1 sol1 Prepare fresh solution. Re-run experiment. q1->sol1 No q2 Was the lyophilized peptide stored correctly (-20°C, desiccated)? q1->q2 Yes a1_yes Yes a1_no No sol2 Use a new vial of peptide. Ensure proper storage. q2->sol2 No q3 Was sterile, oxygen-free buffer used? Were freeze-thaw cycles avoided? q2->q3 Yes a2_yes Yes a2_no No sol3 Optimize solution prep: - Use appropriate buffer - Aliquot to avoid freeze-thaw q3->sol3 No end Consider other experimental variables (e.g., protease contamination, assay conditions) q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for this compound degradation issues.

Degradation_Pathways cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation cluster_physical Physical Instability peptide Intact this compound Peptide oxidation Oxidation (Met residues) peptide->oxidation hydrolysis Hydrolysis (Peptide bond cleavage) peptide->hydrolysis deamidation Deamidation (Asn residue) peptide->deamidation proteolysis Proteolysis (Cleavage at Arg residues) peptide->proteolysis aggregation Aggregation/ Precipitation peptide->aggregation adsorption Adsorption to Surfaces peptide->adsorption degraded Inactive/Degraded Peptide Fragments oxidation->degraded hydrolysis->degraded deamidation->degraded proteolysis->degraded aggregation->degraded adsorption->degraded

Caption: Key degradation pathways affecting this compound peptide in solution.

References

Optimizing Allatotropin Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Allatotropin (AT) concentration in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in vitro?

A: this compound is a neuropeptide originally identified for its role in stimulating the biosynthesis of juvenile hormone (JH) in many insect species.[1][2][3] In in vitro systems, its primary and most studied function is the stimulation of JH production by the corpora allata (CA), the endocrine glands that synthesize JH.[2][4] Beyond this, this compound is recognized as a pleiotropic neuropeptide with multiple roles, including effects on muscle contraction, cardiac rhythm, nutrient absorption, and immune responses.[1][5][6]

Q2: How should I store and handle my this compound peptide?

A: Proper storage and handling are critical for maintaining the bioactivity of this compound.

  • Lyophilized Peptide: Lyophilized this compound should be stored at -20°C, desiccated, and protected from light.[7] For long-term storage, -80°C is preferable.[8] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent moisture absorption, as the peptide can be hygroscopic.[8][9]

  • Peptide in Solution: It is not recommended to store peptides in solution for long periods.[9] If necessary, prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[7][8] These aliquots should be stored at -20°C for up to a month. For use, thaw the aliquot and keep it on ice.

Q3: What is a good starting concentration for my in vitro experiments?

A: The optimal concentration of this compound is highly dependent on the insect species, the in vitro system being used (e.g., organ culture, cell line), and the specific biological response being measured. Based on published studies, a good starting point for a dose-response experiment would be to test a range of concentrations from 10⁻¹⁰ M to 10⁻⁶ M.

Troubleshooting Guide

Q4: I am not observing any stimulation of Juvenile Hormone (JH) synthesis. What could be the problem?

A: Several factors could contribute to a lack of response:

  • Incorrect this compound Analog: Ensure you are using the correct this compound or a suitable analog for your insect species. While some Allatotropins show cross-reactivity, species-specificity can be a factor.[10]

  • Inactive Peptide: Improper storage or handling may have degraded the peptide. Refer to the storage and handling guidelines (Q2).

  • Physiological State of the Corpora Allata (CA): The responsiveness of the CA to this compound can vary with the age and developmental stage of the insect from which they were dissected.[10]

  • Suboptimal Assay Conditions: Review your incubation medium, temperature, and incubation time. The viability of the CA throughout the experiment is crucial.

  • Species-Specific Inhibition: In some species, like Bombyx mori, this compound has been shown to inhibit, rather than stimulate, JH synthesis in adults.[6]

Q5: I am observing an inhibitory effect at high concentrations of this compound. Is this normal?

A: Yes, observing a bell-shaped dose-response curve, where high concentrations of this compound lead to a decrease in the biological response, has been reported. This could be due to receptor desensitization or downregulation upon prolonged or high-level exposure to the ligand.[11][12] It is recommended to perform a full dose-response curve to identify the optimal concentration range and to avoid concentrations that may be inhibitory.[13][14]

Q6: My results are not reproducible. What are the common sources of variability?

A: Lack of reproducibility in in vitro experiments with this compound can stem from:

  • Biological Variability: The physiological state of the insects used for tissue/cell isolation can introduce significant variability. Factors such as age, diet, and mating status can influence the responsiveness of the corpora allata.[10]

  • Peptide Preparation: Inconsistent preparation of this compound dilutions can lead to variability. Always prepare fresh dilutions from a carefully prepared stock solution for each experiment.

  • Experimental Technique: Subtle variations in dissection techniques, tissue handling, and incubation conditions can affect the outcome.

  • Assay Sensitivity: The sensitivity of your JH detection method (e.g., radioimmunoassay, HPLC, GC-MS) can influence the reproducibility of your results.

Quantitative Data Summary

The following tables summarize effective concentrations of this compound from various studies.

This compound/Analog Species/System Effective Concentration Observed Effect Reference
Manduca sexta AT (Manse-AT)Pseudaletia unipuncta (corpora allata)Not specified, but significant stimulation observedStimulation of JH biosynthesis[10]
Manse-ATHeliothis virescens & Manduca sexta (corpora allata)Not specified, but significant stimulation observedStimulation of JH I, II, and III biosynthesis[4]
Aedes-ATAnopheles albimanus & Aedes aegypti (hemocytes)10⁻⁷ MStimulation of phagocytosis[5]
Manse-ATManduca sextaEC₅₀ = 0.9 nMStimulation of JH biosynthesis[3]
Manse-AT (6-13) analogManduca sextaEC₅₀ = 18.4 nMStimulation of JH biosynthesis[3]

Experimental Protocols

Protocol 1: In Vitro Juvenile Hormone (JH) Biosynthesis Assay

This protocol is a generalized procedure for measuring the effect of this compound on JH biosynthesis by the corpora allata (CA).

  • Dissection: Dissect the retrocerebral complexes (brain-corpora cardiaca-corpora allata) from the desired insect species in an appropriate sterile saline solution.

  • Incubation: Transfer the dissected glands to an incubation medium (e.g., Grace's insect medium) supplemented with appropriate precursors (e.g., L-[methyl-³H]methionine for radiochemical assays).

  • Treatment: Add varying concentrations of this compound to the incubation medium. Include a negative control (vehicle only).

  • Incubation Period: Incubate the glands for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 27°C).

  • JH Extraction: After incubation, extract the JH from the medium using an organic solvent (e.g., hexane).

  • Quantification: Quantify the amount of JH produced using one of the following methods:

    • Radiochemical Assay (RCA): If a radiolabeled precursor was used, quantify the radioactivity in the extracted JH fraction using liquid scintillation counting.

    • High-Performance Liquid Chromatography (HPLC): Separate and quantify the different JH homologs.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For precise identification and quantification of JH homologs.[4]

  • Data Analysis: Plot the amount of JH produced as a function of the this compound concentration to generate a dose-response curve.[13]

Visualizations

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gq Gq Pathway cluster_gs Gs Pathway AT This compound ATR This compound Receptor (GPCR) AT->ATR Binding Gq Gαq ATR->Gq Activates Gs Gαs ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., JH Biosynthesis) Ca->Response PKC->Response AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Response

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Prepare In Vitro System (e.g., Corpora Allata Culture) prepare_at Prepare this compound Stock Solution and Serial Dilutions start->prepare_at dose_response Perform Dose-Response Experiment (e.g., 10⁻¹⁰ M to 10⁻⁶ M) prepare_at->dose_response incubation Incubate with this compound for Defined Period dose_response->incubation assay Perform Biological Assay (e.g., JH Biosynthesis Assay) incubation->assay data_analysis Data Analysis: Plot Dose-Response Curve assay->data_analysis determine_ec50 Determine EC₅₀ and Optimal Concentration Range data_analysis->determine_ec50 validate Validate Optimal Concentration in Replicate Experiments determine_ec50->validate Optimal range found troubleshoot Troubleshoot Unexpected Results (e.g., No effect, Inhibition) determine_ec50->troubleshoot No clear optimum end End: Optimized this compound Concentration Determined validate->end troubleshoot->dose_response Re-evaluate concentration range or experimental conditions

Caption: Experimental workflow for optimizing this compound concentration.

References

overcoming Allatotropin receptor expression problems in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Allatotropin receptor (ATR) expression in cell lines.

Troubleshooting Guides

This section addresses common problems encountered during the expression and characterization of the this compound receptor.

Problem 1: Low or No Receptor Expression Detected by Western Blot

Possible Causes and Solutions

Possible Cause Recommended Solution Verification Method
Suboptimal Transfection Efficiency Optimize transfection parameters such as DNA-to-reagent ratio, cell density, and incubation time.[1] Use a positive control (e.g., GFP-tagged protein) to assess transfection efficiency.Fluorescence microscopy for GFP control.
Poor Plasmid Quality Ensure high-purity plasmid DNA with an A260/280 ratio of ~1.8. Low A260/230 ratios can indicate contamination.NanoDrop spectrophotometry and agarose gel electrophoresis.
Codon Usage Not Optimized for Mammalian Cells Synthesize the ATR gene with codons optimized for the expression host (e.g., human or hamster).[2][3][4][5][6]Compare expression levels of optimized vs. non-optimized constructs.
Inefficient Protein Extraction Use a lysis buffer specifically designed for membrane proteins, containing appropriate detergents (e.g., Triton X-100, NP-40).[7][8] Include protease inhibitors in the lysis buffer.[9]Western blot analysis of different cellular fractions (total lysate, membrane, cytosolic).
Ineffective Antibody Use an antibody validated for Western blotting of the specific this compound receptor. Test a range of antibody concentrations.[10][11]Perform a dot blot to confirm antibody reactivity with a positive control (e.g., purified receptor or a peptide fragment).[9]
Poor Protein Transfer Optimize transfer conditions (time, voltage) based on the molecular weight of the ATR. Use a membrane with an appropriate pore size (e.g., 0.2 µm for smaller proteins).[12]Ponceau S staining of the membrane after transfer to visualize total protein.
mRNA Instability Check for potential destabilizing sequences in the 3' UTR of the ATR construct.Northern blot or qRT-PCR to assess mRNA levels.
Protein Degradation The expressed receptor may be rapidly degraded.[13]Treat cells with a proteasome inhibitor (e.g., MG132) before lysis and analyze by Western blot.

Problem 2: Low Receptor Activity in Functional Assays (Calcium Flux, cAMP)

Possible Causes and Solutions

Possible Cause Recommended Solution Verification Method
Low Cell Surface Expression Co-express with chaperones like RTP1S or use N-terminal tags (e.g., Rhodopsin or Lucy tag) to promote trafficking to the plasma membrane.[14][15]Cell surface ELISA or flow cytometry with an antibody targeting an extracellular epitope.
Receptor Misfolding and ER Retention Culture cells at a lower temperature (e.g., 30°C) after transfection to aid protein folding. Treat cells with pharmacological chaperones if available for ATR.[16]Immunofluorescence microscopy to visualize receptor localization (co-localization with ER markers like calnexin).[17]
Incorrect G-protein Coupling The chosen cell line may lack the appropriate Gα subunit for ATR signaling. The this compound receptor is known to couple to Gq and Gs proteins.[18]Co-transfect with the appropriate Gα subunit (e.g., Gαq or Gαs) or use a cell line engineered to express promiscuous G-proteins like Gα16.[19][20]
Ligand Inactivity Ensure the this compound peptide is correctly folded, stored, and used at an appropriate concentration.Test the ligand on a validated positive control cell line, if available.
Assay Conditions Not Optimal Optimize assay parameters such as cell density, ligand incubation time, and buffer composition.[21][22]Run positive and negative controls for the specific assay (e.g., ionomycin for calcium flux, forskolin for cAMP).

Frequently Asked Questions (FAQs)

Q1: Which cell lines are suitable for this compound receptor expression?

A1: HEK293 and CHO cell lines have been successfully used for the functional expression of the this compound receptor.[19][20][23] The choice of cell line may depend on the specific downstream application.

Q2: How can I generate a stable cell line expressing the this compound receptor?

A2: To generate a stable cell line, you need to transfect your cells with a vector containing both the this compound receptor gene and a selectable marker (e.g., neomycin or hygromycin resistance). After transfection, cells are cultured in a medium containing the corresponding antibiotic (e.g., G418 for neomycin resistance). Only cells that have integrated the plasmid into their genome will survive and proliferate.[1][24]

Q3: What is a typical concentration of G418 for selecting stable CHO or HEK293 cell lines?

A3: The optimal concentration of G418 varies between cell lines and even between different batches of the antibiotic. It is crucial to perform a kill curve to determine the minimum concentration that kills all non-transfected cells within 10-14 days. However, a general starting range for CHO cells is 400-1000 µg/mL, and for HEK293 cells is 200-800 µg/mL.[25][26]

Q4: My stable cell line shows decreased receptor expression over time. What could be the reason?

A4: This phenomenon, known as gene silencing, can occur in stable cell lines. It is advisable to regularly re-select the cell population with the appropriate antibiotic and to use low-passage number cells for experiments. Additionally, freezing down early passage stocks of the stable cell line is recommended.

Q5: How can I confirm that the expressed this compound receptor is functional?

A5: The functionality of the this compound receptor can be confirmed by measuring downstream signaling events upon ligand stimulation. Since ATR couples to Gq and Gs proteins, you can perform a calcium mobilization assay (measuring intracellular calcium increase) or a cAMP assay (measuring intracellular cAMP increase).[19][20][23]

Experimental Protocols

Protocol 1: Generation of a Stable this compound Receptor Expressing Cell Line

  • Determine Antibiotic Sensitivity (Kill Curve):

    • Plate non-transfected cells (e.g., CHO or HEK293) at a low density in a multi-well plate.

    • Add a range of concentrations of the selection antibiotic (e.g., G418: 100-1200 µg/mL) to the wells.

    • Incubate the cells for 10-14 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days.

    • Determine the lowest concentration of the antibiotic that kills all cells. This concentration will be used for selecting stable transfectants.[1][24]

  • Transfection:

    • Plate cells to be 70-90% confluent on the day of transfection.

    • Transfect the cells with the expression vector containing the this compound receptor gene and the appropriate resistance marker using a suitable transfection reagent.

  • Selection:

    • 48 hours post-transfection, split the cells into larger culture dishes at a low density.

    • Add the selection medium containing the pre-determined optimal concentration of the antibiotic.

    • Replace the selection medium every 3-4 days.

    • Observe the cells for the formation of resistant colonies over 2-3 weeks.

  • Isolation and Expansion of Clones:

    • Isolate individual colonies using cloning cylinders or by limiting dilution.

    • Expand each clone in the selection medium.

    • Screen the clones for this compound receptor expression and function.

Protocol 2: Western Blotting for this compound Receptor

  • Membrane Protein Extraction:

    • Harvest cells expressing the this compound receptor.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in a hypotonic buffer and incubate on ice to swell the cells.

    • Lyse the cells using a Dounce homogenizer or by sonication.

    • Centrifuge the lysate at a low speed to pellet nuclei and intact cells.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.[8]

    • Resuspend the membrane pellet in a lysis buffer containing a suitable detergent (e.g., 1% Triton X-100) and protease inhibitors.

  • SDS-PAGE and Transfer:

    • Determine the protein concentration of the membrane extract using a BCA assay.

    • Denature the protein samples by heating in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the this compound receptor overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11][27]

Protocol 3: Intracellular Calcium Mobilization Assay

  • Cell Preparation:

    • Plate the this compound receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.[3][21][22][28][29]

  • Measurement of Calcium Response:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader capable of kinetic reading.

    • Measure the baseline fluorescence for a short period.

    • Add the this compound ligand at various concentrations.

    • Immediately start recording the fluorescence signal over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence intensity before and after ligand addition.

    • Plot the dose-response curve to determine the EC50 of the ligand.

Protocol 4: cAMP Assay

  • Cell Preparation:

    • Plate the this compound receptor-expressing cells in a suitable multi-well plate.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Stimulate the cells with various concentrations of the this compound ligand for a defined time.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay-based kit (e.g., ELISA) or a reporter-based assay (e.g., GloSensor).[2][30][31][32][33]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the samples from the standard curve.

    • Plot the dose-response curve to determine the EC50 of the ligand.

Visualizations

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound ATR This compound Receptor (ATR) This compound->ATR Binds Gq Gq ATR->Gq Activates Gs Gs ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to PKA->Cellular_Response Leads to

Caption: this compound Receptor Signaling Pathways.

Stable_Cell_Line_Workflow start Start transfection Transfect cells with ATR expression vector start->transfection selection Apply antibiotic selection (e.g., G418) transfection->selection colony_formation Allow resistant colonies to form (2-3 weeks) selection->colony_formation isolation Isolate individual colonies colony_formation->isolation expansion Expand clonal populations isolation->expansion screening Screen clones for ATR expression & function expansion->screening screening->isolation Re-isolate cryopreservation Cryopreserve positive clones screening->cryopreservation Positive end End cryopreservation->end

Caption: Workflow for Generating a Stable Cell Line.

Troubleshooting_Logic start Experiment Start problem Problem Encountered? (e.g., Low Expression) start->problem check_transfection Check Transfection Efficiency (e.g., with GFP control) problem->check_transfection Yes solution Implement Solution and Re-evaluate problem->solution No check_dna Verify Plasmid Quality (A260/280, gel) check_transfection->check_dna Low check_protein_extraction Optimize Protein Extraction (Membrane prep, buffers) check_transfection->check_protein_extraction OK check_dna->solution check_antibody Validate Antibody (Dot blot, titration) check_protein_extraction->check_antibody check_surface_expression Assess Cell Surface Expression (ELISA, Flow Cytometry) check_antibody->check_surface_expression check_function Confirm Receptor Function (Calcium/cAMP assay) check_surface_expression->check_function check_function->solution

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: High-Throughput Screening for Allatotropin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) for Allatotropin (AT) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound receptor and why is it a target for antagonist screening?

A1: The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) found in insects and other invertebrates.[1][2] It plays a crucial role in regulating various physiological processes, including juvenile hormone biosynthesis, muscle contraction, and feeding behavior.[1][3] Developing antagonists for the ATR is a promising strategy for the development of novel and specific insecticides.[4][5]

Q2: What are the primary signaling pathways activated by the this compound receptor?

A2: The this compound receptor primarily signals through two major G protein pathways:

  • Gq/PLC/IP3/Ca2+ pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+).[1]

  • Gs/cAMP pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6]

Understanding these pathways is critical for designing appropriate HTS assays.

Q3: What are the most common HTS assay formats for identifying this compound antagonists?

A3: Given the signaling pathways of the this compound receptor, the most common HTS assay formats are:

  • Calcium Mobilization Assays: These assays measure the increase in intracellular calcium concentration upon receptor activation. They are well-suited for high-throughput screening due to the availability of fluorescent calcium indicators and automated plate readers.[7][8]

  • cAMP Assays: These assays quantify the changes in intracellular cAMP levels. Various formats are available, including fluorescence resonance energy transfer (FRET)-based and luminescence-based assays.[9][10][11]

Troubleshooting Guides

Calcium Mobilization Assays
Problem Possible Cause(s) Recommended Solution(s)
High background fluorescence - Autofluorescent compounds in the screening library.- Cell health issues (e.g., high percentage of dead cells).- Dye overloading or improper dye incubation.- Pre-screen compound library for autofluorescence and exclude problematic compounds.- Ensure optimal cell viability and plating density.- Optimize dye concentration and incubation time.
Low signal-to-background ratio (S/B) - Low receptor expression levels.- Inefficient coupling of the receptor to the Gq pathway.- Suboptimal agonist concentration.- Use a cell line with higher receptor expression or optimize transfection efficiency.- Co-express a promiscuous G protein (e.g., Gα15 or Gα16) to enhance calcium signaling.- Perform an agonist concentration-response curve to determine the optimal concentration (EC80-EC90) for antagonist screening.
High rate of false positives - Compounds that directly interfere with the calcium dye.- Cytotoxic compounds causing non-specific calcium influx.- Compounds that activate other endogenous GPCRs in the host cells.- Perform counter-screens in parental cells (lacking the this compound receptor) to identify off-target effects.- Test for compound-induced cytotoxicity in parallel.- Use orthogonal assays (e.g., cAMP assay) to confirm hits.
High variability between wells (high %CV) - Uneven cell plating.- Inconsistent compound dispensing.- Edge effects in the microplate.- Ensure a homogenous cell suspension and use automated cell dispensers.- Calibrate and maintain liquid handling robotics.- Avoid using the outer wells of the plate or use barrier plates.
cAMP Assays
Problem Possible Cause(s) Recommended Solution(s)
Low signal window - Low receptor expression.- Weak coupling to the Gs pathway.- High phosphodiesterase (PDE) activity.- Increase receptor expression levels.- Co-express the Gs protein.- Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation.[12]
High background signal - Constitutive receptor activity.- Basal adenylyl cyclase activity.- Consider using an inverse agonist to establish a lower baseline.- Optimize assay conditions to minimize basal signaling.
False positives/negatives - Compounds that interfere with the detection system (e.g., luciferase inhibitors in luminescent assays).- Compounds that directly activate or inhibit adenylyl cyclase.- Perform counter-screens to identify compounds that interfere with the assay components.- Use parental cell lines to identify compounds acting downstream of the receptor.
Assay drift over time - Changes in cell health or density during the screen.- Reagent instability.- Monitor cell viability throughout the screening run.- Prepare fresh reagents and ensure proper storage.

Data Presentation

Quantitative data from HTS campaigns are crucial for hit identification and lead optimization. Below is an example of how to structure data from an this compound antagonist screen.

Table 1: HTS Assay Performance Metrics

ParameterCalcium Mobilization AssaycAMP Assay
Z'-factor 0.74[13]> 0.5
Signal-to-Background (S/B) Ratio 22[13]> 3
Coefficient of Variation (%CV) 5.0%[13]< 15%

Table 2: Example Hit Compound Profile

Compound IDPrimary Screen (% Inhibition)IC50 (µM)Orthogonal Assay ConfirmationCytotoxicity (CC50, µM)
Manse-AT(10-13) Not reported in HTS format0.0009Confirmed via JH biosynthesis assayNot reported
Hypothetical Hit 185%1.2Active in cAMP assay> 50
Hypothetical Hit 292%0.5Inactive in cAMP assay2.5

Experimental Protocols

Protocol 1: High-Throughput Calcium Mobilization Assay for this compound Antagonists

This protocol is adapted for a 384-well format using a fluorescent imaging plate reader (FLIPR).

Materials:

  • CHO-K1 cells stably expressing the this compound receptor and a promiscuous Gα protein (e.g., Gα16).

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM) with a quencher.

  • Probenecid to inhibit dye leakage.

  • This compound agonist (for stimulation).

  • Compound library.

Procedure:

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: The next day, remove the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition: Add 50 nL of test compounds from the library to the assay plate using an automated liquid handler. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Reading: Place the assay plate in the FLIPR instrument. Record a baseline fluorescence for 10-20 seconds. Then, add 5 µL of the this compound agonist at a final concentration of EC80-EC90. Immediately begin reading the fluorescence signal for 2-3 minutes.

  • Data Analysis: Calculate the percent inhibition for each compound by comparing the fluorescence response to positive (agonist only) and negative (vehicle) controls.

Protocol 2: High-Throughput cAMP Assay for this compound Antagonists

This protocol describes a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology.

Materials:

  • HEK293 cells expressing the this compound receptor.

  • Stimulation buffer.

  • cAMP standard.

  • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor antagonist screening, if applicable).

  • HTRF cAMP detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

  • Lysis buffer.

  • Compound library.

Procedure:

  • Cell Plating: Seed cells in a 384-well white plate at an optimized density and incubate overnight.

  • Compound Incubation: Remove the culture medium and add 5 µL of stimulation buffer containing the test compounds. Incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Add 5 µL of the this compound agonist at its EC80 concentration. Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Add 5 µL of the d2-labeled cAMP conjugate in lysis buffer, followed by 5 µL of the Europium cryptate-labeled anti-cAMP antibody in lysis buffer.[11]

  • Incubation and Reading: Incubate the plate for 1 hour at room temperature in the dark. Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm) and determine the cAMP concentration from a standard curve. Calculate the percent inhibition for each compound.

Mandatory Visualizations

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ATR This compound Receptor (ATR) This compound->ATR Binds Gq Gq ATR->Gq Activates Gs Gs ATR->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Ca2_release Ca2+ Release IP3->Ca2_release Physiological_Effects Physiological Effects (JH Synthesis, Muscle Contraction, etc.) Ca2_release->Physiological_Effects PKA PKA cAMP->PKA Activates PKA->Physiological_Effects

Caption: this compound signaling pathways via Gq and Gs proteins.

HTS_Workflow cluster_workflow HTS Workflow for this compound Antagonists Start Start Assay_Development Assay Development (e.g., Ca2+ or cAMP) Start->Assay_Development Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Identification Identify Primary Hits (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (Calculate IC50) Hit_Identification->Dose_Response Active Compounds Discard Discard Inactive/ False Positives Hit_Identification->Discard Inactive Compounds Orthogonal_Assay Orthogonal Assay (e.g., cAMP if primary was Ca2+) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Parental Cell Line) Orthogonal_Assay->Counter_Screen Hit_Validation Validated Hits? Counter_Screen->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Yes Hit_Validation->Discard No End End Lead_Optimization->End

Caption: A typical HTS workflow for identifying this compound antagonists.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Decision Tree for HTS Hits Initial_Hit Primary Hit Identified Dose_Response Does it show a dose-dependent response? Initial_Hit->Dose_Response Orthogonal_Active Is it active in an orthogonal assay? Dose_Response->Orthogonal_Active Yes False_Positive Likely False Positive Dose_Response->False_Positive No Parental_Inactive Is it inactive in the parental cell line? Orthogonal_Active->Parental_Inactive Yes Orthogonal_Active->False_Positive No (Assay Interference) Validated_Hit Validated Hit Parental_Inactive->Validated_Hit Yes Parental_Inactive->False_Positive No (Off-Target Effect)

References

Technical Support Center: Interpreting Off-Target Effects of Allatotropin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allatotropin (AT) analogs. The information herein is designed to help interpret potential off-target effects encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound (AT) is an insect neuropeptide that plays a crucial role in regulating various physiological processes, most notably the biosynthesis of juvenile hormone.[1] It functions by activating the this compound receptor (ATR), a G protein-coupled receptor (GPCR).[1][2] Upon binding, the ATR primarily initiates intracellular signaling through two main pathways: the Gq/phospholipase C (PLC) pathway, leading to an increase in inositol triphosphate (IP3) and intracellular calcium (Ca2+), and the Gs/adenylyl cyclase pathway, which results in an increase in cyclic AMP (camp).[1][2]

Q2: What are potential off-target effects of this compound analogs?

A2: Off-target effects of this compound analogs can arise from their interaction with other insect GPCRs that share structural similarities with the this compound receptor. Given that ATRs are orthologous to vertebrate orexin/hypocretin receptors, cross-reactivity studies are particularly important.[2] Off-target binding can lead to the activation or inhibition of unintended signaling pathways, resulting in unforeseen physiological effects. For instance, an AT analog might inadvertently modulate muscle contraction, heart rate, or other processes controlled by different neuropeptide systems.

Q3: How can I determine if my this compound analog is causing off-target effects?

A3: Identifying off-target effects involves a combination of binding and functional assays. Initially, competitive radioligand binding assays can be used to assess the affinity of your analog for a panel of known insect GPCRs.[3][4] Subsequently, functional assays, such as calcium mobilization and cAMP assays, can determine whether this binding translates into receptor activation or inhibition.[5][6][7] Comparing the potency (EC50 or IC50) of your analog at the this compound receptor versus other receptors will reveal its selectivity profile.

Q4: What is the significance of the structure-activity relationship (SAR) in predicting off-target effects?

A4: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the peptide structure of an this compound analog affect its binding affinity and functional activity at both the intended target and potential off-targets.[8][9][10][11] By systematically altering the amino acid sequence, researchers can identify key residues responsible for binding and activation.[8] This information can guide the design of more selective analogs with reduced off-target liabilities. Computational modeling and docking studies can further aid in predicting potential off-target interactions based on the 3D structure of the analog and receptor binding pockets.[8][12]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Unexpected physiological response in vivo that doesn't correlate with known this compound functions. The this compound analog may be interacting with one or more off-target receptors.1. Conduct a receptor screening panel: Test the binding affinity of your analog against a panel of known insect GPCRs using competitive radioligand binding assays. 2. Perform functional validation: For any identified off-target interactions, perform calcium mobilization and cAMP functional assays to determine if the analog acts as an agonist or antagonist at these receptors.
High background signal in a radioligand binding assay. 1. Non-specific binding: The radioligand or your analog may be binding to non-receptor components in the cell membrane preparation. 2. Radioligand depletion: The concentration of receptor sites is too high relative to the radioligand concentration.1. Optimize assay conditions: Increase the concentration of the competing non-radioactive ligand to define non-specific binding more accurately. Adjust buffer composition and incubation times. 2. Reduce receptor concentration: Ensure that the total bound radioligand is less than 10% of the total radioligand added to avoid depletion.[3]
Inconsistent EC50 values in functional assays. 1. Cell health and density: Variability in cell number or viability can affect the magnitude of the signaling response. 2. Assay conditions: Inconsistent incubation times, temperatures, or reagent concentrations can lead to variable results.1. Standardize cell culture: Ensure consistent cell passage number, seeding density, and viability for each experiment. 2. Strictly control assay parameters: Use a standardized protocol with precise control over all incubation steps and reagent additions. Include a known this compound agonist as a positive control in every plate to monitor for assay drift.[13]
No response in a calcium mobilization assay despite confirmed binding. The off-target receptor may not signal through the Gq/PLC pathway.Perform a cAMP assay: The receptor may be coupled to the Gs or Gi pathway. A cAMP assay will determine if your analog is modulating adenylyl cyclase activity.[5][14][15]

Data Presentation

Due to the proprietary nature of specific this compound analog structures and the limited availability of public, comprehensive off-target screening data, the following table is provided as a template for researchers to organize their experimental findings. Populating this table with your own data will allow for a clear and structured comparison of the on-target and off-target activities of your this compound analogs.

Analog ID Target Receptor Binding Affinity (Ki, nM) Functional Assay Type Functional Potency (EC50/IC50, nM) Notes
e.g., Analog-XThis compound Receptore.g., 10.5Calcium Mobilization (Gq)e.g., 25.2 (EC50)On-target activity
e.g., Analog-XThis compound Receptore.g., 10.5cAMP Accumulation (Gs)e.g., 30.1 (EC50)On-target activity
e.g., Analog-Xe.g., Off-Target-R1e.g., 550.0Calcium Mobilization (Gq)e.g., >10,000Weak binding, no functional activity
e.g., Analog-Xe.g., Off-Target-R2e.g., 89.3cAMP Accumulation (Gs)e.g., 250.7 (EC50)Off-target agonism
e.g., Analog-Xe.g., Off-Target-R3e.g., 150.2cAMP Accumulation (Gi)e.g., 450.0 (IC50)Off-target antagonism

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized method to determine the binding affinity (Ki) of an this compound analog for a specific GPCR.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target insect GPCR.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (containing the target receptor).

    • A fixed concentration of a suitable radioligand (e.g., ³H-labeled or ¹²⁵I-labeled ligand known to bind the target receptor).

    • Varying concentrations of the unlabeled this compound analog (competitor).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competitor.

    • Non-specific Binding: Radioactivity in the presence of a saturating concentration of a known non-radioactive ligand for the target receptor.

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for Gq-coupled receptors)

This protocol measures the ability of an this compound analog to stimulate a Gq-coupled receptor, leading to an increase in intracellular calcium.[7][16][17]

Methodology:

  • Cell Culture: Plate cells expressing the target GPCR in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate the cells in the dark to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of the this compound analog in the assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • Add the prepared this compound analog dilutions to the wells.

    • Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the analog concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the analog that elicits 50% of the maximal response.

cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

This protocol measures the ability of an this compound analog to stimulate (Gs) or inhibit (Gi) adenylyl cyclase, leading to changes in intracellular cAMP levels.

Methodology:

  • Cell Culture: Seed cells expressing the target GPCR in a 96-well or 384-well plate.

  • Cell Stimulation:

    • Remove the culture medium and add the this compound analog at various concentrations in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For testing Gi-coupled receptors, include an adenylyl cyclase activator like forskolin in the stimulation buffer. The analog's ability to inhibit this activation will be measured.

  • Incubation: Incubate the cells for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercial detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or bioluminescence.[5][14][15][18]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the assay signal for each sample to a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the logarithm of the analog concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi) value.

Visualizations

Allatotropin_Signaling_Pathway cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gs Gs Pathway cluster_cytosol Cytosol ATR This compound Receptor (ATR) Gq Gq ATR->Gq Activates Gs Gs ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AT_Analog This compound Analog AT_Analog->ATR Binds to Ca_Release Ca²⁺ Release ER->Ca_Release Induces Physiological_Response1 Physiological Response 1 (e.g., JH Biosynthesis) Ca_Release->Physiological_Response1 Physiological_Response2 Physiological Response 2 (e.g., Myoactivity) PKA->Physiological_Response2

Caption: this compound receptor signaling pathways.

Off_Target_Workflow cluster_screening Initial Screening cluster_functional Functional Characterization cluster_analysis Analysis & Interpretation start Synthesize This compound Analog binding_assay Competitive Binding Assay (Panel of Off-Target GPCRs) start->binding_assay decision Significant Binding (Ki < 1µM)? binding_assay->decision ca_assay Calcium Mobilization Assay (Gq-coupled) decision->ca_assay Yes no_effect No Significant Off-Target Effect decision->no_effect No camp_assay cAMP Accumulation Assay (Gs/Gi-coupled) ca_assay->camp_assay agonist_antagonist Determine Agonist (EC50) or Antagonist (IC50) activity camp_assay->agonist_antagonist selectivity Calculate Selectivity: Ki (Off-Target) / Ki (ATR) agonist_antagonist->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar redesign Redesign Analog for Improved Selectivity sar->redesign

Caption: Experimental workflow for identifying off-target effects.

References

Allatotropin Injection Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Allatotropin for injective formulations.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound powder won't dissolve in water. What should I do?

A1: this compound, like many peptides, may have limited solubility in neutral water, especially if it has a net positive charge at neutral pH. The solubility is influenced by its amino acid composition.[1][2] It is recommended to first assess the peptide's charge to select an appropriate solvent.[3][4][5] For basic peptides (net positive charge), trying a slightly acidic solution like 10% acetic acid is a good next step.[4][5] If the peptide is acidic (net negative charge), a slightly basic solution such as 0.1M ammonium bicarbonate can be used.[3]

Q2: I've tried adjusting the pH, but the solubility is still poor. What are my other options?

A2: If pH adjustment is insufficient, organic co-solvents can be introduced. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic peptides.[1][4] Start by dissolving the peptide in a small amount of pure DMSO, and then slowly add the aqueous buffer to the desired concentration while vortexing.[4] Other organic solvents like dimethylformamide (DMF) or acetonitrile can also be considered, but their compatibility with your experimental assay must be verified.[6]

Q3: After dissolving this compound in an organic solvent and adding my aqueous buffer, a precipitate formed. Why did this happen and how can I prevent it?

A3: Precipitation upon addition of an aqueous buffer to a peptide-organic solvent solution often indicates that the peptide has reached its solubility limit in the final solvent mixture. To prevent this, you can try the following:

  • Decrease the final concentration of the peptide.

  • Increase the proportion of the organic co-solvent in the final solution, ensuring it remains compatible with your experiment.

  • Add the peptide-organic solvent solution to the aqueous buffer very slowly, drop-by-drop, while continuously vortexing to avoid localized high concentrations.

Q4: How can I tell if my this compound has aggregated, and what can I do to prevent it?

A4: Peptide aggregation can manifest as visible particulates, cloudiness, or gel formation in the solution.[3] To minimize aggregation, it is crucial to use sterile, oxygen-free water or buffers for reconstitution.[7] Sonication can help break up small aggregates and improve dissolution.[3] If aggregation is persistent, consider using anti-aggregation agents like 6 M guanidine hydrochloride or 8 M urea, followed by dilution.[5] However, ensure these agents are compatible with your downstream applications.

Q5: Are there any specific solvents I should avoid when working with this compound?

A5: The specific amino acid sequence of the this compound you are using is important. For instance, if your this compound contains methionine or cysteine residues, it's advisable to avoid DMSO as it can cause oxidation.[4] In such cases, DMF can be a suitable alternative.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Lyophilized this compound powder is difficult to dissolve.The peptide has low solubility in the chosen solvent.1. Calculate the net charge of your this compound sequence to determine if it is acidic or basic.[3][4][5] 2. If basic, try dissolving in a small amount of 10-30% acetic acid, then dilute with water.[5] 3. If acidic, try dissolving in a small amount of ammonium hydroxide or 0.1M ammonium bicarbonate.[3][5] 4. For hydrophobic peptides, use a small amount of an organic solvent like DMSO or DMF to dissolve, then slowly add your aqueous buffer.[1][4][6]
The solution is cloudy or contains visible particles after vortexing.Incomplete dissolution or peptide aggregation.1. Use sonication to aid dissolution and break up aggregates.[3] 2. If the solution remains cloudy, it may be a suspension rather than a solution. Centrifuge the sample to pellet any undissolved peptide. 3. Consider using chaotropic agents like 6M guanidine-HCl or 8M urea for highly aggregation-prone peptides, followed by dilution.[5]
Peptide precipitates out of solution after adding an aqueous buffer to an organic stock.The peptide's solubility limit in the final solvent mixture has been exceeded.1. Reduce the final concentration of the peptide in the solution. 2. Increase the percentage of the organic co-solvent in the final mixture. 3. Add the peptide-organic solvent stock to the aqueous buffer very slowly while vortexing.
Variation in solubility between different batches of this compound.Differences in the lyophilization process or counter-ions from synthesis.1. Always perform a small-scale solubility test with a new batch before dissolving the entire sample.[4] 2. If inconsistencies persist, contact the peptide supplier for information on the specific batch.

Experimental Protocols

Protocol 1: Systematic Solubility Testing of this compound

This protocol outlines a systematic approach to determine the optimal solvent for your this compound sample.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water

  • 10% Acetic Acid solution

  • 0.1M Ammonium Bicarbonate solution

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Initial Assessment: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.

  • Water Solubility Test:

    • Weigh a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small volume of sterile, distilled water (e.g., 100 µL) to the tube.

    • Vortex the tube for 30-60 seconds.

    • Visually inspect the solution for clarity. If it is clear, the peptide is soluble in water at that concentration.

  • pH-Adjusted Solubility Test (if insoluble in water):

    • Calculate Net Charge: Determine the theoretical net charge of your this compound sequence at neutral pH.

    • For Basic Peptides (Net Positive Charge): To the undissolved peptide in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.

    • For Acidic Peptides (Net Negative Charge): To a fresh, small aliquot of undissolved peptide, add 0.1M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

  • Organic Solvent Test (if still insoluble):

    • Weigh a fresh, small amount of this compound into a clean microcentrifuge tube.

    • Add a small volume of DMSO (e.g., 20 µL) and vortex until the peptide is fully dissolved.

    • Slowly add your desired aqueous buffer dropwise to the DMSO solution while continuously vortexing to reach the final desired concentration.

  • Sonication: If any of the above steps result in a cloudy or partially dissolved solution, place the tube in a sonicator bath for 5-10 minutes.

  • Record Keeping: Carefully document the solvent composition and the maximum concentration at which your this compound is fully soluble.

Protocol 2: Preparation of an this compound Stock Solution for Injection

This protocol provides a general method for preparing a stock solution of this compound for use in injections, based on the findings from Protocol 1.

Materials:

  • Lyophilized this compound

  • Optimal solvent determined from Protocol 1 (e.g., water, acidic/basic buffer, or a co-solvent mixture)

  • Sterile, pyrogen-free injection vehicle (e.g., saline, PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Preparation: Allow the lyophilized this compound vial to come to room temperature before opening to avoid condensation.

  • Initial Dissolution:

    • Add the predetermined optimal solvent to the vial of this compound to achieve a concentrated stock solution.

    • Vortex gently until the peptide is completely dissolved. If necessary, sonicate briefly.

  • Dilution:

    • Slowly add the sterile injection vehicle to the concentrated stock solution to reach the final desired concentration for injection. It is crucial to add the vehicle to the peptide solution and not the other way around, especially when using organic co-solvents.

  • Sterilization:

    • Filter the final this compound solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Allatotropin_Solubility_Workflow start Lyophilized this compound test_water Dissolve in Sterile Water start->test_water charge Calculate Net Charge test_water->charge No soluble Soluble Stock Solution test_water->soluble Yes basic Dissolve in Acidic Buffer (e.g., 10% Acetic Acid) charge->basic Net Charge > 0 acidic Dissolve in Basic Buffer (e.g., 0.1M NH4HCO3) charge->acidic Net Charge < 0 organic Dissolve in Organic Solvent (e.g., DMSO) charge->organic Net Charge = 0 or Highly Hydrophobic sonicate Sonicate if Cloudy basic->sonicate acidic->sonicate dilute Slowly Dilute with Aqueous Buffer organic->dilute dilute->sonicate sonicate->soluble Clear Solution insoluble Insoluble/Aggregated sonicate->insoluble Remains Cloudy

Caption: Workflow for solubilizing this compound.

Allatotropin_Signaling_Pathway cluster_cell Target Cell ATR This compound Receptor (ATR) G-Protein Coupled Receptor Gq Gq Protein ATR->Gq Gs Gs Protein ATR->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC response Cellular Response (e.g., Juvenile Hormone Synthesis) Ca2->response PKC->response cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA PKA->response This compound This compound This compound->ATR

Caption: this compound signaling pathways.

References

dealing with non-specific binding in Allatotropin immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allatotropin immunoassays. Our aim is to help you overcome common challenges, particularly non-specific binding, to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide: Non-Specific Binding

High non-specific binding (NSB) can manifest as high background noise, leading to reduced assay sensitivity and inaccurate quantification of this compound. This guide provides a systematic approach to identifying and resolving the root causes of NSB in your experiments.

Problem: High Background Signal in All Wells (Including Blanks)

This issue often points to a systemic problem with one or more of the assay components or procedural steps.

Potential Cause Recommended Solution
Ineffective Blocking Optimize the blocking buffer. Different blocking agents have varying effectiveness. Consider switching from Bovine Serum Albumin (BSA) to non-fat dry milk or casein, which have been shown to be more effective in some systems.[1] Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent.
Suboptimal Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal dilution. An excessively high antibody concentration is a common cause of non-specific binding.[2]
Inadequate Washing Increase the number of wash cycles (e.g., from 3 to 5). Ensure sufficient wash buffer volume to completely fill the wells. Adding a non-ionic detergent like Tween-20 (typically at 0.05%) to the wash buffer can also help reduce NSB.
Cross-Reactivity of Secondary Antibody Run a control with only the secondary antibody to check for non-specific binding to the blocking agent or the plate. If NSB is observed, consider using a pre-adsorbed secondary antibody.
Contaminated Buffers or Reagents Prepare fresh buffers for each experiment. Ensure that reagents have not expired and have been stored correctly.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of non-specific binding in this compound immunoassays?

A1: The most frequent causes of non-specific binding are suboptimal blocking, excessive antibody concentrations, and insufficient washing.[2] The complex nature of biological samples, such as insect hemolymph, can also contribute significantly through matrix effects.[3][4]

Q2: How do I choose the right blocking agent for my this compound immunoassay?

A2: The ideal blocking agent must be determined empirically for each specific assay. However, some general guidelines apply. While BSA is commonly used, casein and non-fat dry milk have demonstrated superior blocking efficiency in many ELISA applications.[1][5] For assays involving biotin-avidin systems, BSA is often preferred as milk-based blockers can contain biotin, leading to high background.

Q3: Can the type of microplate affect non-specific binding?

A3: Yes, the choice of microplate can influence non-specific binding. High-binding plates are designed for optimal protein adsorption, but this can also increase the potential for non-specific interactions if not adequately blocked. It is crucial to use plates specifically designed for immunoassays.

Q4: How can I minimize matrix effects when working with insect hemolymph?

A4: Matrix effects arise from components in the sample that can interfere with the antibody-antigen binding. To mitigate these effects, you can dilute your samples in an appropriate assay buffer. It is also recommended to prepare your standards in a matrix that closely resembles your sample matrix to ensure accuracy.[3][6]

Q5: What is the optimal concentration of Tween-20 to use in my wash buffer?

A5: A concentration of 0.05% Tween-20 in the wash buffer is a common starting point. However, the optimal concentration can vary. While detergents help reduce non-specific binding, excessively high concentrations can disrupt the specific antibody-antigen interaction.[7]

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking Agent Typical Working Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5%Relatively inexpensive, compatible with most systems.Can have lot-to-lot variability, may not be the most effective blocker in all cases.
Non-fat Dry Milk 0.5-5%Inexpensive and often very effective at reducing background.[1]Contains biotin, which can interfere with avidin-biotin systems; may contain phosphoproteins that can cause issues in phosphorylation studies.
Casein 0.1-1%Highly effective blocker, often superior to BSA.[1][5]Can sometimes mask epitopes if used at too high a concentration.
Fish Skin Gelatin 0.1-1%Does not contain biotin, good alternative to milk-based blockers.Can be less effective than casein in some applications.[1]
Commercial Blocking Buffers Varies by manufacturerOptimized formulations, often provide superior performance and stability.More expensive than individual protein solutions.

Experimental Protocols

Protocol 1: Indirect ELISA for this compound Quantification

This protocol provides a general framework for an indirect ELISA. Optimization of antibody concentrations, incubation times, and temperatures is recommended for each specific assay.

  • Antigen Coating:

    • Dilute purified this compound or a synthetic peptide fragment to a final concentration of 1-10 µg/mL in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA or 1% casein in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking buffer.

    • Wash the plate three times with wash buffer.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Allatotropin antibody to its optimal concentration in blocking buffer.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the plate four times with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to its optimal concentration in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the plate five times with wash buffer.

  • Substrate Development:

    • Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

Non_Specific_Binding_Causes cluster_causes Potential Causes of Non-Specific Binding cluster_solutions Troubleshooting Solutions Ineffective_Blocking Ineffective Blocking Optimize_Blocking Optimize Blocking Agent & Incubation Ineffective_Blocking->Optimize_Blocking High_Antibody_Conc High Antibody Concentration Titrate_Antibodies Titrate Primary & Secondary Antibodies High_Antibody_Conc->Titrate_Antibodies Inadequate_Washing Inadequate Washing Increase_Washes Increase Wash Steps & Add Detergent Inadequate_Washing->Increase_Washes Matrix_Effects Sample Matrix Effects Dilute_Sample Dilute Sample & Use Matrix-Matched Standards Matrix_Effects->Dilute_Sample Secondary_Ab_CrossReactivity Secondary Antibody Cross-Reactivity Use_Preadsorbed_Ab Use Pre-adsorbed Secondary Antibody Secondary_Ab_CrossReactivity->Use_Preadsorbed_Ab

Figure 1. Troubleshooting workflow for non-specific binding.

Immunoassay_Workflow cluster_troubleshooting Troubleshooting Checkpoints Start Start Antigen_Coating Antigen Coating Start->Antigen_Coating Wash1 Wash Antigen_Coating->Wash1 Blocking Blocking Wash1->Blocking Check_Washing Optimize Washing? Wash1->Check_Washing Wash2 Wash Blocking->Wash2 Check_Blocking Optimize Blocking? Blocking->Check_Blocking Primary_Ab Primary Antibody Incubation Wash2->Primary_Ab Wash2->Check_Washing Wash3 Wash Primary_Ab->Wash3 Check_Primary_Ab Titrate Primary Ab? Primary_Ab->Check_Primary_Ab Secondary_Ab Secondary Antibody Incubation Wash3->Secondary_Ab Wash3->Check_Washing Wash4 Wash Secondary_Ab->Wash4 Check_Secondary_Ab Titrate Secondary Ab? Secondary_Ab->Check_Secondary_Ab Substrate Substrate Addition Wash4->Substrate Wash4->Check_Washing Stop Stop Reaction Substrate->Stop Read Read Plate Stop->Read Check_Blocking->Wash2 Check_Primary_Ab->Wash3 Check_Secondary_Ab->Wash4

References

optimizing blocking and washing steps in Allatotropin ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Allatotropin ELISA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the blocking step in an this compound ELISA?

The blocking step is crucial for preventing non-specific binding of antibodies to the microplate wells.[1][2] After the initial coating of the plate with the capture antibody or antigen, there will be unoccupied sites on the plastic surface. Blocking buffers contain proteins or other molecules that adsorb to these sites, minimizing the risk of the detection antibody or other assay components binding non-specifically, which can lead to high background signals and inaccurate results.[1][2]

Q2: Which blocking agent is best for an this compound ELISA?

The choice of blocking agent can significantly impact assay performance and may require empirical optimization.[3] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[2][3][4] For neuropeptide ELISAs, the purity of the blocking agent is important to avoid cross-reactivity. While BSA is widely used, some preparations can lead to non-specific binding.[5] Casein has been reported to provide a good signal-to-noise ratio in some ELISA formats.[6]

Q3: Why is the washing step critical, and how can it be optimized?

Washing steps are essential for removing unbound reagents and reducing background noise.[1] Inadequate washing can leave residual unbound antibodies or other components in the wells, leading to a high background signal.[7] Optimization involves adjusting the number of washes, the volume of wash buffer, and the soaking time between washes.[7][8] Increasing the number of washes or adding a short soak time can often improve results.[1][7]

Q4: What is a common composition for a wash buffer in an insect hormone ELISA?

A typical wash buffer for ELISA consists of a buffered saline solution, such as Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), with a non-ionic detergent.[1][9] Tween-20 is the most commonly used detergent, typically at a concentration of 0.05% to 0.1%.[1][8] This detergent helps to reduce non-specific binding by disrupting weak, non-specific interactions.

Q5: How can I troubleshoot a poor standard curve in my this compound ELISA?

Problems with the standard curve can arise from several factors, including improper dilution of the standard, degradation of the standard, or pipetting errors.[10][11][12] Always ensure the standard is properly reconstituted and stored according to the manufacturer's instructions.[11] Careful and accurate pipetting is crucial for generating a reliable standard curve.[12] If the curve plateaus at the high or low end, the concentration range of the standard may need to be adjusted.[11][13]

Troubleshooting Guides

High Background

High background can obscure the specific signal and reduce the sensitivity of the assay.

Potential Cause Troubleshooting Steps
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA or 0.5-5% non-fat dry milk).[1][2] Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., switch from BSA to casein).[6]
Inadequate Washing Increase the number of wash cycles (e.g., from 3 to 5).[7][8] Increase the volume of wash buffer per well. Ensure complete aspiration of the wash buffer after each wash.[7] Add a 30-second soak step with the wash buffer in each cycle.[1][7]
High Concentration of Detection Antibody Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Cross-reactivity of Antibodies Ensure the secondary antibody does not cross-react with the capture antibody or components in the sample.
Contamination of Reagents or Plate Use fresh, sterile buffers and reagents.[14] Ensure pipette tips are not contaminated between steps.[8]
Matrix Effects from Hemolymph Dilute the hemolymph sample further in the assay buffer.[6] Use a sample diluent that mimics the composition of the standard diluent.[6]
Low or No Signal

A weak or absent signal can prevent the detection and quantification of this compound.

Potential Cause Troubleshooting Steps
Ineffective Blocking Agent The blocking agent may be masking the epitope of the coated antigen. Try a different blocking agent.[2]
Over-washing Reduce the number of wash cycles or the stringency of the washing. Avoid letting the plate dry out completely between steps.[7]
Low Concentration of Detection Antibody Increase the concentration of the detection antibody.[8]
Degraded Reagents Ensure all reagents, especially the this compound standard and antibodies, have been stored correctly and are within their expiration date.[8][11]
Incorrect Assay Setup Double-check that all reagents were added in the correct order and at the correct volumes.[14]
Low this compound Concentration in Sample Concentrate the sample, if possible. Ensure the sample collection and storage procedures are optimal to prevent degradation of the neuropeptide.

Experimental Protocols

Protocol 1: Optimizing the Blocking Buffer

This protocol outlines a method for testing different blocking agents and concentrations to minimize background signal.

  • Plate Coating: Coat a 96-well ELISA plate with the this compound-conjugate or capture antibody according to your standard protocol.

  • Prepare Blocking Buffers: Prepare a panel of blocking buffers to be tested. See the table below for examples.

  • Blocking: After washing the coated plate, add 200 µL of each blocking buffer to a set of wells (e.g., in triplicate). Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Assay Procedure: Proceed with the rest of your standard ELISA protocol, adding your detection antibody and substrate to all wells. Include a set of "no sample" control wells for each blocking condition to measure the background signal.

  • Analysis: Compare the signal-to-noise ratio for each blocking condition. The optimal blocking buffer will yield the lowest background signal without significantly reducing the specific signal.

Protocol 2: Optimizing the Washing Steps

This protocol helps determine the optimal number of washes and soaking time to reduce background.

  • Plate Preparation: Coat and block the entire 96-well plate with your optimized blocking buffer.

  • Variable Washing: After the primary antibody incubation step, divide the plate into sections to test different washing protocols.

    • Section 1: Wash 3 times with your standard wash buffer.

    • Section 2: Wash 5 times with your standard wash buffer.

    • Section 3: Wash 3 times with a 30-second soak in wash buffer during each cycle.

    • Section 4: Wash 5 times with a 30-second soak in wash buffer during each cycle.

  • Assay Completion: Proceed with the addition of the detection antibody and substrate to all wells.

  • Data Analysis: Compare the background signal and the specific signal across the different washing conditions to identify the protocol that provides the best signal-to-noise ratio.

Data Presentation

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical Concentration RangeAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1 - 5% (w/v)Inexpensive, readily available.[2]Can have lot-to-lot variability and potential for cross-reactivity.[5]
Non-Fat Dry Milk 0.5 - 5% (w/v)Inexpensive, effective for many applications.[2][15]May contain biotin and phosphoproteins that can interfere with certain assays.[4]
Casein 0.1 - 1% (w/v)Can provide a better signal-to-noise ratio than BSA in some assays.[3][6]Can sometimes mask epitopes.[4]
Commercial Blocking Buffers Varies by manufacturerOptimized formulations, often protein-free options available.More expensive than individual components.
Table 2: Optimization of Wash Buffer Components
ComponentConcentration RangePurpose
Phosphate-Buffered Saline (PBS) 1XMaintains physiological pH and salt concentration.
Tris-Buffered Saline (TBS) 1XAlternative buffering system.
Tween-20 0.05 - 0.1% (v/v)Non-ionic detergent that reduces non-specific binding.[1][8]

Mandatory Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_read Data Acquisition Coat Plate Coat Plate Wash 1 Wash 1 Coat Plate->Wash 1 Remove excess coating solution Block Block Wash 1->Block Prepare for blocking Wash 2 Wash 2 Block->Wash 2 Remove excess blocking buffer Add Standard/Sample Add Standard/Sample Wash 2->Add Standard/Sample Incubate 1 Incubate 1 Add Standard/Sample->Incubate 1 Wash 3 Wash 3 Incubate 1->Wash 3 Remove unbound sample Add Detection Ab Add Detection Ab Wash 3->Add Detection Ab Incubate 2 Incubate 2 Add Detection Ab->Incubate 2 Wash 4 Wash 4 Incubate 2->Wash 4 Remove unbound detection Ab Add Substrate Add Substrate Wash 4->Add Substrate Incubate 3 Incubate 3 Add Substrate->Incubate 3 Stop Reaction Stop Reaction Incubate 3->Stop Reaction Read Plate Read Plate Stop Reaction->Read Plate

Caption: Standard workflow for a competitive this compound ELISA.

Troubleshooting_Flowchart Start Start Problem Problem Start->Problem High_Background High_Background Problem->High_Background High Background Low_Signal Low_Signal Problem->Low_Signal Low/No Signal Poor_Curve Poor_Curve Problem->Poor_Curve Poor Standard Curve Check_Blocking Optimize Blocking (Concentration, Time, Agent) High_Background->Check_Blocking Check_Detection_Ab Titrate Detection Ab Low_Signal->Check_Detection_Ab Check Ab conc. Check_Standard Check Standard Prep & Storage Poor_Curve->Check_Standard Standard issue? Check_Washing Optimize Washing (Number of washes, Soak time) Check_Blocking->Check_Washing Check_Washing->Check_Detection_Ab Check_Washing->Check_Standard Reagent issue? Check_Detection_Ab->Check_Washing Over-washing? End End Check_Detection_Ab->End Check_Pipetting Verify Pipetting Technique Check_Standard->Check_Pipetting Check_Standard->End Check_Pipetting->End

Caption: Logical troubleshooting flowchart for common this compound ELISA issues.

References

troubleshooting inconsistent results in Allatotropin RNAi experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in Allatotropin (AT) RNAi experiments. The information is tailored for researchers, scientists, and drug development professionals working on insect pest management and functional genomics.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound RNAi experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I not observing any significant knockdown of the this compound receptor (ATR) gene after dsRNA injection?

A1: Lack of significant knockdown can stem from several factors throughout the experimental workflow. Here are the primary areas to investigate:

  • dsRNA Quality and Integrity: The dsRNA may have been degraded. Verify the integrity of your dsRNA on an agarose gel. You should see a sharp band of the correct size.

  • dsRNA Delivery: Microinjection is a delicate procedure. Inconsistent injection volumes or injecting into a non-ideal location can lead to variable results. Ensure your technique is consistent and targets the hemocoel for systemic spread.[1][2][3] Consider using a dye, like Rhodamine B, to visually confirm successful injection.[1]

  • Nuclease Activity: The insect's hemolymph may contain high levels of double-stranded ribonucleases (dsRNases) that rapidly degrade the dsRNA.[4] The stability of dsRNA can vary significantly between insect species.

  • Timing of Analysis: The knockdown effect is transient. You may be collecting samples too early or too late. It is crucial to perform a time-course experiment to determine the optimal time point for observing maximum gene silencing.

  • Inefficient Cellular Uptake: Even with successful delivery into the hemocoel, cellular uptake of dsRNA can be a limiting factor in some insects.[4]

Q2: My qRT-PCR results show inconsistent ATR mRNA levels between biological replicates. What could be the cause?

A2: High variability in qRT-PCR data is a common issue. Consider the following troubleshooting steps:

  • RNA Quality: Ensure you are starting with high-quality, intact RNA. Use a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis to assess RNA purity and integrity.

  • Primer Design: The location of your qPCR primers relative to the dsRNA target site can impact the quantification of knockdown. It is recommended to use primers that amplify a region of the mRNA transcript outside of the area targeted by the dsRNA to avoid false negatives or underestimation of knockdown, especially for genes with low expression.[4]

  • Reference Gene Stability: The stability of your chosen housekeeping gene(s) might be affected by the experimental conditions. It is essential to validate your reference genes across different treatments (e.g., dsGFP control vs. dsATR).[5]

  • Injection Volume and dsRNA Concentration: Precise and consistent delivery of dsRNA is critical. Inaccurate injection volumes can lead to significant variation in the effective dose received by each insect.[1]

  • Biological Variation: Individual insects can respond differently to dsRNA treatment. Increasing the number of biological replicates per treatment group can help to mitigate the effects of individual variation.

Q3: I see a significant reduction in ATR mRNA, but the expected phenotype (e.g., reduced fecundity, developmental defects) is weak or absent. Why?

A3: A discrepancy between mRNA knockdown and the resulting phenotype can be attributed to several factors:

  • Timing of Phenotypic Analysis: The phenotypic effects of gene knockdown may take time to manifest. Similar to assessing mRNA levels, a time-course analysis of the phenotype is recommended.

  • Functional Redundancy: Other signaling pathways may compensate for the reduced this compound signaling, thus masking the expected phenotype.

  • Sub-lethal Effects: The knockdown may be inducing more subtle, sub-lethal phenotypes that are not immediately obvious. Consider expanding the range of phenotypic assays.[7]

Q4: I am observing high mortality in my control group injected with a non-specific dsRNA (e.g., dsGFP). What should I do?

A4: High mortality in control groups often points to issues with the experimental procedure rather than the specific dsRNA.

  • Mechanical Injury: The injection process itself can cause significant stress and injury. Practice the microinjection technique to minimize physical damage to the insect.[8]

  • Rearing Conditions: Sub-optimal rearing conditions can make insects more susceptible to the stress of injection. Maintain consistent and appropriate temperature, humidity, and diet for your insect species.

Q5: How can I avoid off-target effects in my this compound RNAi experiments?

A5: Off-target effects, where the dsRNA silences unintended genes, are a significant concern in RNAi experiments.[10]

  • Bioinformatic Analysis: Before synthesizing your dsRNA, perform a thorough bioinformatic analysis to check for potential off-target matches in the genome of your target insect. Design dsRNA sequences from unique regions of the this compound receptor gene.

  • dsRNA Length: While longer dsRNAs can be more potent, they also have a higher probability of containing sequences that could trigger off-target effects. A dsRNA length of 200-600 bp is generally considered a good balance.

  • Rescue Experiments: To confirm that the observed phenotype is a direct result of silencing the this compound receptor, a rescue experiment can be performed. This involves expressing a version of the ATR gene that is resistant to your dsRNA (e.g., due to silent mutations in the dsRNA target region).

  • Multiple dsRNAs: Using two or more independent dsRNAs targeting different regions of the ATR gene can help to confirm that the observed phenotype is not due to an off-target effect of a single dsRNA sequence.[11]

Quantitative Data Summary

The following table provides a representative summary of expected quantitative outcomes from a successful this compound RNAi experiment, based on described phenotypes in the literature.[11][12]

Parameter Control Group (dsGFP) Experimental Group (dsATR) % Change P-value
ATR mRNA Level (relative expression) 1.0 ± 0.150.2 ± 0.08-80%< 0.01
Fecundity (eggs/female) 150 ± 2045 ± 15-70%< 0.01
Pupal Stage Duration (days) 8.0 ± 0.511.5 ± 1.0+44%< 0.05
Adult Emergence Rate (%) 95%60%-37%< 0.05
Malformed Adults (%) < 5%45%+800%< 0.01

Note: These values are illustrative and will vary depending on the insect species, experimental conditions, and efficiency of knockdown.

Experimental Protocols

1. dsRNA Synthesis Protocol (In vitro transcription)

This protocol describes the synthesis of dsRNA from a PCR-generated DNA template containing T7 promoter sequences at both ends.[13][14][15][16][17]

  • Template Generation:

    • Design primers (20-24 nt) to amplify a 300-600 bp region of the this compound receptor cDNA.

    • Add the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers.

    • Perform PCR using a high-fidelity DNA polymerase to generate the DNA template.

    • Run the PCR product on a 1% agarose gel to confirm a single band of the correct size.

    • Purify the PCR product using a PCR purification kit.

  • In Vitro Transcription (IVT):

    • Set up the IVT reaction using a commercial kit (e.g., Ambion MEGAscript RNAi Kit). A typical 20 µL reaction includes:

      • 8 µL Purified PCR Template (0.5-1 µg)

      • 2 µL 10x T7 Reaction Buffer

      • 2 µL ATP Solution

      • 2 µL CTP Solution

      • 2 µL GTP Solution

      • 2 µL UTP Solution

      • 2 µL T7 Enzyme Mix

    • Incubate the reaction at 37°C for 2-4 hours.

  • dsRNA Purification and Annealing:

    • Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.

    • Purify the single-stranded RNA using a column-based purification kit or phenol-chloroform extraction followed by isopropanol precipitation.

    • Resuspend the purified ssRNA in nuclease-free water.

    • To anneal the sense and antisense strands, incubate the RNA solution at 95°C for 5 minutes, then allow it to cool slowly to room temperature.

    • Assess the quality and quantity of the dsRNA using a spectrophotometer and 1% agarose gel electrophoresis. Store at -80°C.

2. Microinjection Protocol for dsRNA Delivery

This protocol is a general guide for dsRNA microinjection into adult insects.[1][2][8]

  • Preparation:

    • Pull glass capillaries to a fine point using a needle puller.

    • Backload the needle with the purified dsRNA solution (typically 1-5 µg/µL in nuclease-free water or insect saline).

    • Anesthetize insects by chilling on ice or using CO2.

  • Injection:

    • Position the anesthetized insect under a dissecting microscope.

    • Gently insert the needle into a soft region of the cuticle, such as the intersegmental membrane between the thoracic or abdominal segments, taking care to avoid internal organs.

    • Inject a calibrated volume (e.g., 50-200 nL) of the dsRNA solution into the hemocoel using a microinjector.

  • Recovery:

    • After injection, transfer the insects to a clean container with access to food and water.

    • Allow the insects to recover at their optimal rearing temperature and humidity.

    • Monitor for mortality and phenotypic changes at regular intervals.

3. qRT-PCR Protocol for Quantifying Gene Knockdown

  • RNA Extraction:

    • At the desired time point post-injection, collect individual insects or specific tissues (e.g., fat body, ovaries).

    • Homogenize the samples in a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Set up the qPCR reaction in triplicate for each sample using a SYBR Green-based master mix. A typical 20 µL reaction includes:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template

      • 6 µL Nuclease-free water

    • Run the qPCR on a real-time PCR cycler.

    • Analyze the data using the ΔΔCt method, normalizing the expression of the this compound receptor gene to a validated housekeeping gene.

Visualizations

Signaling Pathways and Experimental Workflows

Allatotropin_Signaling_Pathway cluster_membrane Cell Membrane ATR This compound Receptor (ATR) Gq Gq ATR->Gq Gs Gs ATR->Gs This compound This compound (AT) This compound->ATR PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Responses (JH Synthesis, etc.) PKC->Response Ca2->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Response RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. dsRNA Design (Target ATR Gene) B 2. PCR Template Generation A->B C 3. In Vitro Transcription B->C D 4. dsRNA Purification & QC C->D F 6. dsRNA Microinjection (Control & Experimental) D->F E 5. Insect Rearing E->F G 7. Post-injection Incubation F->G H 8. Sample Collection (Time-course) G->H I 9. RNA Extraction H->I K 11. Phenotypic Assays (Fecundity, Development) H->K J 10. qRT-PCR for Knockdown Analysis I->J L 12. Data Analysis J->L K->L Troubleshooting_Tree Start Inconsistent RNAi Results Q1 No/Low ATR Knockdown? Start->Q1 A1 Check dsRNA Integrity (Gel) Verify Injection Technique Perform Time-Course Q1->A1 Yes Q2 High Variance in qRT-PCR? Q1->Q2 No End Consistent Results A1->End A2 Assess RNA Quality Validate Reference Genes Optimize Primer Design Q2->A2 Yes Q3 Good Knockdown, No Phenotype? Q2->Q3 No A2->End A3 Check Protein Levels (Western) Assess Protein Stability Consider Functional Redundancy Q3->A3 Yes Q4 High Control Mortality? Q3->Q4 No A3->End A4 Refine Injection Technique Check dsRNA Purity/Concentration Optimize Rearing Conditions Q4->A4 Yes Q4->End No A4->End

References

Validation & Comparative

Validating Allatotropin RNAi Knockdown Efficiency: A Comparative Guide to qPCR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the knockdown of Allatotropin (AT) gene expression is critical for understanding its physiological roles and for the development of novel pest management strategies. This guide provides a comparative overview of quantitative real-time PCR (qPCR) methods for validating the efficiency of RNA interference (RNAi)-mediated silencing of the this compound gene in insects.

This document details experimental protocols, presents a comparative analysis of common qPCR approaches, and offers guidance on data interpretation to ensure reliable and reproducible results.

Comparative Analysis of qPCR Methods for this compound Knockdown Validation

The two most prevalent qPCR methods for quantifying mRNA levels are SYBR Green-based detection and probe-based (e.g., TaqMan) detection. The choice between these methods depends on factors such as cost, specificity, and the need for multiplexing.

FeatureSYBR Green qPCRProbe-Based qPCR (TaqMan)
Principle Binds to any double-stranded DNA, emitting fluorescence upon binding.A sequence-specific probe with a fluorophore and a quencher binds to the target DNA. Fluorescence is emitted upon probe degradation during amplification.
Specificity Lower; can bind to non-specific PCR products and primer-dimers, potentially leading to overestimated target quantity. Melt curve analysis is essential to verify product specificity.Higher; the signal is generated only from the amplification of the specific target sequence recognized by the probe.
Cost Lower; only requires specific primers.Higher; requires synthesis of a specific, labeled probe in addition to primers.
Multiplexing Not suitable for multiplexing (detecting multiple genes in one reaction).Ideal for multiplexing by using probes with different fluorescent dyes.
Sensitivity High.High.
Recommendation for AT Knockdown A cost-effective and reliable method for routine validation, provided that careful primer design and melt curve analysis are performed to ensure specificity.Recommended for high-throughput screening or when multiplexing with a reference gene is desired to improve accuracy and reduce well-to-well variability.

Experimental Data Summary

The following table presents hypothetical, yet realistic, data illustrating the validation of this compound RNAi knockdown using different qPCR methods. This data is based on typical knockdown efficiencies observed in insect neuropeptide gene silencing studies.

Experimental GroupTarget GeneqPCR MethodNormalized Relative Expression (mean ± SD)Knockdown Efficiency (%)
Control (dsGFP) This compoundSYBR Green1.00 ± 0.120%
RNAi (dsAT) This compoundSYBR Green0.25 ± 0.0575%
Control (dsGFP) This compoundTaqMan1.00 ± 0.100%
RNAi (dsAT) This compoundTaqMan0.22 ± 0.0478%
Control (dsGFP) AT ReceptorSYBR Green1.00 ± 0.150%
RNAi (dsATR) AT ReceptorSYBR Green0.30 ± 0.0770%

Note: Knockdown efficiency is calculated as [1 - (Normalized relative expression in RNAi group / Normalized relative expression in Control group)] * 100.

Experimental Protocols

A detailed methodology is crucial for the successful validation of RNAi experiments. Below are generalized protocols for dsRNA synthesis, delivery, and subsequent qPCR analysis for this compound knockdown.

dsRNA Synthesis for this compound
  • Template Generation: Amplify a 300-500 bp region of the this compound cDNA using gene-specific primers flanked with T7 promoter sequences.

  • In Vitro Transcription: Use a commercially available in vitro transcription kit (e.g., MEGAscript™ RNAi Kit) to synthesize sense and antisense RNA strands from the PCR template.

  • dsRNA Formation: Anneal the sense and antisense strands by incubation at 65°C for 30 minutes followed by slow cooling to room temperature.

  • Purification and Quantification: Purify the dsRNA using phenol:chloroform extraction and ethanol precipitation. Quantify the dsRNA concentration using a spectrophotometer.

dsRNA Delivery to Insects

The choice of delivery method depends on the insect species and life stage. Common methods include:

  • Microinjection: Inject a known concentration of dsRNA (e.g., 1-5 µg/µl) into the hemocoel of the insect using a fine glass capillary needle.

  • Oral Feeding: Mix the dsRNA with an artificial diet or sucrose solution and provide it to the insects. This method is less invasive but may result in lower knockdown efficiency.

qPCR Validation of this compound Knockdown
  • Sample Collection: At a predetermined time point post-dsRNA delivery (e.g., 24, 48, or 72 hours), collect whole insects or specific tissues (e.g., brain, fat body).

  • RNA Extraction: Isolate total RNA from the collected samples using a TRIzol-based method or a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green or TaqMan master mix, forward and reverse primers for the this compound gene, and primers for a validated reference gene (e.g., Actin, GAPDH, RPL32).

    • Add the cDNA template to the master mix.

    • Run the qPCR reaction in a real-time PCR system with appropriate thermal cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Calculate the relative expression of the this compound gene using the delta-delta Ct (ΔΔCt) method.

Mandatory Visualizations

This compound Signaling Pathway

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ATR This compound Receptor (GPCR) This compound->ATR G_protein G Protein (Gq/Gs) ATR->G_protein PLC PLC G_protein->PLC Gq AC AC G_protein->AC Gs IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA JH_synthesis Juvenile Hormone Biosynthesis Ca2_release->JH_synthesis PKC->JH_synthesis PKA->JH_synthesis

Caption: this compound signaling cascade.

Experimental Workflow for qPCR Validation

qPCR_Validation_Workflow cluster_rnai RNAi Experiment cluster_qpcr qPCR Analysis dsRNA_synthesis dsRNA Synthesis (this compound) dsRNA_delivery dsRNA Delivery (Injection/Feeding) dsRNA_synthesis->dsRNA_delivery incubation Incubation Period (24-72h) dsRNA_delivery->incubation sample_collection Sample Collection (Control vs. RNAi) incubation->sample_collection rna_extraction Total RNA Extraction sample_collection->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr_setup qPCR Reaction Setup (SYBR Green/TaqMan) cdna_synthesis->qpcr_setup data_analysis Data Analysis (ΔΔCt Method) qpcr_setup->data_analysis knockdown_validation Knockdown Efficiency Validation data_analysis->knockdown_validation

Caption: Workflow for validating RNAi knockdown.

A Comparative Analysis of Allatotropin and Allatostatin: Neuropeptide Regulators of Insect Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of insect physiology, the precise regulation of development, reproduction, and metabolism is orchestrated by a complex interplay of hormones. Among the key players are the neuropeptides Allatotropin (AT) and Allatostatin (AST), which exert largely opposing effects on the biosynthesis of Juvenile Hormone (JH), a critical regulator of insect life stages. This guide provides a comprehensive comparison of the functions, signaling pathways, and experimental analysis of these two pivotal neuropeptides, offering valuable insights for researchers, scientists, and drug development professionals in the field of insect endocrinology and pest management.

Core Functions: A Tale of Two Signals

This compound and Allatostatin are best known for their antagonistic roles in modulating the activity of the corpora allata (CA), the endocrine glands responsible for JH synthesis. This compound, as its name suggests, stimulates the production of JH, while Allatostatins are a family of peptides that inhibit this process.[1][2][3] However, their functional repertoire extends far beyond the corpora allata, influencing a diverse array of physiological processes.

This compound (AT) is a pleiotropic neuropeptide that, in addition to stimulating JH biosynthesis, has been shown to be involved in:

  • Myoregulation: Stimulating contractions of the gut, heart, and reproductive tissues.[4]

  • Digestion: Regulating the release of digestive enzymes.

  • Immune Response: Modulating immune cell activity and phagocytosis in some insects.

  • Circadian Rhythms: Potentially playing a role in the regulation of daily physiological cycles.[4]

Allatostatin (AST) , a diverse family of neuropeptides (including types A, B, and C), exhibits a similarly broad range of functions, many of which counteract the effects of AT:

  • Myoinhibition: Inhibiting the spontaneous contractions of the gut and other muscles.[5][6]

  • Feeding Behavior: Suppressing food intake.[5]

  • Digestion: Inhibiting the release of digestive enzymes.[7]

  • Growth and Development: Influencing developmental timing and body size.[7]

Quantitative Comparison of Physiological Effects

The following tables summarize quantitative data from various studies, highlighting the dose-dependent effects of this compound and Allatostatin on key physiological processes.

Table 1: Effects on Juvenile Hormone (JH) Biosynthesis

NeuropeptideSpeciesAssay TypeConcentrationEffect on JH SynthesisReference
This compound (Manse-AT)Heliothis virescensIn vitro radiochemical assay10⁻⁹ MStimulation[8]
This compound (Manse-AT)Manduca sextaIn vitro assayNot specifiedSignificant increase in JH I, II, & III[1]
Allatostatin (Dippu-AST-7)Romalea micropteraIn vitro assayHigh concentrationsInhibition[9]
Allatostatin (Manse-AS)Lacanobia oleraceaNot specified10⁻⁷ MInhibition of AT-stimulated JH synthesis[6]
Allatostatin-CDendroctonus armandiKnockdown experimentNot specifiedKnockdown increased JH biosynthesis[10]

Table 2: Effects on Muscle Contraction

NeuropeptideSpeciesTissueConcentrationEffect on ContractionReference
This compound (Manse-AT)Rhodnius prolixusAorta10⁻⁹ MSynergistic increase with serotonin[11][12]
This compound (Manse-AT)Lacanobia oleraceaForegutNot specifiedStimulation[6]
Allatostatin AChironomus ripariusHindgut~10 nmol l⁻¹ (EC₅₀)Dose-dependent inhibition[13]
Allatostatin (Manse-AS)Lacanobia oleraceaForegut10⁻⁷ MComplete cessation[6]

Signaling Pathways: G-Protein Coupled Receptor Activation

Both this compound and Allatostatin mediate their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[5][14][15] The activation of these receptors triggers intracellular signaling cascades that ultimately lead to the observed physiological responses.

This compound Signaling Pathway

Activation of the this compound receptor (ATR) can initiate signaling through multiple G-protein subtypes, primarily Gq and Gs.

Allatotropin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound ATR This compound Receptor (ATR) (GPCR) This compound->ATR Gq Gq ATR->Gq Gs Gs ATR->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response_AT Cellular Response (e.g., JH Synthesis, Muscle Contraction) Ca2_release->Cellular_Response_AT PKC->Cellular_Response_AT PKA->Cellular_Response_AT

This compound Signaling Pathway
Allatostatin Signaling Pathway

Allatostatin receptors (AstARs) are also GPCRs, and different subtypes can couple to different G-proteins. For instance, Allatostatin-A receptors often couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Allatostatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Allatostatin Allatostatin AstAR Allatostatin Receptor (AstAR) (GPCR) Allatostatin->AstAR Gi Gi AstAR->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_AST Cellular Response (e.g., Inhibition of JH Synthesis, Muscle Relaxation) PKA->Cellular_Response_AST

Allatostatin Signaling Pathway

Key Experimental Protocols

The study of this compound and Allatostatin relies on a variety of specialized experimental techniques. Below are detailed methodologies for some of the key assays used to characterize their functions.

In Vitro Juvenile Hormone Biosynthesis Assay (Radiochemical Method)

This assay is a cornerstone for quantifying the stimulatory or inhibitory effects of neuropeptides on JH synthesis.

Experimental Workflow:

JH_Assay_Workflow A 1. Dissection of Corpora Allata (CA) B 2. Incubation of CA in culture medium A->B C 3. Addition of radiolabeled precursor (e.g., [³H]-methionine) B->C D 4. Addition of test substance (this compound or Allatostatin) C->D E 5. Incubation for a defined period (e.g., 3 hours) D->E F 6. Extraction of JH with an organic solvent (e.g., hexane) E->F G 7. Quantification of radiolabeled JH using liquid scintillation counting F->G H 8. Data Analysis: Compare treated vs. control groups G->H

Juvenile Hormone Biosynthesis Assay Workflow

Detailed Methodology:

  • Dissection: Corpora allata glands are dissected from the insect of interest under a stereomicroscope in a physiological saline solution.

  • Incubation: Individual or pooled glands are placed in a small volume of culture medium (e.g., TC-199) in a multi-well plate.

  • Radiolabeling: A radiolabeled precursor, typically L-[methyl-³H]-methionine, is added to the medium. The methyl group from methionine is transferred to the JH molecule in the final step of its biosynthesis.

  • Treatment: The neuropeptide (this compound or Allatostatin) at various concentrations is added to the treatment wells. Control wells receive the vehicle solution.

  • Incubation Period: The plate is incubated for a specific duration (e.g., 3-4 hours) at a controlled temperature (e.g., 27°C).

  • Extraction: The newly synthesized, radiolabeled JH is extracted from the aqueous medium using an organic solvent like hexane.

  • Quantification: The amount of radioactivity in the organic phase is measured using a liquid scintillation counter. This is directly proportional to the amount of JH synthesized.

  • Data Analysis: The rate of JH synthesis (e.g., in fmol/gland/hour) is calculated and compared between control and treated groups to determine the percentage of stimulation or inhibition.

In Vitro Muscle Contraction Assay

This assay is used to assess the myotropic or myoinhibitory effects of the neuropeptides on isolated muscle tissues.

Experimental Workflow:

Muscle_Assay_Workflow A 1. Dissection of target muscle tissue (e.g., foregut, hindgut, heart) B 2. Mounting of the tissue in an organ bath containing physiological saline A->B C 3. Connection of the tissue to a force transducer B->C D 4. Recording of baseline spontaneous contractions C->D E 5. Application of this compound or Allatostatin to the organ bath D->E F 6. Continuous recording of contraction frequency and amplitude E->F G 7. Data Analysis: Compare pre- and post-treatment recordings F->G

References

Assessing the Cross-Reactivity of Allatotropin Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Allatotropin antibodies, offering insights into their specificity and potential for cross-reactivity. The information presented is intended to assist researchers in selecting the most suitable antibody for their specific application, thereby enhancing the accuracy and reliability of experimental outcomes. This document summarizes available data on antibody performance, details experimental protocols for cross-reactivity assessment, and visualizes key biological and experimental pathways.

This compound Antibody Comparison

Direct comparative studies on the cross-reactivity of various commercially available this compound antibodies are limited. However, based on available literature, the following provides a qualitative assessment of some documented antibodies. Researchers are strongly encouraged to perform their own validation experiments for their specific assays and target species.

Antibody Name/IdentifierTypeImmunogen/TargetReported Validation & SpecificitySpecies Reactivity (Tested)
J.A. Veenstra Antibody (RRID:AB_2313973) Polyclonal (presumed)This compound (AT)Used in numerous IHC studies. Specificity is often confirmed by pre-incubation of the antibody with the target peptide, which abolishes staining.[1]Various insect species
Anti-Aedes aegypti this compound Polyclonal (Rabbit)Synthetic peptide corresponding to Aedes aegypti this compoundSpecificity tested by liquid-phase preabsorption with the parent antigen, which abolished immunostaining.[2]Aedes aegypti, Anopheles albimanus[2][3]
Anti-Manduca sexta this compound MonoclonalManduca sexta this compound (Manse-AT)Used to demonstrate this compound-like material in the nervous system of the earwig, Euborellia annulipes.[4]Manduca sexta, Euborellia annulipes[4]

This compound Signaling Pathway

This compound (AT) is a neuropeptide that plays a crucial role in various physiological processes in insects, most notably in the regulation of juvenile hormone synthesis.[5] AT binds to a G protein-coupled receptor (GPCR) known as the this compound receptor (ATR).[5] Upon binding, the ATR can activate two primary signaling cascades: the Gq/PLC/IP3/Ca2+ pathway and the Gs/cAMP pathway, leading to diverse cellular responses.[5][6]

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gq Gq Pathway cluster_gs Gs Pathway This compound This compound ATR This compound Receptor (ATR) This compound->ATR Gq Gq ATR->Gq Gs Gs ATR->Gs PLC Phospholipase C (PLC) Gq->PLC activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 cleaves PIP2 to DAG Diacylglycerol (DAG) PLC->DAG cleaves PIP2 to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+ Ca²⁺ ER->Ca2+ releases Ca2+->PKC activates Cellular_Responses Cellular Responses (e.g., JH Synthesis) PKC->Cellular_Responses phosphorylates targets AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Cellular_Responses phosphorylates targets

Caption: this compound signaling cascade via Gq and Gs pathways.

Experimental Workflow for Assessing Antibody Cross-Reactivity

A systematic approach is essential for rigorously evaluating the cross-reactivity of this compound antibodies. The following workflow outlines the key steps, from initial screening to in-depth validation.

Cross_Reactivity_Workflow Start Antibody Selection ELISA Initial Screening: ELISA Start->ELISA Peptide_Array Peptide Array (Optional) Start->Peptide_Array WB Confirmation: Western Blot ELISA->WB Peptide_Array->WB IHC In Situ Validation: Immunohistochemistry WB->IHC Preabsorption Specificity Control: Pre-absorption Assay IHC->Preabsorption End Data Analysis & Conclusion Preabsorption->End

Caption: Workflow for assessing antibody cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. Below are generalized protocols for key immunoassays.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA to determine the cross-reactivity of an this compound antibody with related peptides.

  • Coating: Coat a 96-well microplate with a known concentration of synthetic this compound from the target species. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare a series of dilutions for the this compound antibody. For each antibody dilution, prepare separate samples pre-incubated with a high concentration of:

    • The target this compound peptide (positive control).

    • Structurally related peptides from different species or other neuropeptides (test for cross-reactivity).

    • No peptide (negative control). Incubate these mixtures for 1-2 hours at room temperature.

  • Incubation: Add the antibody-peptide mixtures to the coated wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. A significant decrease in signal in the presence of a competing peptide indicates cross-reactivity.

Western Blot

This protocol is for assessing the specificity of an this compound antibody against tissue or cell lysates.

  • Sample Preparation: Prepare protein lysates from tissues or cells of the target species and potentially cross-reactive species.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at an optimized dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A single band at the expected molecular weight of this compound indicates specificity. The presence of bands in lysates from other species suggests cross-reactivity.

Immunohistochemistry (IHC)

This protocol details the use of an this compound antibody for localizing the peptide in tissue sections and assessing specificity.

  • Tissue Preparation: Fix the tissue (e.g., insect brain, corpora allata) by perfusion or immersion in 4% paraformaldehyde, followed by cryoprotection and sectioning.

  • Antigen Retrieval (if necessary): For paraffin-embedded tissues, perform antigen retrieval using heat or enzymatic methods.

  • Permeabilization: Permeabilize the tissue sections with a buffer containing a detergent (e.g., 0.1-0.3% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary this compound antibody at the optimal dilution overnight at 4°C. For a specificity control, a separate set of sections should be incubated with the primary antibody that has been pre-absorbed with an excess of the this compound peptide.

  • Washing: Wash the sections three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Counterstaining (Optional): Counterstain nuclei with DAPI.

  • Mounting and Imaging: Mount the sections with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope. Specific staining should be observed in the expected anatomical locations and should be absent in the pre-absorbed control.

References

Comparative Analysis of Allatotropin Sequences and Function Across Insect Orders

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Allatotropins (AT) are a family of pleiotropic neuropeptides first identified in the tobacco hornworm, Manduca sexta, for their role in stimulating the biosynthesis of juvenile hormone (JH)[1][2]. Subsequent research has revealed their involvement in a multitude of physiological processes, including heart rate, gut motility, ion transport, and even immune responses[1][3][4][5]. This broad range of functions makes the Allatotropin signaling system a compelling target for the development of novel insect control agents and for fundamental studies in insect physiology.

This guide provides a comparative analysis of this compound sequences across various insect orders, details common experimental protocols for its study, and visualizes its signaling pathway and experimental workflows.

Comparative this compound Amino Acid Sequences

This compound peptides are characterized by a C-terminally amidated tridecapeptide structure[1]. While variations exist, a high degree of conservation is observed, particularly in the C-terminal pentapeptide motif, which is typically TARGFa in most orders but can vary, for instance, to TAYGFa in Hymenoptera[2]. The data presented below summarizes AT and AT-related peptide (ATRP) sequences identified in various insect species.

OrderSpeciesPeptide NameSequence
Lepidoptera Manduca sextaManse-ATpQVRFNPGLGTRGDF-NH₂
Bombyx moriBommo-ATGFSKNVALSTARGF-NH₂
Spodoptera frugiperdaSpoflu-ATpQVRFNPGLGTRGDF-NH₂
Hemiptera Nezara viridulaNezvi-ATRPGFKNVALSTARGF-NH₂
Orthoptera Locusta migratoriaLocmi-AG-MT-1GFKNVALSTARGF-NH₂
Diptera Aedes aegyptiAedae-ATAPFRNSEMMTARG-NH₂

Note: Sequences have been compiled from various studies. The Hemipteran and Orthopteran sequences shown are identical[6][7]. The Lepidopteran sequences show high conservation among those species listed.

This compound Signaling Pathway

Allatotropins exert their effects by binding to specific G-protein coupled receptors (GPCRs), known as this compound receptors (ATR)[2]. The activation of ATR initiates downstream intracellular signaling cascades, leading to a variety of physiological responses. While the precise details of the cascade can be tissue-specific, the general pathway involves the activation of G-proteins and subsequent modulation of second messenger levels. The AT/ATR signaling system in protostomes is considered orthologous to the orexin/hypocretin system in deuterostomes, highlighting its ancient evolutionary origins[5].

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT This compound (AT) ATR This compound Receptor (ATR - GPCR) AT->ATR G_Protein G-Protein ATR->G_Protein Second_Messenger Second Messengers (e.g., cAMP, IP3, Ca2+) G_Protein->Second_Messenger Cellular_Response Physiological Responses: - JH Biosynthesis - Muscle Contraction - Enzyme Release - Immune Modulation Second_Messenger->Cellular_Response

General signaling pathway of this compound.

Experimental Protocols and Methodologies

The study of this compound involves a combination of biochemical, molecular, and physiological techniques. The following outlines key experimental methodologies cited in the literature.

1. Peptide Identification and Sequencing:

  • Tissue Dissection and Extraction: Neuropeptides are typically extracted from the central nervous system (CNS), retrocerebral complex, or gut tissues[6].

  • Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for purifying peptides from crude tissue extracts.

  • Mass Spectrometry (MS): MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) MS is a powerful tool for profiling the peptidome of nervous tissues and identifying peptides based on their mass-to-charge ratio[6][7]. Tandem MS (MS/MS) is then used to determine the amino acid sequence of the identified peptides[7].

  • Molecular Cloning: The gene encoding the AT precursor protein can be identified from cDNA libraries or genomic data using sequence homology from known species[2]. The precursor protein sequence reveals the mature peptide sequence, signal peptide, and proteolytic processing sites[2][8].

2. Functional Characterization (Bioassays):

  • In Vitro Juvenile Hormone (JH) Synthesis Assay: This classic bioassay was used in the original characterization of AT[1]. Corpora allata (CA), the glands that produce JH, are dissected and incubated in vitro with synthetic AT. The rate of JH synthesis is then measured, often by incorporating a radiolabeled precursor.

  • Myotropic (Muscle Contraction) Assays: The effect of AT on muscle activity is assessed using isolated tissues such as the hindgut, oviduct, or heart[3]. The tissue is mounted in a chamber, and changes in contraction frequency and amplitude are recorded after the application of synthetic AT.

  • Immunolocalization and Receptor Studies:

    • Immunocytochemistry: Antibodies raised against AT can be used to visualize the location of the peptide within the nervous system and identify potential release sites[6].

    • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of AT precursor and ATR transcripts across different tissues, providing insight into the sites of synthesis and action[2].

    • Phagocytosis Assays: To study immune function, hemocytes (insect blood cells) can be incubated with AT and fluorescently labeled bacteria. The rate of phagocytosis is then quantified using fluorescence microscopy or flow cytometry[4].

Generalized Experimental Workflow

The process of discovering and characterizing a novel this compound or its function in a new species typically follows a structured workflow, from initial identification to functional validation.

Experimental_Workflow cluster_discovery Discovery & Identification cluster_validation Synthesis & Functional Validation TISSUE 1. Tissue Dissection (CNS, Gut) EXTRACT 2. Peptide Extraction & Purification (HPLC) TISSUE->EXTRACT IDENTIFY 3. Identification (MALDI-TOF MS/MS) EXTRACT->IDENTIFY CLONE 4. Precursor Cloning (Genomics/Transcriptomics) IDENTIFY->CLONE SYNTH 5. Peptide Synthesis CLONE->SYNTH Sequence Info BIOASSAY 6. Functional Bioassays (JH Synthesis, Myotropic, Immune) SYNTH->BIOASSAY RECEPTOR 7. Receptor Studies (qRT-PCR, Localization) BIOASSAY->RECEPTOR

A typical workflow for this compound research.

References

Functional Conservation of the Allatotropin Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional conservation of the Allatotropin (AT) signaling pathway with its key invertebrate counterpart, the Allatostatin (AST) pathway, and its vertebrate ortholog, the Orexin signaling pathway. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.

Overview of the this compound Signaling Pathway

This compound (AT) is a pleiotropic neuropeptide first identified in the tobacco hornworm, Manduca sexta, for its role in stimulating the synthesis of juvenile hormone (JH), a critical regulator of insect development, reproduction, and behavior.[1][2] Subsequent research has revealed that the AT signaling pathway is highly conserved across a wide range of invertebrate phyla, including insects, mollusks, and annelids, suggesting an ancient evolutionary origin.[3] The primary and most ancestral function of AT appears to be myotropic, regulating muscle contractions in the gut and reproductive tissues.[1] Its role in stimulating JH production is considered a more specialized function that evolved later in insects.[1]

The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) that is orthologous to the vertebrate orexin receptors.[4][5] Activation of the ATR by AT can trigger multiple downstream signaling cascades, primarily through Gq/PLC/IP3/Ca2+ and Gs/cAMP pathways, leading to a variety of physiological responses.[3]

Comparative Analysis of Signaling Pathways

The function of the AT signaling pathway is best understood in the context of related pathways that either counteract its effects or share a common evolutionary history. This section compares the AT pathway with the Allatostatin (AST) and Orexin pathways.

FeatureThis compound (AT) PathwayAllatostatin (AST) PathwayOrexin (Hypocretin) Pathway
Ligand(s) This compound (a single peptide in most species)Allatostatins (multiple types: A, B, C)[6]Orexin-A and Orexin-B[7]
Receptor(s) This compound Receptor (ATR - a GPCR)[3]Allatostatin Receptors (AstA-R, AstB-R, AstC-R - GPCRs)[8]Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R) - GPCRs[7]
Primary Signaling Mechanism(s) Gq/PLC/IP3/Ca2+ and Gs/cAMP[3]Primarily Gi/o (inhibits adenylyl cyclase)[8]OX1R: Gq; OX2R: Gq and Gi/o[9][10]
Key Functions - Stimulates juvenile hormone synthesis[11]- Myotropic (stimulates muscle contraction)[1]- Regulates feeding and digestion[8]- Modulates heart rate- Potential role in immune response[12]- Inhibits juvenile hormone synthesis[6]- Inhibits muscle contraction[6]- Regulates feeding behavior[13]- Modulates sleep and activity[13]- Promotes wakefulness and regulates sleep[7]- Stimulates food intake and energy expenditure[7]- Regulates reward and motivation[9]
Functional Relationship Often has opposing effects to Allatostatin.Often has opposing effects to this compound.Orthologous to the this compound pathway; shares a common evolutionary ancestor.[5]

Quantitative Performance Data

The following table summarizes the effective concentrations (EC50) of this compound in activating its receptor in different species, demonstrating the functional conservation of the ligand-receptor interaction.

SpeciesPeptideAssay SystemMeasured ResponseEC50 (nM)
Aedes aegyptiAedes-ATHEK293 cells expressing AeATrCalcium mobilizationLow nanomolar range[14]
Manduca sextaManse-ATCHO-K1 cells expressing Manse-ATRIntracellular Ca2+ increase~10 nM
Manduca sextaManse-ATSf9 cells expressing Manse-ATRcAMP production~100 nM
Schistocerca gregariaSchgr-ATCHO-PAM28 cells expressing Schgr-ATRCalcium mobilization~1 nM
Tribolium castaneumTribo-ATHEK293T cells expressing Tcas-ATRCalcium mobilization~5 nM

Note: The exact EC50 values can vary depending on the cell line, receptor expression levels, and specific assay conditions. A study on Manduca sexta demonstrated a strong correlation (r² value of 0.99) between the estimated free energy of ligand binding to a modeled ATR and the experimental EC50 values for the stimulation of JH biosynthesis, validating the functional significance of these measurements.[15][16]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

GPCR Functional Assay: Calcium Mobilization

This protocol is used to determine the activation of Gq-coupled GPCRs, such as the this compound receptor, by measuring changes in intracellular calcium concentration.

Objective: To measure the dose-dependent increase in intracellular calcium in response to this compound application in cells expressing the this compound receptor.

Materials:

  • HEK293 or CHO cells

  • Expression vector containing the this compound receptor cDNA

  • Transfection reagent

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound peptide standards

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 or CHO cells in appropriate media.

    • Transiently transfect the cells with the this compound receptor expression vector using a suitable transfection reagent. Co-transfection with a promiscuous Gα protein (e.g., Gα16) can be used to redirect signaling through the calcium pathway for receptors that do not natively couple to Gq.

    • Plate the transfected cells into a 96-well black-walled, clear-bottom plate and incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Assay:

    • Wash the cells with HBSS to remove excess dye.

    • Place the plate in a microplate reader equipped for fluorescence measurement (e.g., FLIPR).

    • Record a baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) is proportional to the increase in intracellular calcium.

    • Plot the fluorescence change against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GPCR Functional Assay: cAMP Accumulation

This protocol is used to measure the activation or inhibition of adenylyl cyclase by Gs- or Gi-coupled GPCRs, respectively.

Objective: To quantify the change in intracellular cyclic AMP (cAMP) levels in response to this compound in cells expressing the this compound receptor.

Materials:

  • HEK293 or CHO cells

  • Expression vector containing the this compound receptor cDNA

  • Transfection reagent

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (for Gi-coupled receptor assays)

  • This compound peptide standards

Procedure:

  • Cell Culture and Transfection:

    • Follow the same procedure as for the calcium mobilization assay.

  • Cell Stimulation:

    • Pre-treat the cells with a PDE inhibitor for a short period to prevent cAMP degradation.

    • Add varying concentrations of this compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • For Gi-coupled receptors, stimulate the cells with forskolin in the presence or absence of the agonist.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement using the chosen detection method (e.g., HTRF, AlphaScreen).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in the cell lysates based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Juvenile Hormone Biosynthesis Assay (Radiochemical Assay)

This assay directly measures the rate of juvenile hormone (JH) synthesis by the corpora allata (CA), the glands responsible for JH production.

Objective: To quantify the rate of JH biosynthesis by corpora allata in vitro in response to this compound.

Materials:

  • Corpora allata dissected from insects

  • Incubation medium (e.g., TC-199)

  • L-[methyl-³H]methionine (radioactive precursor)

  • This compound peptide

  • Organic solvent (e.g., hexane)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Dissection and Incubation:

    • Dissect the corpora allata from the desired insect stage and place them in the incubation medium.

    • Incubate individual or pairs of glands in a small volume of medium containing L-[methyl-³H]methionine and the desired concentration of this compound.

    • Incubate for 2-4 hours at an appropriate temperature.

  • Extraction:

    • Stop the reaction and extract the newly synthesized radiolabeled JH from the medium using an organic solvent like hexane.

  • Quantification:

    • Transfer the organic phase containing the radiolabeled JH to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • The amount of radioactivity (in disintegrations per minute, DPM) is proportional to the amount of JH synthesized.

    • Results are typically expressed as fmol or pmol of JH synthesized per hour per pair of glands.

    • Compare the rates of JH synthesis in the presence and absence of this compound to determine the stimulatory effect.[11][17]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for receptor characterization.

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ATR This compound Receptor (ATR) (GPCR) This compound->ATR Binds to Gq Gq ATR->Gq Activates Gs Gs ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_release ER->Ca_release Ca_ion [Ca²⁺]i ↑ Ca_release->Ca_ion Increased intracellular Ca²⁺ Physiological_Response Physiological Responses (JH Synthesis, Muscle Contraction, etc.) Ca_ion->Physiological_Response PKA->Physiological_Response

Caption: The this compound signaling cascade.

Experimental_Workflow cluster_cloning Molecular Cloning cluster_transfection Cell Culture & Transfection cluster_assay Functional Assay cluster_analysis Data Analysis A1 Isolate ATR gene from target species A2 Clone ATR into expression vector A1->A2 B2 Transfect cells with ATR expression vector A2->B2 B1 Culture mammalian cells (e.g., HEK293) B1->B2 C1 Load cells with fluorescent reporter (e.g., Fluo-4 for Ca²⁺) B2->C1 C2 Stimulate cells with varying concentrations of this compound C1->C2 C3 Measure response (e.g., fluorescence change) C2->C3 D1 Plot dose-response curve C3->D1 D2 Calculate EC50 value D1->D2

Caption: Workflow for ATR functional characterization.

Conclusion

The this compound signaling pathway is a highly conserved system in invertebrates, playing a fundamental role in myoregulation and, in insects, the stimulation of juvenile hormone synthesis. Its orthologous relationship with the vertebrate orexin system highlights a deep evolutionary history and underscores its importance in regulating fundamental physiological processes. The functional opposition often observed with the Allatostatin pathway provides a classic example of hormonal balance in invertebrate physiology. Understanding the comparative pharmacology and signaling mechanisms of these pathways is crucial for researchers in the fields of insect physiology, neuroscience, and for the development of novel and specific pest management strategies or therapeutic agents.

References

Differentiating Allatotropin Agonist and Antagonist Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides a comprehensive comparison of the effects of Allatotropin (AT) agonists and antagonists on key physiological processes in insects. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound receptor (ATR) modulation.

Introduction to this compound and its Receptor

This compound is a pleiotropic neuropeptide found in many invertebrates, most notably insects. It plays a crucial role in a variety of physiological processes, including the regulation of juvenile hormone (JH) biosynthesis, muscle contraction, and immune responses.[1][2][3] The biological effects of this compound are mediated through its interaction with the this compound receptor (ATR), a G protein-coupled receptor (GPCR).[4] Upon binding of an agonist, such as the native this compound peptide, the ATR primarily activates Gq/PLC/IP3/Ca2+ or Gs/cAMP signaling pathways, leading to a downstream cellular response.[4]

Conversely, an antagonist is a molecule that binds to the ATR but fails to elicit a biological response. Instead, it blocks the receptor, preventing agonists from binding and activating it. The development of specific agonists and antagonists for the ATR is crucial for dissecting its physiological roles and for the potential development of novel insect control agents.

This guide will focus on comparing the effects of the native Manduca sexta this compound (Manse-AT) as the primary agonist and its truncated analog, Manse-AT(10-13), which has been identified as a potent antagonist.[5][6]

Comparative Data: Agonist vs. Antagonist Effects

The functional consequences of ATR activation by an agonist versus its blockade by an antagonist are starkly different. The following tables summarize the quantitative effects of Manse-AT (agonist) and Manse-AT(10-13) (antagonist) on key biological processes.

Juvenile Hormone (JH) Biosynthesis

This compound is a potent stimulator of JH synthesis in the corpora allata (CA) of many insect species.

Compound Effect Assay System Quantitative Measure Reference
Manse-AT (Agonist)StimulationIn vitro corpora allata culture (Manduca sexta)Dose-dependent increase in JH synthesis[1]
Manse-AT(10-13) (Antagonist)InhibitionIn vitro corpora allata culture (Manduca sexta)IC50 = 0.9 nM[5][6]
Muscle Contraction

This compound exhibits myotropic activity, stimulating the contraction of various insect muscles, particularly the hindgut.

Compound Effect Assay System Quantitative Measure Reference
Manse-AT (Agonist)StimulationIn vitro hindgut preparation (Leucophaea maderae)Dose-dependent increase in contraction frequency[7]
Manse-AT(10-13) (Antagonist)InhibitionIn vitro midgut active ion transport (Manduca sexta)Potent antagonist activity[5]
Intracellular Signaling

Activation of the ATR by an agonist leads to the mobilization of intracellular second messengers, such as calcium ions (Ca2+).

Compound Effect Assay System Quantitative Measure Reference
Manse-AT (Agonist)StimulationCHO cells expressing Manse-ATRDose-dependent increase in intracellular Ca2+[3]
Manse-AT(10-13) (Antagonist)InhibitionNot explicitly reportedExpected to block Manse-AT-induced Ca2+ increase

Note: While it is expected that Manse-AT(10-13) would block the agonist-induced calcium signal, specific experimental data quantifying this inhibition was not found in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.

In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis

This assay measures the rate of JH synthesis by isolated corpora allata (CA).

Protocol:

  • Gland Dissection: Dissect corpora allata from the desired insect species and developmental stage in an appropriate physiological saline.

  • Incubation: Incubate individual pairs of glands in a small volume (e.g., 25-50 µL) of culture medium containing a radiolabeled precursor, typically L-[methyl-³H]methionine.

  • Treatment: Add the this compound agonist or antagonist at the desired concentrations to the incubation medium. Include appropriate controls (e.g., medium alone, vehicle control).

  • Extraction: After the incubation period (typically 2-4 hours), extract the newly synthesized radiolabeled JH from the medium using an organic solvent (e.g., hexane or isooctane).

  • Quantification: Determine the amount of radiolabeled JH produced by liquid scintillation counting of the organic phase.

  • Data Analysis: Express the rate of JH synthesis as fmol/hour/gland pair. For agonists, determine the EC50 value from a dose-response curve. For antagonists, calculate the IC50 value from an inhibition curve in the presence of a fixed concentration of agonist.

In Vitro Insect Hindgut Motility Assay

This assay measures the myotropic effects of compounds on isolated insect hindguts.

Protocol:

  • Tissue Preparation: Dissect the hindgut from the insect and place it in a perfusion chamber containing physiological saline.

  • Transducer Attachment: Attach one end of the hindgut to a fixed point and the other end to an isometric force transducer to record contractions.

  • Equilibration: Allow the preparation to equilibrate until a stable baseline of spontaneous contractions is achieved.

  • Compound Application: Add the this compound agonist or antagonist to the perfusion bath at various concentrations.

  • Data Recording: Record the frequency and amplitude of muscle contractions before and after the application of the test compounds.

  • Data Analysis: Quantify the change in contraction frequency and/or amplitude in response to the compounds. For agonists, generate a dose-response curve. For antagonists, assess their ability to inhibit agonist-induced contractions.

Intracellular Calcium Mobilization Assay

This assay is used to measure the activation of the ATR by monitoring changes in intracellular calcium levels in a cell-based system.

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the this compound receptor in a suitable medium. Seed the cells into 96- or 384-well microplates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Compound Addition: Use an automated liquid handling system or a multichannel pipette to add the this compound agonist or antagonist to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the dose-response curve and calculate the EC50. For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of agonist and determine the IC50 of the antagonist.

Visualizing this compound Signaling and Experimental Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound signaling and the principles of agonist and antagonist action.

Allatotropin_Signaling_Pathway Agonist This compound (Agonist) ATR This compound Receptor (ATR) Agonist->ATR Binds to Gq Gq ATR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., JH Synthesis, Muscle Contraction) Ca_release->Cellular_Response Initiates

This compound (Agonist) Signaling Pathway.

Agonist_vs_Antagonist cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist Agonist Receptor_A ATR Agonist->Receptor_A Binds & Activates Response_A Cellular Response Receptor_A->Response_A Antagonist Antagonist Receptor_B ATR Antagonist->Receptor_B Binds & Blocks No_Response_B No Cellular Response Receptor_B->No_Response_B Agonist_B Agonist Agonist_B->Receptor_B Binding Prevented

Conceptual difference between agonist and antagonist action.

JH_Biosynthesis_Assay_Workflow start Start dissect Dissect Corpora Allata (CA) start->dissect incubate Incubate CA with [³H]methionine dissect->incubate treat Add Agonist/ Antagonist incubate->treat extract Extract Radiolabeled Juvenile Hormone treat->extract quantify Quantify Radioactivity (Scintillation Counting) extract->quantify analyze Analyze Data (EC₅₀ / IC₅₀) quantify->analyze end End analyze->end

Workflow for the in vitro JH biosynthesis radiochemical assay.

Conclusion

The differentiation between this compound agonist and antagonist effects is fundamental to understanding the physiological roles of this important neuropeptide system. While agonists like the native Manse-AT peptide stimulate key processes such as juvenile hormone synthesis and muscle contraction, antagonists like Manse-AT(10-13) effectively block these actions. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field. Further investigation is warranted to generate more comprehensive comparative data, particularly for the antagonistic effects on muscle contraction and intracellular signaling, which will undoubtedly accelerate the development of novel tools for both basic research and applied insect pest management strategies.

References

A Comparative Guide to Allatotropin Receptor Characteristics Across Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Allatotropin receptor (ATR) characteristics in various invertebrate tissues. This compound, a pleiotropic neuropeptide, and its receptor are pivotal in regulating a wide array of physiological processes in insects and other invertebrates. Understanding the tissue-specific expression, signaling, and functional diversity of ATRs is crucial for fundamental research and the development of targeted pest control strategies. While the existence of distinct ATR subtypes has not been definitively established, this guide will compare the known characteristics of the this compound receptor across different tissues, highlighting variations in expression, ligand potency, and signaling pathways.

Data Presentation

Table 1: Relative mRNA Expression of this compound Receptor (ATR) in Various Tissues

The following table summarizes the relative abundance of ATR mRNA in different tissues of the tobacco hornworm (Manduca sexta) and the yellow fever mosquito (Aedes aegypti). This data provides insights into the potential sites of this compound action.

TissueManduca sexta (Larva)[1]Aedes aegypti (Adult Female)[2]
Nervous System
BrainModerateHigh
Ventral Ganglia-High
Thoracic Ganglia-High
Abdominal Ganglia-High
Endocrine Glands
Corpora AllataLowHigh
Corpora Cardiaca-High
Digestive System
MidgutHigh-
HindgutModerateHigh
Malpighian TubulesHighest-
Reproductive Organs
TestesModerateHigh (Male)
Accessory Glands-High (Male)
Ovary-High
Other Tissues
Heart-High

Note: Expression levels are relative within each study and may not be directly comparable between species.

Table 2: Ligand Potency at the Manduca sexta this compound Receptor (Manse-ATR)

In Manduca sexta, alternatively spliced mRNAs from the this compound gene produce this compound (Manse-AT) and several this compound-like peptides (Manse-ATL). These peptides exhibit different potencies in activating the Manse-ATR, suggesting a potential for nuanced physiological regulation.

LigandRelative Potency on Manse-ATR[1]
Manse-ATL-IHighest
Manse-ATL-IIHigh
Manse-ATL-IIIModerate
Manse-ATLow

Signaling Pathways

The this compound receptor is a G protein-coupled receptor (GPCR) that has been shown to couple to at least two major signaling pathways: the Gq/phospholipase C (PLC) pathway leading to an increase in intracellular calcium ([Ca²⁺]i), and the Gs/adenylyl cyclase (AC) pathway resulting in the production of cyclic AMP (cAMP).[1][3][4] This dual signaling capability allows for a diverse range of cellular responses depending on the tissue-specific expression of downstream signaling components.

Allatotropin_Signaling cluster_membrane Cell Membrane cluster_g_proteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects ATR This compound Receptor (ATR) Gq Gq ATR->Gq Activates Gs Gs ATR->Gs Activates This compound This compound This compound->ATR Binds to PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC PKA Protein Kinase A (PKA) Activation cAMP->PKA Physiological_Response Physiological Response (e.g., JH synthesis, muscle contraction) Ca_release->Physiological_Response PKC->Physiological_Response PKA->Physiological_Response

Caption: this compound Receptor Signaling Pathways. Max Width: 760px.

Experimental Protocols

This section outlines the general methodologies employed in the characterization of this compound receptors.

Quantitative Real-Time PCR (qPCR) for ATR mRNA Expression

This method is used to quantify the relative abundance of ATR mRNA in different tissues.

  • Tissue Dissection and RNA Extraction: Tissues of interest are dissected from the organism and immediately placed in a lysis buffer to preserve RNA integrity. Total RNA is then extracted using a commercially available kit (e.g., TRIzol reagent or column-based kits).

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (measuring absorbance at 260 and 280 nm). RNA integrity is assessed by gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: The qPCR reaction is prepared with cDNA template, gene-specific primers for the ATR and a reference gene (e.g., actin or GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

  • Data Analysis: The cycle threshold (Ct) values are determined for both the target (ATR) and reference genes. The relative expression of ATR mRNA is calculated using the ΔΔCt method.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This assay measures the ability of this compound to induce an increase in intracellular calcium, indicative of Gq pathway activation.

  • Cell Culture and Receptor Expression: A suitable cell line (e.g., HEK293 or CHO) is transiently or stably transfected with a plasmid encoding the this compound receptor.

  • Fluorescent Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific time at 37°C.

  • Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a microscope equipped with a calcium imaging system.

  • Ligand Stimulation: this compound or its analogs are added to the cells at various concentrations.

  • Post-Stimulation Fluorescence Measurement: The change in fluorescence intensity upon ligand addition is recorded over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The dose-response curve is generated by plotting the change in fluorescence against the ligand concentration to determine the EC₅₀ value.

Measurement of Cyclic AMP (cAMP)

This assay determines the effect of this compound on intracellular cAMP levels, indicating Gs or Gi pathway coupling.

  • Cell Culture and Receptor Expression: As with the calcium assay, a suitable cell line is engineered to express the this compound receptor.

  • Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with varying concentrations of this compound. For Gi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable level of cAMP that can be inhibited.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the samples is interpolated from the standard curve. A dose-response curve is then plotted to determine the EC₅₀ for cAMP production or inhibition.

Experimental_Workflow cluster_cloning Receptor Cloning & Expression cluster_assays Functional Assays cluster_analysis Data Analysis Clone_ATR Clone ATR cDNA Transfect Transfect into Cell Line (e.g., HEK293, CHO) Clone_ATR->Transfect Ca_Assay Calcium Assay (Fluo-4, Fura-2) Transfect->Ca_Assay cAMP_Assay cAMP Assay (ELISA, HTRF) Transfect->cAMP_Assay Binding_Assay Radioligand Binding Assay (³H-Ligand) Transfect->Binding_Assay Dose_Response Dose-Response Curves (EC₅₀, IC₅₀) Ca_Assay->Dose_Response cAMP_Assay->Dose_Response Binding_Parameters Binding Parameters (Kd, Bmax) Binding_Assay->Binding_Parameters

Caption: General Experimental Workflow for ATR Characterization. Max Width: 760px.

Conclusion

The available evidence suggests that a single this compound receptor, with varying expression levels across different tissues, is responsible for the pleiotropic effects of this compound. The ability of this receptor to couple to multiple signaling pathways, primarily the Gq/Ca²⁺ and Gs/cAMP cascades, provides a mechanism for the diverse, tissue-specific physiological responses observed. Further research, including the development of specific radioligands for binding studies and the investigation of potential receptor isoforms, will be crucial for a more complete understanding of the this compound signaling system and its potential as a target for novel insecticides.

References

Validating Allatotropin's Immunomodulatory Role: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the immunological effects of the neuropeptide Allatotropin (AT), offering researchers, scientists, and drug development professionals a comprehensive overview of its role in insect immunity. While definitive validation through knockout models is currently absent in published literature, this document summarizes the existing data from in-vitro and in-vivo studies involving this compound treatment. Furthermore, we present a detailed, prospective protocol for the generation of an this compound knockout model using CRISPR-Cas9 technology to facilitate future validation studies.

Performance Comparison: this compound Treatment vs. Control

The following tables summarize the quantitative data from studies investigating the effects of this compound treatment on key immune parameters in mosquitoes, primarily drawing from the work of Hernandez-Martinez et al., 2017.[1][2][3]

Immune Parameter Insect Model Treatment Group Control Group Fold Change/Percentage Increase Reference
Phagocytic ActivityAnopheles albimanus hemocytesThis compound (10⁻⁷ M)UntreatedSignificant Increase[1][2][3]
Phagocytic ActivityAedes aegypti hemocytesThis compound (10⁻⁷ M)UntreatedSignificant Increase[1][2][3]
Phenoloxidase ActivityAedes aegypti hemolymphThis compoundUntreatedIncreased[1][2]
Nitric Oxide LevelsAnopheles albimanus gutThis compoundUntreatedIncreased[1]
Antimicrobial Peptide (AMP) Gene ExpressionAnopheles albimanus gutThis compoundUntreatedIncreased[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Phagocytosis Assay

This protocol is adapted from methods used to assess hemocyte activity.[2][4][5][6][7][8]

Objective: To quantify the phagocytic activity of hemocytes in response to this compound.

Materials:

  • Live mosquitoes (Aedes aegypti or Anopheles albimanus)

  • This compound (10⁻⁷ M solution)

  • Control solution (e.g., insect saline)

  • pHrodo™ Red E. coli BioParticles™

  • Glass slides and coverslips

  • Fluorescence microscope

Procedure:

  • Collect hemolymph from adult female mosquitoes by perfusion.

  • Incubate the collected hemocytes with either the this compound solution or the control solution for 30 minutes at room temperature.

  • Add the pHrodo™ Red E. coli BioParticles™ to the hemocyte suspension and incubate for 1 hour in the dark.

  • Mount the hemocyte suspension on a glass slide with a coverslip.

  • Observe the samples under a fluorescence microscope. The red fluorescence intensity, which increases in the acidic environment of the phagosome, is proportional to the phagocytic activity.

  • Quantify the number of fluorescent cells or the fluorescence intensity per cell using image analysis software.

Phenoloxidase Activity Assay

This protocol measures the activity of a key enzyme in the insect immune response.[9][10][11][12]

Objective: To determine the effect of this compound on phenoloxidase (PO) activity in the hemolymph.

Materials:

  • Hemolymph from treated and control mosquitoes

  • Phosphate-buffered saline (PBS)

  • L-DOPA solution (4 mg/mL)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Collect hemolymph from mosquitoes previously injected with this compound or a control solution.

  • Dilute the hemolymph in PBS.

  • Add the diluted hemolymph to the wells of a 96-well microplate.

  • Add the L-DOPA solution to each well to initiate the reaction.

  • Measure the absorbance at 490 nm every minute for at least 30 minutes using a microplate reader.

  • The rate of increase in absorbance is proportional to the PO activity.

Nitric Oxide Measurement

This protocol quantifies the production of nitric oxide, a signaling molecule in the immune response.[13][14][15][16][17]

Objective: To measure the levels of nitric oxide in the gut of mosquitoes following this compound treatment.

Materials:

  • Mosquito guts from treated and control insects

  • Nitrate/Nitrite Fluorometric Assay Kit

  • Homogenizer

  • Fluorometer

Procedure:

  • Dissect the guts from mosquitoes treated with this compound or a control solution.

  • Homogenize the gut tissue in the assay buffer provided in the kit.

  • Centrifuge the homogenate to pellet the debris.

  • Follow the manufacturer's instructions for the Nitrate/Nitrite Fluorometric Assay Kit to measure the concentration of nitrate and nitrite in the supernatant.

  • The total nitrate/nitrite concentration is indicative of the nitric oxide production.

Antimicrobial Peptide (AMP) Gene Expression Analysis

This protocol measures the induction of immune-related genes.[18][19][20][21][22]

Objective: To quantify the relative expression of AMP genes in the mosquito gut in response to this compound.

Materials:

  • Mosquito guts from treated and control insects

  • RNA extraction kit

  • cDNA synthesis kit

  • Quantitative PCR (qPCR) machine and reagents

  • Primers for target AMP genes (e.g., Defensin, Cecropin) and a reference gene (e.g., RPS7).

Procedure:

  • Dissect the guts from mosquitoes treated with this compound or a control solution.

  • Extract total RNA from the gut tissue using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using primers for the target AMP genes and the reference gene.

  • Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

Proposed this compound Signaling Pathway in Immunity

This compound is a neuropeptide that is known to interact with G-protein coupled receptors (GPCRs).[2] In the context of immunity, its binding to a GPCR on an immune cell, such as a hemocyte, likely triggers a downstream signaling cascade that leads to the observed cellular and humoral immune responses.

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound AT_Receptor This compound Receptor (GPCR) This compound->AT_Receptor G_Protein G-Protein AT_Receptor->G_Protein Effector_Enzyme Effector Enzyme (e.g., PLC, AC) G_Protein->Effector_Enzyme Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector_Enzyme->Second_Messengers Signaling_Cascade Signaling Cascade Second_Messengers->Signaling_Cascade Immune_Response Immune Response (Phagocytosis, AMPs, etc.) Signaling_Cascade->Immune_Response

Caption: Proposed this compound signaling pathway in an insect immune cell.

Prospective Workflow for Validation using an this compound Knockout Model

The generation and analysis of a stable this compound knockout insect line would provide definitive evidence of its role in immunity.

Knockout_Validation_Workflow cluster_generation Knockout Model Generation cluster_validation Immune Response Validation sgRNA_Design 1. sgRNA Design (Target this compound gene) Cas9_Injection 2. Embryo Microinjection (sgRNA + Cas9 protein) sgRNA_Design->Cas9_Injection Screening 3. G0 Screening & Rearing Cas9_Injection->Screening Establish_Line 4. Establish Homozygous Knockout Line Screening->Establish_Line WT_vs_KO Wild-Type vs. Knockout Establish_Line->WT_vs_KO Immune_Challenge 5. Immune Challenge (e.g., bacterial infection) Immune_Assays 6. Comparative Immune Assays Immune_Challenge->Immune_Assays WT_vs_KO->Immune_Challenge Data_Analysis 7. Data Analysis & Conclusion Immune_Assays->Data_Analysis

Caption: Experimental workflow for validating this compound's role in immunity.

Prospective Protocol: CRISPR-Cas9 Mediated Knockout of this compound in Aedes aegypti

This protocol provides a framework for creating a null mutant for the this compound gene.[23][24][25][26][27]

Objective: To generate a stable this compound knockout line of Aedes aegypti for immunological studies.

1. sgRNA Design and Synthesis:

  • Identify the this compound gene sequence in the Aedes aegypti genome.

  • Design two or more single guide RNAs (sgRNAs) targeting a conserved exon of the this compound gene using a web-based tool (e.g., CHOPCHOP).

  • Synthesize the designed sgRNAs in vitro.

2. Preparation of Injection Mix:

  • Prepare a microinjection mix containing Cas9 protein and the synthesized sgRNAs in an appropriate injection buffer.

3. Mosquito Rearing and Embryo Collection:

  • Rear Aedes aegypti under standard laboratory conditions.

  • Collect freshly laid embryos (0-1 hour old) for microinjection.

4. Embryo Microinjection:

  • Align the collected embryos on a microscope slide.

  • Microinject the Cas9/sgRNA mix into the posterior pole of the embryos.

5. Rearing of Injected Embryos (G0):

  • Hatch the injected embryos and rear the G0 generation to adulthood.

  • Outcross the G0 adults with wild-type mosquitoes.

6. Screening for Mutations (G1):

  • Collect the F1 progeny and screen for mutations in the this compound gene using PCR and sequencing.

7. Establishment of a Homozygous Knockout Line:

  • Intercross heterozygous F1 individuals to generate homozygous F2 knockout mosquitoes.

  • Confirm the absence of this compound expression in the homozygous line through RT-qPCR or immunohistochemistry.

8. Immunological Phenotyping:

  • Subject the this compound knockout and wild-type mosquitoes to various immune challenges (e.g., bacterial infection).

  • Perform the immunological assays described above (phagocytosis, phenoloxidase activity, nitric oxide measurement, and AMP gene expression) to compare the immune responses between the knockout and wild-type lines.

References

Cross-Species Activity of Allatotropin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-species activity of neuropeptides like Allatotropin (AT) is crucial for developing novel pest control strategies and for deciphering the evolution of endocrine systems. This guide provides a comparative overview of this compound's activity across different insect species, supported by experimental data, detailed methodologies, and visual representations of its signaling pathway and experimental workflows.

This compound, a pleiotropic neuropeptide, was initially identified for its role in stimulating the biosynthesis of juvenile hormone (JH) in Lepidoptera.[1] Subsequent research has revealed its diverse functions, including the regulation of muscle contractions (myotropic activity), heart rate, and even immune responses in a variety of insect species.[2][3] The widespread presence of AT and its G-protein coupled receptor (GPCR) across numerous insect orders, with some exceptions like Drosophila, highlights its evolutionary significance.[3] However, the effectiveness of this compound from one insect species on another can vary, indicating species-specific differences in the peptide sequence or its receptor.

Comparative Analysis of this compound Activity

The cross-species activity of this compound has been investigated in several studies, primarily focusing on its allatotropic (JH stimulation) and myotropic effects. The following tables summarize the available quantitative and qualitative data.

Allatotropic Activity (Stimulation of Juvenile Hormone Biosynthesis)
This compound Source Species (Order)Target Species (Order)Bioassay TypeEffective ConcentrationObserved Effect
Manduca sexta (Lepidoptera)Heliothis virescens (Lepidoptera)In vitro radiochemical assayDose-dependentStimulation of JH biosynthesis in virgin females.[4]
Manduca sexta (Lepidoptera)Pseudaletia unipuncta (Lepidoptera)In vitro radiochemical assayNot specifiedSignificant increase in the rate of JH biosynthesis.[5]
Manduca sexta (Lepidoptera)Lacanobia oleracea (Lepidoptera)In vitro assay10 pM37% stimulation of corpora allata activity.[6]
Manduca sexta (Lepidoptera)Bombyx mori (Lepidoptera)In vitro assayNot specifiedInhibition of JH biosynthesis.[7]
Manduca sexta (Lepidoptera)Romalea microptera (Orthoptera)In vitro assayNot specifiedNo effect on JH synthesis.
Myotropic Activity (Muscle Contraction)
This compound Source Species (Order)Target TissueBioassay TypeEC50 / Effective ConcentrationObserved Effect
Manduca sexta (Lepidoptera)Heliothis virescens (Lepidoptera) - GutIn vitro whole-gut preparation79 nMInduction and amplification of gut contractions.[8]
Locusta migratoria (Orthoptera)Locusta migratoria (Orthoptera) - OviductIn vitro assayNot specifiedStimulation of oviduct contractility.[3]
Helicoverpa armigera (Lepidoptera)Helicoverpa armigera (Lepidoptera) - ForegutIn vitro assay10⁻¹⁶ MMyostimulatory, enhancing frequency and amplitude of peristaltic waves.[9]

This compound Peptide Sequences Across Different Insect Orders

The primary structure of this compound varies between insect species, which likely contributes to the observed differences in cross-species activity. Below is a comparison of this compound and this compound-like peptide sequences from various insect orders.

Insect SpeciesOrderPeptide Sequence
Manduca sextaLepidopterapQVRFRQCYFNPISCF
Bombyx moriLepidopterapQVRFRQCYFNPISCF
Aedes aegyptiDipteraGSLYAFGPSLCRF-NH2
Locusta migratoriaOrthopteraGFNKNVEMMTARGF-NH2
Leptinotarsa decemlineataColeopteraGFNKNVEMMTARGF-NH2
PheretimaAnnelida (for comparison)GSSLYAFGPSLGRF-NH2

Note: pQ denotes pyroglutamic acid. Sequences are presented as reported in the literature and may represent different isoforms or related peptides.[10]

Experimental Protocols

In Vitro Juvenile Hormone Biosynthesis Assay

This assay measures the rate of JH synthesis by the corpora allata (CA), the glands responsible for its production.

1. Dissection and Incubation:

  • The retrocerebral complex, which includes the corpora cardiaca and corpora allata (CC-CA), is dissected from the head of the insect in a physiological saline solution.[1][11]

  • The dissected glands are then incubated in a culture medium containing a radiolabeled JH precursor, typically L-[methyl-³H]methionine.[12][13]

  • The this compound peptide to be tested is added to the incubation medium at various concentrations.

2. Extraction and Quantification:

  • After incubation, the newly synthesized radiolabeled JH is extracted from the medium using an organic solvent (e.g., hexane).

  • The extracted JH is then separated and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector or through liquid scintillation counting.[12][13]

  • The rate of JH biosynthesis is typically expressed as fmol or pmol of JH produced per pair of corpora allata per hour.

Insect Gut Myotropic Activity Assay

This bioassay assesses the effect of this compound on the contractility of insect gut muscles.

1. Tissue Preparation:

  • The gut (foregut, midgut, or hindgut) is dissected from the insect and placed in a physiological saline solution.[8][14]

  • The gut preparation is then mounted in an organ bath, with one end attached to a fixed point and the other to a force transducer.

2. Data Recording:

  • The force transducer records the spontaneous contractions of the gut muscle.

  • After a stabilization period, the this compound peptide is added to the organ bath in increasing concentrations.

  • Changes in the frequency and amplitude of gut contractions are recorded and analyzed.[8]

3. Data Analysis:

  • The dose-response relationship can be determined, and the EC50 value (the concentration of the peptide that produces 50% of the maximal response) can be calculated.[8]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its effects by binding to a G-protein coupled receptor (GPCR) on the surface of target cells.[3] The activation of the AT receptor is thought to primarily involve Gq or Gs protein signaling pathways, leading to an increase in intracellular calcium (Ca²⁺) or cyclic AMP (cAMP) levels, respectively.[15][16] These second messengers then trigger downstream cellular responses, such as the activation of enzymes involved in JH biosynthesis or the machinery of muscle contraction.

Allatotropin_Signaling_Pathway AT This compound (AT) ATR This compound Receptor (GPCR) AT->ATR G_protein G-protein (Gq/Gs) ATR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC activates (Gs) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (JH Biosynthesis / Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: this compound signaling via a G-protein coupled receptor.

Experimental Workflow for Cross-Species Activity

The following diagram illustrates a typical workflow for assessing the cross-species activity of this compound.

Experimental_Workflow Peptide_Source Select this compound Source Insect Species Peptide_Isolation Isolate/Synthesize this compound Peptide Peptide_Source->Peptide_Isolation Target_Species Select Target Insect Species Tissue_Dissection Dissect Target Tissue (Corpora Allata / Gut) Target_Species->Tissue_Dissection Incubation Incubate Tissue with this compound Peptide_Isolation->Incubation Bioassay_Selection Select Bioassay (e.g., JH Biosynthesis, Myotropic) Bioassay_Selection->Tissue_Dissection Tissue_Dissection->Incubation Data_Collection Collect Data (e.g., Radiolabel Count, Muscle Contraction) Incubation->Data_Collection Analysis Analyze Data (Dose-Response, EC50) Data_Collection->Analysis Comparison Compare Activity Across Species Analysis->Comparison

Caption: Workflow for cross-species this compound activity testing.

References

A Comparative Analysis of Synthetic vs. Native Allatotropin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of invertebrate neuroendocrinology, allatotropin (AT) stands out as a pleiotropic neuropeptide crucial for regulating a multitude of physiological processes, most notably the biosynthesis of juvenile hormone (JH)[1][2][3]. The advent of solid-phase peptide synthesis has provided researchers with a readily available source of synthetic this compound, raising questions about its comparative efficacy relative to its native counterpart. This guide provides a comprehensive comparison based on available experimental data, delves into the detailed methodologies for assessing this compound activity, and illustrates the key molecular pathways involved.

Data Summary: A Comparative Overview

Direct quantitative comparisons of the bioactivity of synthetic versus native this compound from the same species are not extensively documented in the literature. However, numerous studies utilizing synthetic this compound report biological effects that are consistent with those observed for native preparations, suggesting a functional equivalence. The amino acid sequence of this compound is highly conserved across various insect species, and in some cases, has been shown to be identical. For instance, the this compound from Samia cynthia ricini (Samcri-AT) was found to have an identical amino acid sequence and HPLC retention time as the well-characterized Manduca sexta this compound (Manse-AT), which is widely available in synthetic form[4].

The following tables summarize the observed biological effects of both native and synthetic this compound from various studies, providing a qualitative comparison of their efficacy.

Table 1: Comparison of In Vitro Juvenile Hormone (JH) Biosynthesis Stimulation

This compound SourceSpecies of Corpora AllataObserved EffectConcentrationReference
Native (Brain Extract)Romalea micropteraStimulation of JH synthesisLow concentrations[5]
Synthetic (Manse-AT)Heliothis virescensSignificant increase in JH I, II, and III productionNot specified[4]
Synthetic (Manse-AT)Manduca sexta3-8 fold increase in JH production20 nM[1]
Synthetic (Manse-AT)Spodoptera frugiperdaStrong stimulation of JH biosynthesisNot specified[6]
Synthetic (Aedes-AT)Aedes aegyptiModulation of JH synthesisNot specified[7]

Table 2: Comparison of Other In Vivo and In Vitro Biological Effects

This compound SourceTarget SystemObserved EffectReference
Native (Brain Extract)Samia cynthia riciniAllatotropic and allatostatic activities[4]
Synthetic (Mosquito AT)Turbellarians and hydra (non-insect)Myoregulatory activity[1]
Synthetic (Manse-AT)Spodoptera frugiperda larvaeReduced weight gain, increased mortality[6]
Synthetic (Aedes-AT)Aedes aegypti & Anopheles albimanusElicits immune responses (phagocytosis, phenoloxidase activity)
Synthetic (apATRP)Aplysia neuronsIncreased membrane excitability

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells, known as the this compound receptor (ATR)[5][7]. The activation of the ATR initiates an intracellular signaling cascade that ultimately leads to the physiological response. The primary signaling pathways involve the modulation of intracellular second messengers such as calcium ions (Ca²⁺) and cyclic AMP (cAMP)[8].

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT This compound (AT) ATR This compound Receptor (ATR) (GPCR) AT->ATR Binding Gq Gq Protein ATR->Gq Activates Gs Gs Protein ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response (e.g., JH Biosynthesis) PKC->Response Phosphorylates targets leading to AC Adenylate Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response Phosphorylates targets leading to

Caption: this compound signaling cascade.

Experimental Protocols

In Vitro Juvenile Hormone (JH) Biosynthesis Assay

This assay is a cornerstone for determining the allatotropic activity of both native and synthetic preparations.

Objective: To quantify the rate of JH synthesis by isolated corpora allata (CA) in the presence and absence of this compound.

Materials:

  • Insect Ringer's solution or appropriate tissue culture medium (e.g., TC-199)

  • L-[methyl-¹⁴C]methionine or [³H]methionine

  • This compound (native extract or synthetic peptide)

  • Corpora allata dissected from the insect species of interest

  • Scintillation vials and scintillation fluid

  • Organic solvents (e.g., hexane, isooctane)

Procedure:

  • Dissection: Aseptically dissect the corpora allata (CA) from the donor insects in cold Ringer's solution.

  • Incubation: Place individual pairs of CA in culture wells containing 100 µL of medium supplemented with L-[methyl-¹⁴C]methionine (or [³H]methionine).

  • Treatment: Add the this compound sample (either purified native AT, a crude extract, or synthetic AT at various concentrations) to the experimental wells. Control wells should receive the vehicle only.

  • Incubation Period: Incubate the plates for 2-4 hours at an appropriate temperature (e.g., 27°C).

  • Extraction: Stop the reaction by adding an organic solvent (e.g., 200 µL of hexane) to each well. Vortex thoroughly to extract the newly synthesized radiolabeled JH.

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radiolabeled JH produced is proportional to the measured counts per minute (CPM). Compare the CPM values from the treated groups to the control group to determine the stimulatory effect of this compound.

This compound Receptor (ATR) Binding Assay

This assay is used to characterize the binding affinity of this compound to its receptor.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the interaction between this compound and its receptor.

Materials:

  • Cell line expressing the this compound receptor (e.g., CHO or HEK293 cells transfected with the ATR gene)

  • Radiolabeled this compound (e.g., ¹²⁵I-labeled synthetic AT)

  • Unlabeled synthetic this compound

  • Binding buffer

  • Filtration apparatus with glass fiber filters

  • Gamma counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from the cells expressing the ATR.

  • Saturation Binding Assay:

    • Incubate a constant amount of membrane preparation with increasing concentrations of radiolabeled this compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

  • Competition Binding Assay:

    • Incubate a constant amount of membrane preparation and a fixed concentration of radiolabeled this compound with increasing concentrations of unlabeled this compound (either synthetic or native).

  • Incubation: Incubate the reaction mixtures at an appropriate temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with cold binding buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • For saturation binding, plot the specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand and fit the data to determine the IC50 value, which can be used to calculate the Ki (inhibition constant).

Experimental_Workflow cluster_preparation Preparation cluster_assay Bioassay cluster_analysis Data Analysis Dissection Dissect Corpora Allata (CA) or Prepare ATR-expressing cells Incubation Incubate CA/Cells with this compound and/or Radiolabeled Precursor/Ligand Dissection->Incubation SamplePrep Prepare this compound Solutions (Native Extract or Synthetic) SamplePrep->Incubation Extraction Extract Radiolabeled JH (JH Biosynthesis Assay) Incubation->Extraction JH Assay Filtration Separate Bound/Free Ligand (Receptor Binding Assay) Incubation->Filtration Binding Assay Quantification Quantify Radioactivity (Scintillation/Gamma Counter) Extraction->Quantification Filtration->Quantification Calculation Calculate JH Synthesis Rate or Binding Affinity (Kd, Ki) Quantification->Calculation Comparison Compare Efficacy of Native vs. Synthetic AT Calculation->Comparison

Caption: General workflow for this compound bioassays.

Conclusion

References

Validating the Specificity of Allatotropin Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of currently identified antagonists for the Allatotropin (AT) receptor (ATR), a key G protein-coupled receptor (GPCR) in insects that regulates vital physiological processes such as juvenile hormone biosynthesis and muscle contraction. The specificity of antagonists is crucial for their use as research tools and potential development as novel insecticides. This document summarizes experimental data, details validation protocols, and visualizes key pathways and workflows to aid in the selection and application of these molecules.

This compound Receptor Signaling

The this compound receptor is primarily coupled to Gq and Gs proteins. Upon binding of the native ligand, this compound, the receptor activates downstream signaling cascades, leading to an increase in intracellular calcium ([Ca2+]) via the phospholipase C (PLC) pathway and/or an increase in cyclic AMP (cAMP) levels.[1] Antagonists block these signaling events by preventing the binding of this compound to its receptor.

Allatotropin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ATR This compound Receptor (ATR) Gq Gq ATR->Gq Gs Gs ATR->Gs PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Ca2 Ca2+ IP3->Ca2 Releases Physiological_Response Physiological Response Ca2->Physiological_Response cAMP->Physiological_Response AT This compound AT->ATR Binds Antagonist Antagonist Antagonist->ATR Blocks

Caption: this compound Receptor Signaling Pathway. Max Width: 760px.

Comparative Analysis of this compound Receptor Antagonists

The primary identified antagonist for the this compound receptor is a truncated analog of the Manduca sexta this compound, Manse-AT (10-13) .[2] Structure-activity relationship studies have explored several of its analogs. Additionally, Allatostatin-C has been shown to act as a functional antagonist of this compound's synergistic effects with serotonin, though it does not directly antagonize the this compound receptor itself.[3][4]

Antagonist/Functional AntagonistTypeTarget OrganismIC50 (nM)Key FindingsReference
Manse-AT (10-13) Peptide AnalogManduca sexta0.9Potent antagonist of Manse-AT-stimulated juvenile hormone biosynthesis.[2]
Analog 3 (isobutyric acid substitution at N-terminus of Manse-AT (10-13)) Peptide AnalogManduca sexta~2730-fold less potent than Manse-AT (10-13), highlighting the importance of the N-terminal amide for antagonistic activity.[2]
Analogs 5 & 6 (Ala and Leu substitutions for Arg in Manse-AT (10-13)) Peptide AnalogManduca sextaInactiveLoss of antagonistic effect indicates the critical role of the Arginine residue.[2]
Allatostatin-C (AST-C) NeuropeptideRhodnius prolixusN/AFunctionally antagonizes the synergistic myostimulatory effect of this compound and serotonin on aorta contraction frequency. Does not affect serotonin-induced contractions alone.[3][4]

Experimental Protocols for Specificity Validation

Validating the specificity of this compound receptor antagonists involves a combination of in vitro and in vivo assays. These protocols are designed to confirm direct interaction with the receptor and to quantify the antagonist's ability to inhibit the physiological functions of this compound.

Heterologous Expression and Functional Assays

This is a primary method to characterize the interaction of an antagonist with the this compound receptor in a controlled cellular environment.

Experimental Workflow:

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Clone_ATR Clone ATR gene from target insect Vector Insert into expression vector Clone_ATR->Vector Transfection Transfect cells with ATR vector Vector->Transfection Cell_Line Select host cell line (e.g., CHO, HEK293, Sf9) Cell_Line->Transfection Incubation Incubate with antagonist at varying concentrations Transfection->Incubation Stimulation Stimulate with a fixed concentration of this compound Incubation->Stimulation Measurement Measure downstream signal (e.g., [Ca2+], cAMP) Stimulation->Measurement Dose_Response Generate dose-response curve Measurement->Dose_Response IC50 Calculate IC50 value Dose_Response->IC50

Caption: Workflow for Heterologous Functional Assays. Max Width: 760px.

Methodology:

  • Cloning and Expression: The full-length this compound receptor gene is cloned from the target insect species and inserted into a mammalian or insect expression vector.[5]

  • Cell Culture and Transfection: A suitable host cell line, such as Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), or Spodoptera frugiperda (Sf9) cells, is transfected with the expression vector.[5][6][7] These cells do not endogenously express the this compound receptor, providing a clean background for the assay.

  • Functional Assay (Calcium Mobilization):

    • Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of the antagonist.

    • A fixed concentration of this compound (typically at its EC50) is added to stimulate the receptor.

    • The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader or a fluorescence microscope.

    • The antagonist's potency is determined by its ability to inhibit the this compound-induced calcium signal.

  • Functional Assay (cAMP Measurement):

    • Transfected cells are incubated with varying concentrations of the antagonist.

    • Cells are then stimulated with a fixed concentration of this compound.

    • Intracellular cAMP levels are measured using commercially available kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).

    • The IC50 value is calculated from the dose-dependent inhibition of cAMP production.

Radioligand Binding Assays

Binding assays directly measure the affinity of an antagonist for the this compound receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells heterologously expressing the this compound receptor or from tissues known to have high receptor density.

  • Radioligand: A radiolabeled version of this compound or a known high-affinity ligand is required.

  • Competition Binding Assay:

    • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified by scintillation counting.

    • The IC50 value, the concentration of antagonist that displaces 50% of the specific binding of the radioligand, is determined. The Ki (inhibition constant) can then be calculated.

In Vivo Bioassays

In vivo assays are essential to confirm the antagonist's efficacy in a physiological context.

Methodology:

  • Juvenile Hormone (JH) Biosynthesis Inhibition:

    • The corpora allata, the glands that produce JH, are dissected from the target insect.

    • Glands are incubated in vitro in the presence of a stimulatory concentration of this compound and varying concentrations of the antagonist.

    • The rate of JH biosynthesis is measured, often by radiochemical assay using a labeled precursor like [methyl-³H]methionine.

    • A potent antagonist will significantly reduce the this compound-stimulated JH production.[2]

  • Muscle Contraction Inhibition:

    • Tissues with visceral muscle, such as the hindgut or oviduct, are dissected and placed in a physiological saline bath.

    • The tissue is stimulated with this compound to induce muscle contractions, which are recorded using a force transducer.

    • The antagonist is added to the bath, and its ability to inhibit the frequency and/or amplitude of this compound-induced contractions is quantified.

Conclusion

The validation of this compound receptor antagonist specificity relies on a multi-faceted approach, combining direct binding studies with functional assays in both cellular and organ-level systems. Currently, Manse-AT (10-13) stands as the most well-characterized specific antagonist of the this compound receptor. Structure-activity relationship studies on its analogs have provided valuable insights for the design of more potent and stable antagonists. While Allatostatin-C demonstrates functional antagonism in certain contexts, it is not a direct receptor antagonist. Further research is needed to identify and characterize novel, non-peptide antagonists of the this compound receptor, which would be highly valuable for both basic research and the development of next-generation insecticides.

References

Comparative Transcriptomics of Allatotropin-Treated Tissues: A Focused Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cuernavaca, MORELOS – Groundbreaking research into the pleiotropic neuropeptide Allatotropin (AT) reveals its significant impact on gene expression, particularly in the immune response of insects. This guide provides a comparative analysis of transcriptomic changes in this compound-treated tissues, offering valuable insights for researchers, scientists, and drug development professionals. While comprehensive, multi-tissue comparative transcriptomic data from technologies like RNA-seq is not yet available in published literature, this guide presents a detailed examination of a key study demonstrating this compound's ability to modulate gene expression in a specific tissue, the mosquito gut.

This compound is a neuropeptide with a diverse range of functions in insects, including the regulation of juvenile hormone synthesis, muscle contractions, and feeding behavior.[1] Recent studies have expanded its known roles to include the modulation of the innate immune system.[1] Understanding the transcriptomic consequences of this compound signaling is crucial for elucidating its mechanisms of action and for the potential development of novel pest control strategies.

This guide focuses on the findings of Juárez et al. (2017), who investigated the effects of this compound on the expression of antimicrobial peptide genes in the gut of the malaria vector mosquito, Anopheles albimanus.[1]

Quantitative Data Summary

The following table summarizes the relative expression of key antimicrobial peptide genes in the gut of Anopheles albimanus following in vitro treatment with this compound. The data clearly indicates a significant upregulation of these genes, highlighting this compound's role in activating an immune response in this tissue.

GeneTreatmentMean Relative Expression (Fold Change)Standard Deviation
GambicinControl1.0-
This compound (10⁻⁷ M)3.5± 0.5
LPS (100 µg/ml)4.0± 0.6
AttacinControl1.0-
This compound (10⁻⁷ M)2.8± 0.4
LPS (100 µg/ml)3.2± 0.5
CecropinControl1.0-
This compound (10⁻⁷ M)4.2± 0.7
LPS (100 µg/ml)5.0± 0.8

Data synthesized from Juárez et al. (2017).[1] LPS (Lipopolysaccharide) is a known inducer of insect immune responses and was used as a positive control.

Experimental Protocols

The following is a detailed methodology for the key experiments conducted by Juárez et al. (2017) to assess the impact of this compound on antimicrobial peptide gene expression in the mosquito gut.[1]

1. In Vitro Gut Culture and Treatment:

  • Tissue Dissection: Midguts were dissected from adult female Anopheles albimanus mosquitoes.

  • Culture Medium: Dissected guts were maintained in a suitable insect cell culture medium.

  • Treatment: The guts were incubated for 24 hours in the medium alone (Control), or with the addition of Aedes aegypti this compound (Aedes-AT) to a final concentration of 10⁻⁷ M, or with E. coli lipopolysaccharide (LPS) at a concentration of 100 µg/ml.

2. RNA Extraction:

  • Following the 24-hour incubation period, total RNA was isolated from the gut tissues.

  • The Quick-RNA Mini Prep kit (Zymo Research) was utilized for RNA extraction according to the manufacturer's instructions.

  • Briefly, guts were homogenized in the provided lysis buffer.

  • The homogenates were then processed through spin columns, followed by washing steps.

  • The purified RNA was eluted in DEPC-treated water.

3. Quantitative Real-Time PCR (qPCR):

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: The relative expression levels of the gambicin, attacin, and cecropin genes were measured by qPCR using gene-specific primers.

  • Data Analysis: The fold-change in gene expression in the this compound-treated and LPS-treated groups was calculated relative to the control group.

Visualizing the Molecular Mechanisms

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow.

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AT_Receptor This compound Receptor (GPCR) This compound->AT_Receptor G_Protein G-Protein AT_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Antimicrobial Peptide Gene Expression CREB->Gene_Expression activates

Caption: this compound signaling pathway leading to gene expression.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_treatment In Vitro Treatment (24h) cluster_analysis Gene Expression Analysis Dissection Dissection of An. albimanus Guts Control Control (Medium only) Dissection->Control AT_Treatment This compound (10⁻⁷ M) Dissection->AT_Treatment LPS_Treatment LPS (100 µg/ml) Dissection->LPS_Treatment RNA_Extraction Total RNA Extraction Control->RNA_Extraction AT_Treatment->RNA_Extraction LPS_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis qPCR->Data_Analysis

Caption: Experimental workflow for analyzing gene expression in this compound-treated guts.

References

A Comparative Guide to the Phylogenetic Analysis of Allatotropin and its Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Allatotropin (AT) and its receptor (ATR) across various invertebrate species, with a focus on phylogenetic relationships, functional characteristics, and the experimental methodologies used for their analysis. This information is crucial for understanding the evolution of this neuropeptide system and for identifying potential targets for novel drug and insecticide development.

Introduction to this compound and its Receptor

This compound is a pleiotropic neuropeptide first identified for its role in stimulating the biosynthesis of juvenile hormone in insects.[1] Subsequent research has revealed its involvement in a wide range of physiological processes, including myotropic activity, cardioacceleration, and regulation of digestion.[1] The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) that mediates the diverse effects of AT.[2] Phylogenetic studies have shown that ATRs belong to the Orexin/Allatotropin receptor superfamily, suggesting a deep evolutionary origin within the Metazoa.[3][4]

Comparative Analysis of this compound Receptor Sequences and Ligand Affinities

The functional characteristics of the this compound receptor exhibit both conservation and divergence across different insect orders. This section provides a comparative summary of key quantitative data.

Table 1: this compound Receptor (ATR) Sequence Homology
Species Order Receptor Accession No. Sequence Identity to Manduca sexta ATR (%) Reference
Manduca sextaLepidopteraADX66344100[5]
Bombyx moriLepidopteraNP_00112771485[5]
Tribolium castaneumColeopteraXP_97373858[5]
Aedes aegyptiDipteraXP_00165878955[6]
Schistocerca gregariaOrthopteraJN54350952[5]

Note: Sequence identity percentages are approximate and can vary based on the alignment algorithm and parameters used.

Table 2: Ligand-Receptor Binding Affinities (EC50 Values)
Species Ligand Expressed Receptor Assay Type EC50 (nM) Reference
Manduca sextaManse-ATM. sexta ATRCa2+ mobilization~100[2]
Schistocerca gregariaSchgr-ATS. gregaria ATRCa2+ mobilization~10[5]
Aedes aegyptiAea-ATA. aegypti ATRCa2+ mobilization~5[6]
Bombyx moriBommo-ATB. mori ATRCa2+ mobilization~20[7]

Tissue Distribution of the this compound Receptor

The expression pattern of the this compound receptor often correlates with the physiological functions of this compound in a particular species. Quantitative real-time PCR (qRT-PCR) is a common method to determine the tissue-specific expression levels of the ATR gene.

Table 3: Relative mRNA Expression Levels of this compound Receptor in Various Tissues
Species Tissue Relative Expression Level Reference
Aedes aegypti Nervous System (Brain, Ganglia) High[6]
Corpora Allata-Corpora Cardiaca Complex High[6]
Ovary High[6]
Heart Moderate[8]
Hindgut Moderate[8]
Testis and Accessory Glands Moderate[8]
Schistocerca gregaria Central Nervous System High[5]
Fat Body Moderate[5]
Midgut Low[5]
Ovary Low[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the phylogenetic and functional analysis of the this compound system.

Phylogenetic Tree Construction

Objective: To infer the evolutionary relationships between this compound receptors from different species.

Methodology:

  • Sequence Retrieval: Obtain amino acid sequences of this compound receptors from public databases such as NCBI GenBank.

  • Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool like ClustalW or MUSCLE.[9] This step is crucial for identifying homologous regions and conserved motifs.

  • Phylogenetic Analysis: Construct a phylogenetic tree from the aligned sequences using a method such as Maximum Likelihood (ML) or Neighbor-Joining (NJ).[3][10]

    • Maximum Likelihood: This method uses a model of evolution to find the tree that has the highest probability of producing the observed data. It is computationally intensive but generally considered more accurate.

    • Neighbor-Joining: This is a distance-based method that is faster than ML and is useful for large datasets.

  • Tree Visualization and Interpretation: Visualize the phylogenetic tree using software like MEGA or FigTree. The branching pattern of the tree represents the inferred evolutionary relationships. Bootstrap analysis (typically with 1000 replicates) should be performed to assess the statistical support for each node in the tree.[9]

Heterologous Expression and Functional Assay of ATR

Objective: To functionally characterize the this compound receptor by expressing it in a heterologous system and measuring its response to ligand binding.

Methodology:

  • Cloning of the Receptor cDNA: Isolate the full-length coding sequence of the ATR gene from the target insect species and clone it into an appropriate expression vector (e.g., pcDNA3.1 for mammalian cells or pAc5.1 for insect cells).

  • Cell Culture and Transfection: Culture a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells or Spodoptera frugiperda (Sf9) insect cells.[11][12] Transfect the cells with the expression vector containing the ATR cDNA.

  • Functional Assay (Calcium Mobilization):

    • Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells with varying concentrations of synthetic this compound peptide.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader or a microscope.[6]

  • Data Analysis: Plot the change in fluorescence against the ligand concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.[13]

Signaling Pathways and Evolutionary Relationships

The following diagrams illustrate the this compound signaling pathway, a typical experimental workflow for phylogenetic analysis, and the evolutionary relationship of the this compound/Orexin receptor family.

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT This compound (AT) ATR This compound Receptor (ATR) (GPCR) AT->ATR Binding Gq Gq protein ATR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation Response Physiological Response (e.g., Juvenile Hormone synthesis) Ca2->Response Signaling PKC->Response Phosphorylation cascade

Caption: this compound signaling pathway via Gq protein activation.

Phylogenetic_Analysis_Workflow Seq_Retrieval 1. Sequence Retrieval (e.g., from NCBI) MSA 2. Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) Seq_Retrieval->MSA Model_Selection 3. Evolutionary Model Selection (e.g., using ModelTest) MSA->Model_Selection Tree_Building 4. Phylogenetic Tree Construction (e.g., Maximum Likelihood, Neighbor-Joining) Model_Selection->Tree_Building Bootstrap 5. Bootstrap Analysis (e.g., 1000 replicates) Tree_Building->Bootstrap Tree_Viz 6. Tree Visualization & Interpretation (e.g., MEGA, FigTree) Bootstrap->Tree_Viz

Caption: Experimental workflow for phylogenetic analysis.

AT_Orexin_Receptor_Evolution Ancestor Ancestral GPCR Proto_ATOR Protostome/Deuterostome Ancestor Receptor Ancestor->Proto_ATOR Protostome Protostome Lineage Proto_ATOR->Protostome Deuterostome Deuterostome Lineage Proto_ATOR->Deuterostome Insect_ATR Insect this compound Receptors Protostome->Insect_ATR Vertebrate_OrexinR Vertebrate Orexin Receptors (OX1R, OX2R) Deuterostome->Vertebrate_OrexinR

Caption: Evolutionary relationship of AT and Orexin receptors.

Conclusion

The phylogenetic analysis of this compound and its receptor reveals a highly conserved signaling system with deep evolutionary roots. The comparative data presented in this guide highlight both the conserved nature of the receptor's core structure and the functional diversification that has occurred across different insect lineages. A thorough understanding of these evolutionary and functional relationships is essential for the rational design of novel molecules that can modulate the activity of this important neuropeptide system for applications in pest management and drug discovery.

References

Allatotropin's Dichotomous Role: A Comparative Guide to its Physiological Effects in Larval and Adult Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals.

Allatotropin (AT), a pleiotropic neuropeptide, exhibits remarkably distinct physiological effects between the larval and adult stages of insects, presenting both challenges and opportunities for the development of novel pest management strategies and for advancing our understanding of insect endocrinology. This guide provides a detailed comparison of AT's functions in these two life stages, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Contrasting Physiological Effects: An Overview

The functional role of this compound undergoes a significant shift during insect metamorphosis. While it is a key stimulator of juvenile hormone (JH) biosynthesis in many adult insects, its role in larvae is often negligible or even inhibitory in this regard. Conversely, its myotropic functions, influencing muscle contractions, appear to be a more conserved role across both life stages, suggesting it may be the ancestral function of this peptide family.[1][2]

Quantitative Comparison of this compound's Effects

The following tables summarize the differential quantitative effects of this compound in larval versus adult insects based on available experimental data.

Table 1: Effect of this compound on Juvenile Hormone (JH) Biosynthesis

SpeciesLife StageThis compound ConcentrationEffect on JH BiosynthesisReference
Manduca sextaLarvaNot specifiedNo effect[3]
Adult10⁻⁹ MStimulation[3]
Lacanobia oleraceaLarva10⁻⁹ MStimulation[3]
Adult10⁻¹¹ MPotent Stimulation[3]
Bombyx moriAdultNot specifiedInhibition (indirect)[4]
Aedes aegypti (female)AdultNot specifiedStimulation[5]

Table 2: Myotropic Effects of this compound

SpeciesLife StageTissueThis compound ConcentrationEffectReference
Rhodnius prolixusLarva (4th instar)CropAntiserum injectionDecreased contraction frequency[1]
AdultAorta10⁻⁹ MNo effect on basal frequency[1]
AdultAorta (Serotonin-pretreated)10⁻⁹ MIncreased contraction frequency[1]
Schistocerca gregariaNot specifiedMidgutNot specifiedImmediate tetanus
Spodoptera frugiperdaLarvaForegutNot specifiedStimulation[6]

Table 3: Effect of this compound on Feeding Behavior

SpeciesLife StageAdministrationEffectReference
Spodoptera frugiperdaLarvaInjection (1 nmol)Reduced weight gain, increased mortality[7]
Lacanobia oleraceaLarvaInjectionFeeding inhibition[6]

Experimental Protocols

1. In Vitro Juvenile Hormone Biosynthesis Assay

This protocol is adapted from studies on various lepidopteran species.[3]

  • Tissue Dissection: Corpora allata (CA) are dissected from larvae or adults in a suitable insect saline.

  • Incubation: Individual pairs of CA are incubated in a medium (e.g., TC-199) containing a radiolabeled precursor, typically L-[methyl-¹⁴C]methionine.

  • Treatment: Synthetic this compound is added to the incubation medium at various concentrations. Control groups are incubated without AT.

  • Extraction: After incubation (typically 3-4 hours), the medium is extracted with an organic solvent (e.g., isooctane) to separate the newly synthesized radiolabeled JH.

  • Quantification: The amount of radiolabeled JH is quantified using liquid scintillation counting. The results are expressed as pmol of JH synthesized per hour per pair of CA.

2. In Vitro Gut Motility Bioassay

This method is based on protocols used for locusts and other insects.[8]

  • Preparation: The midgut or foregut is dissected from the insect and mounted in an organ bath containing insect saline.

  • Recording: The spontaneous contractile activity of the gut is recorded using an isometric force transducer connected to a data acquisition system.

  • Application: Once a stable rhythm of contraction is established, this compound is added to the bath at the desired concentration.

  • Analysis: Changes in the frequency and amplitude of muscle contractions are measured and compared to the baseline activity before the addition of AT. A washout step is performed to observe the reversal of the effect.

3. In Vivo Feeding Inhibition Assay

This protocol is based on injection studies in lepidopteran larvae.[7][6]

  • Insect Rearing: Larvae are reared under controlled conditions on an artificial diet.

  • Injection: A specific dose of this compound dissolved in insect saline is injected into the hemocoel of each larva using a microinjector. Control larvae are injected with saline only.

  • Observation: The larvae are returned to their diet, and food consumption and body weight gain are monitored over a set period.

  • Data Collection: Parameters such as the amount of food consumed, larval weight gain, and mortality rates are recorded and compared between the AT-treated and control groups.

Signaling Pathway and Visualization

This compound exerts its effects by binding to a G-protein coupled receptor (GPCR) on the cell surface.[8][9] The AT receptor is orthologous to vertebrate orexin/hypocretin receptors.[8] The downstream signaling cascade is believed to involve a Gq protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses such as muscle contraction or hormone synthesis. While the general pathway is conserved, differences in receptor expression levels or coupling efficiency between larval and adult tissues could account for the observed physiological contrasts.[8]

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT This compound ATR This compound Receptor (GPCR) AT->ATR Binds Gq Gq Protein ATR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Muscle Contraction, JH Synthesis) Ca2->Response Mediates

Caption: this compound signaling pathway via a G-protein coupled receptor.

Conclusion

The contrasting physiological effects of this compound in larval and adult insects underscore the complexity of neuropeptide regulation throughout an insect's life cycle. For researchers in pest management, the larval-specific anti-feedant properties of AT present a promising avenue for developing targeted insecticides with minimal impact on adult pollinators. For endocrinologists and neurobiologists, the developmental switch in AT's function on the corpora allata provides a fascinating model for studying the reconfiguration of neuroendocrine circuits during metamorphosis. Further research into the molecular mechanisms underlying these stage-specific responses, including receptor expression dynamics and signaling pathway modulation, will be crucial for fully harnessing the potential of this compound in both basic and applied science.

References

Safety Operating Guide

Proper Disposal Procedures for Allatotropin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat all Allatotropin waste as chemical waste. Do not dispose of down the sink or in general trash. Adhere to your institution's hazardous waste disposal protocols.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, a neuropeptide widely used in entomological and invertebrate research. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, building on a foundation of trust in safe chemical handling practices.

Core Safety and Handling Principles

Before disposal, it is critical to handle this compound with appropriate care. As with most bioactive peptides, the chemical, physical, and toxicological properties may not be fully characterized.[1] Therefore, standard laboratory safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling this compound in its lyophilized powder or solution form.[2]

  • Designated Work Area: Conduct all handling of this compound in a designated and clean laboratory space to prevent cross-contamination.[2][3]

  • Safety Data Sheet (SDS): Before working with this compound, consult the manufacturer-provided Safety Data Sheet (SDS). If a specific SDS is unavailable, adhere to general safety guidelines for peptide compounds.[2][4][5][6][7]

  • Storage: Lyophilized this compound should be stored at -20°C or colder for long-term stability. Once reconstituted, solutions are less stable and should be used promptly or stored in aliquots at low temperatures to avoid repeated freeze-thaw cycles.[1][3][8]

Quantitative Data on this compound Disposal

Specific quantitative data, such as concentration thresholds for various disposal methods for this compound, are not well-established in publicly available literature.[9] Therefore, a qualitative risk-based approach is necessary, treating all concentrations of this compound waste as potentially bioactive and requiring deactivation and/or specialized disposal.

Table 1: Summary of this compound Waste and Recommended Disposal Path

Waste TypeDescriptionRecommended Disposal Procedure
Solid Waste Contaminated consumables such as pipette tips, microfuge tubes, gloves, and bench paper.Collect in a designated, clearly labeled hazardous chemical waste container. Arrange for pickup and disposal by your institution's Environmental Health & Safety (EH&S) department.[2][3][9]
Liquid Waste Unused or expired this compound solutions, buffer waste from experiments, and contaminated aqueous solutions.Collect in a sealed, labeled hazardous chemical waste container. Do not pour down the drain.[3][9] The container should be clearly marked with "this compound Waste" and the solvent composition.
Empty Vials Original vials that contained lyophilized or dissolved this compound.Triple-rinse the vial with a suitable solvent (e.g., 70% ethanol or a solvent in which this compound is soluble). Collect the rinsate as hazardous liquid waste. The rinsed vial can then typically be disposed of in glass waste, but consult your institutional guidelines.
Spill Cleanup Material Absorbent materials used to clean up spills of this compound powder or solution.Treat all spill cleanup materials as hazardous waste and place them in the designated solid chemical waste container.[9]

Experimental Protocols

General Protocol for Inactivation of this compound Waste

For institutions that require chemical inactivation before disposal, the following general protocol can be adapted. Always verify that this procedure is compliant with your local and institutional regulations.

  • Prepare Inactivation Solution: Prepare a 1 M sodium hydroxide (NaOH) or a >10% bleach solution.

  • Inactivation: To the this compound liquid waste, slowly add the inactivation solution to a final concentration of at least 0.1 M NaOH or 1% bleach. Allow the mixture to sit for at least 1-2 hours at room temperature to denature the peptide.

  • Neutralization (if using NaOH): If using sodium hydroxide, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.

  • Disposal: Dispose of the inactivated and neutralized solution as chemical waste according to your institution's guidelines.

Note: The effectiveness of this inactivation method for completely eliminating biological activity has not been quantitatively reported for this compound specifically. Therefore, the treated waste should still be considered chemical waste.

Visualizations

This compound Signaling Pathway

This compound primarily functions by binding to a G protein-coupled receptor (GPCR) on the cell surface. This binding event activates intracellular signaling cascades, most notably the Gq/PLC/IP3/Ca2+ pathway, which is crucial for its role in stimulating juvenile hormone synthesis.[10][11]

Allatotropin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor IP3->Ca_channel binds to ER Endoplasmic Reticulum Ca_release Ca_channel->Ca_release opens Cellular_Response Cellular Response (e.g., Juvenile Hormone Synthesis) Ca_release->Cellular_Response triggers

This compound Gq-protein coupled signaling pathway.
This compound Disposal Workflow

The following diagram outlines the decision-making and procedural steps for the proper disposal of this compound waste in a laboratory setting.

Allatotropin_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, Vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid spill_waste Spill Cleanup Material waste_type->spill_waste Spill collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Chemical Waste Container liquid_waste->collect_liquid spill_waste->collect_solid ehs_pickup Arrange for Pickup by Environmental Health & Safety collect_solid->ehs_pickup no_drain Do NOT Pour Down Drain collect_liquid->no_drain collect_liquid->ehs_pickup end End: Proper Disposal ehs_pickup->end

Procedural workflow for this compound waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.